molecular formula C9H18N2 B1325105 1-Cyclopropyl-2,6-dimethylpiperazine CAS No. 1017120-38-5

1-Cyclopropyl-2,6-dimethylpiperazine

Cat. No.: B1325105
CAS No.: 1017120-38-5
M. Wt: 154.25 g/mol
InChI Key: CXULSVFOEQUSKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-2,6-dimethylpiperazine (CAS 1017120-38-5) is a piperazine derivative with the molecular formula C9H18N2 and a molecular weight of 154.26 g/mol . This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research. Piperazine derivatives featuring the cyclopropyl group are of significant interest in the development of antibacterial agents . Specifically, related 2,6-dimethylpiperazine structures are utilized in the synthesis of quinolone-based compounds, which are investigated for their potent activity against bacterial infections . Furthermore, structurally similar piperazine derivatives have been explored in research for a range of therapeutic areas, including the treatment of obesity, diabetes, and central nervous system (CNS) disorders . As a reagent, it offers researchers a versatile scaffold for chemical synthesis and the exploration of structure-activity relationships. This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet prior to use and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

1-cyclopropyl-2,6-dimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-7-5-10-6-8(2)11(7)9-3-4-9/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXULSVFOEQUSKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1C2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclopropyl-2,6-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Cyclopropyl-2,6-dimethylpiperazine, a substituted piperazine derivative of significant interest in medicinal chemistry and drug discovery. While a specific CAS number for the free base is not publicly available, its dihydrochloride salt is registered under CAS number 1338435-11-2.[1] This guide will delve into the compound's structural features, proposed synthesis, physicochemical properties, and its potential applications in pharmaceutical research, drawing upon data from its precursors and structurally related analogs. The strategic incorporation of both a cyclopropyl group and dimethyl substitution on the piperazine core suggests a nuanced modulation of pharmacological and pharmacokinetic properties, making it a compelling scaffold for further investigation.

Introduction: The Strategic Combination of Cyclopropyl and Dimethylpiperazine Moieties

The piperazine ring is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.[2][3] Its disubstituted nature at the 1 and 4 positions allows for the introduction of various functionalities to fine-tune its interaction with biological targets. The 2,6-dimethyl substitution on the piperazine ring introduces chirality and conformational rigidity, which can enhance binding affinity and selectivity for specific receptors.

The cyclopropyl group, a three-membered carbocycle, is another privileged motif in modern drug design. Its unique electronic and steric properties, stemming from significant ring strain, can confer several advantageous attributes to a molecule. These include increased potency, improved metabolic stability by shielding adjacent groups from enzymatic degradation, and the ability to modulate physicochemical properties such as lipophilicity and pKa. The rigid nature of the cyclopropyl ring can also lock a molecule into a bioactive conformation, thereby improving its efficacy.

The combination of these two structural features in this compound creates a molecule with a unique three-dimensional profile. This guide will explore the synthesis, properties, and potential of this compound, providing a foundation for its application in drug discovery programs.

Physicochemical and Structural Properties

Direct experimental data for this compound is limited. However, we can infer its properties based on its constituent parts: 2,6-dimethylpiperazine and the N-cyclopropylmethyl group.

PropertyValue (Estimated/Analogous)Source/Rationale
CAS Number Dihydrochloride: 1338435-11-2[1]
Molecular Formula C₉H₁₈N₂-
Molecular Weight 154.26 g/mol -
Appearance Likely a colorless to pale yellow liquid or low-melting solidBased on analogous compounds like 1-(Cyclopropylmethyl)piperazine.[4]
Boiling Point Estimated to be in the range of 180-220 °CBased on the boiling point of 1-(Cyclopropylmethyl)piperazine (208.5 °C).[4]
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane. The free base will have limited solubility in water, while the dihydrochloride salt is expected to be water-soluble.General properties of N-alkylated piperazines.
pKa Estimated to have two pKa values, likely in the range of 8.5-9.5 for the N4 nitrogen and 4.5-5.5 for the N1 nitrogen.Based on typical pKa values for N-alkylated piperazines.

Synthesis and Manufacturing

A robust synthesis of this compound can be envisioned through a straightforward N-alkylation of the commercially available precursor, 2,6-dimethylpiperazine. Two primary synthetic routes are proposed:

Reductive Amination with Cyclopropanecarboxaldehyde

This method offers a direct and efficient route to the target compound. The causality behind this choice lies in the mild reaction conditions and the high yields typically associated with reductive amination for the formation of secondary and tertiary amines.

Experimental Protocol:

  • Reaction Setup: To a solution of 2,6-dimethylpiperazine (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add cyclopropanecarboxaldehyde (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq) or sodium cyanoborohydride (1.5 eq), portion-wise to the reaction mixture. The choice of these specific reducing agents is due to their selectivity for imines over aldehydes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Logical Relationship Diagram: Reductive Amination

G A 2,6-Dimethylpiperazine C Iminium Ion Intermediate A->C B Cyclopropanecarboxaldehyde B->C E This compound C->E D Sodium Triacetoxyborohydride D->E Reduction

Caption: Reductive amination pathway for the synthesis of this compound.

N-Alkylation with a Cyclopropylmethyl Halide

This classical approach involves the direct alkylation of the secondary amine in 2,6-dimethylpiperazine with a suitable cyclopropylmethyl halide. The use of a base is crucial to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.

Experimental Protocol:

  • Reaction Setup: Dissolve 2,6-dimethylpiperazine (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (2.0 eq) or triethylamine (1.5 eq), to the solution.

  • Addition of Alkylating Agent: Add cyclopropylmethyl bromide or chloride (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Heating: Heat the reaction mixture to 60-80 °C and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter off the inorganic salts. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent and wash with water to remove any remaining salts. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Experimental Workflow Diagram: N-Alkylation

G cluster_0 Reaction cluster_1 Work-up & Purification A Dissolve 2,6-Dimethylpiperazine in Acetonitrile B Add K2CO3 A->B C Add Cyclopropylmethyl Bromide B->C D Heat to 70°C C->D E Filter Salts D->E F Concentrate E->F G Aqueous Wash F->G H Column Chromatography G->H I Pure Product H->I

Caption: Step-by-step workflow for the N-alkylation synthesis.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the structure and purity of the synthesized this compound. The following techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected to show characteristic signals for the cyclopropyl protons (a complex multiplet in the upfield region, ~0.1-0.9 ppm), the methyl protons on the piperazine ring (a doublet), and the methylene and methine protons of the piperazine ring and the cyclopropylmethyl group.

    • ¹³C NMR: Would confirm the presence of all nine carbon atoms with distinct chemical shifts for the cyclopropyl carbons, the piperazine ring carbons (including the two methyl-substituted carbons), and the methylene carbon of the cyclopropylmethyl group.

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS): Would be used to determine the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 155.15.

  • Infrared (IR) Spectroscopy:

    • Would show characteristic C-H stretching vibrations for the alkane and cyclopropane moieties, as well as C-N stretching vibrations.

  • Purity Analysis:

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, typically using a reversed-phase column with a mobile phase of acetonitrile and water.

    • Gas Chromatography (GC): Can also be used to assess purity, particularly given the likely volatility of the compound.

Applications in Drug Discovery

The structural features of this compound make it a highly attractive scaffold for the development of novel therapeutic agents, particularly for central nervous system (CNS) disorders.

  • CNS Receptor Modulation: Piperazine derivatives are well-known to interact with a variety of CNS receptors, including dopaminergic, serotonergic, and adrenergic receptors.[2][3] The specific substitution pattern of this compound could lead to novel selectivity profiles for these receptors, offering potential for the development of new antipsychotics, antidepressants, or anxiolytics with improved efficacy and side-effect profiles.

  • Improved Pharmacokinetic Properties: The N-cyclopropyl group can enhance metabolic stability by sterically hindering N-dealkylation, a common metabolic pathway for piperazine-containing drugs. This could lead to a longer half-life and improved oral bioavailability.[5]

  • Scaffold for Library Synthesis: this compound can serve as a valuable building block for the synthesis of compound libraries. The remaining secondary amine at the N4 position provides a handle for the introduction of a wide range of substituents, allowing for the rapid exploration of structure-activity relationships (SAR).

Safety and Handling

As with all N-alkylated piperazines, this compound should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. The strategic combination of a conformationally constrained, metabolically robust cyclopropyl group with a chiral dimethylpiperazine core offers a unique platform for the design of novel therapeutics. This guide provides a foundational understanding of its synthesis, properties, and potential applications, intended to stimulate further research and development of this intriguing molecule. The proposed synthetic routes are robust and rely on well-established chemical transformations, making the compound readily accessible for further investigation.

References

  • Chemsrc. (2025, September 15). 1-(Cyclopropylmethyl)piperazine | CAS#:57184-25-5. Retrieved from [Link]

  • Lead Sciences. This compound dihydrochloride. Retrieved from [Link]

  • Peterson, J. R. (2013). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 56(19), 7451–7473.
  • de Souza, M. V. N. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599-613.
  • Toma, L. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8741-8776.
  • PubChem. 1,4-Dimethylpiperazine. Retrieved from [Link]

  • PubChem. 2,5-Dimethylpiperazine. Retrieved from [Link]

  • Google Patents. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines.
  • Google Patents. US6118032A - Process for the production of cyclopropylmethyl halides.
  • Organic Syntheses. N,N-Dimethylcyclohexylamine. Retrieved from [Link]

  • New Jersey Department of Health. Piperazine - Hazard Summary. Retrieved from [Link]

  • ResearchGate. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

  • PubMed. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]

  • ResearchGate. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]

  • PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

Sources

The Ascendant Role of the Cyclopropyl Piperazine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

A Senior Application Scientist's Guide to Synthesis, Biological Evaluation, and Mechanistic Insights

This guide provides an in-depth exploration of novel cyclopropyl piperazine derivatives, a chemical class demonstrating remarkable versatility and potent biological activity. We will dissect the strategic rationale for combining these two powerful moieties, detail synthetic and evaluative methodologies, and illuminate the mechanisms underpinning their therapeutic potential. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their own discovery programs.

Chapter 1: The Strategic Union of Cyclopropane and Piperazine

In the landscape of medicinal chemistry, certain structural motifs are deemed "privileged" for their consistent appearance in a multitude of biologically active compounds. Both the piperazine ring and the cyclopropyl group independently hold this status; their combination creates a synergistic scaffold with exceptional drug-like properties.

1.1 The Piperazine Core: A Hub of Pharmacological Diversity The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern pharmaceuticals.[1][2] Its prevalence is due to a unique combination of physicochemical properties:

  • Modulation of Solubility and Basicity: The two nitrogen atoms (pKa ~9.8 and ~5.7) can be protonated under physiological conditions, significantly enhancing aqueous solubility—a critical factor for bioavailability.[1]

  • Synthetic Tractability: The secondary amine nature of the core allows for straightforward functionalization at the N1 and N4 positions, enabling the precise spatial orientation of pharmacophoric groups.[3]

  • Broad Biological Activity: Piperazine derivatives have demonstrated a vast range of therapeutic effects, including antimicrobial, anticancer, anti-inflammatory, anthelmintic, and potent central nervous system (CNS) activities.[1][2][4]

1.2 The Cyclopropyl Moiety: Enhancing Potency and Metabolic Stability The cyclopropyl group, the smallest possible carbocycle, is far more than a simple alkyl substituent. Its incorporation into a lead compound is a strategic decision to address common drug development hurdles.[5]

  • Metabolic Shielding: The strained C-H bonds of the cyclopropane ring are significantly stronger than those in other alkanes, making them more resistant to metabolic oxidation by cytochrome P450 enzymes.[5][6]

  • Conformational Rigidity: The ring's rigidity restricts the conformational freedom of adjacent linkers, which can lock the molecule into a more favorable, lower-entropy binding conformation with its target protein, thereby enhancing potency.[5]

  • Improved Physicochemical Properties: The unique electronic character of the cyclopropyl ring can influence the pKa of nearby functional groups, reduce P-glycoprotein efflux, and increase membrane permeability, including across the blood-brain barrier.[5]

The fusion of these two scaffolds creates derivatives that pair the versatile biological interactivity of piperazine with the potency and stability-enhancing features of the cyclopropyl group.

Chapter 2: Synthetic Pathways and Methodologies

The successful synthesis of a diverse library of cyclopropyl piperazine derivatives hinges on a robust and flexible synthetic strategy. A common and efficient approach involves the initial construction of a core intermediate, which is then elaborated through various coupling reactions.

2.1 Synthesis of the Core Intermediate: 1-(Cyclopropylmethyl)piperazine A validated method for producing the key 1-(cyclopropylmethyl)piperazine intermediate begins with commercially available N-Boc-piperazine and cyclopropanecarbonyl chloride.[7] The process involves acylation, followed by reduction of the resulting amide and subsequent deprotection of the Boc group.

Experimental Protocol: Synthesis of 1-(Cyclopropylmethyl)piperazine

  • Acylation:

    • Dissolve N-Boc-piperazine (1.0 eq) and a tertiary amine base such as triethylamine (1.5 eq) in an inert solvent like dichloromethane (DCM).

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add cyclopropanecarbonyl chloride (1.1 eq) dropwise, maintaining the temperature below 10°C.

    • Allow the reaction to warm to room temperature and stir for 3-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Quench the reaction with water and perform a liquid-liquid extraction. The organic phase, containing the N-Boc-4-(cyclopropanecarbonyl)piperazine, is dried over sodium sulfate and concentrated in vacuo.

  • Reduction:

    • Dissolve the crude amide from the previous step in an ether solvent such as THF.

    • Add a reducing agent like sodium borohydride (NaBH₄), followed by the careful, dropwise addition of boron trifluoride etherate (BF₃·OEt₂).

    • After the reaction is complete, quench cautiously with methanol and then water.

    • Extract the product into an organic solvent, dry, and concentrate to yield N-Boc-4-(cyclopropylmethyl)piperazine.

  • Deprotection:

    • Dissolve the Boc-protected intermediate in an alcohol solvent (e.g., methanol).

    • Add concentrated hydrochloric acid (HCl) dropwise and stir at room temperature to cleave the Boc protecting group.

    • Basify the reaction mixture with an aqueous solution of NaOH or KOH to a pH >12.

    • Extract the free amine product, 1-(cyclopropylmethyl)piperazine, into an organic solvent, dry, and concentrate to yield the final core intermediate.

2.2 Derivatization Strategies With the core synthesized, a multitude of derivatives can be generated. Key methods include:

  • Amide Coupling: Reacting the secondary amine of the core with various carboxylic acids using coupling agents like EDC/HOBt or HATU.[8]

  • Reductive Amination: Condensing the amine with aldehydes or ketones to form an imine, which is then reduced in situ with an agent like sodium triacetoxyborohydride (STAB).[9]

  • Buchwald-Hartwig Amination: Coupling the amine with aryl halides or triflates, catalyzed by a palladium complex, to form N-aryl derivatives.[3]

G General Synthetic Workflow cluster_0 Core Synthesis cluster_1 Derivatization N-Boc-Piperazine N-Boc-Piperazine Acylation Step 1: Acylation (Base, DCM) N-Boc-Piperazine->Acylation Cyclopropanecarbonyl Chloride Cyclopropanecarbonyl Chloride Cyclopropanecarbonyl Chloride->Acylation Reduction Step 2: Amide Reduction (NaBH4, BF3.OEt2) Acylation->Reduction Deprotection Step 3: Deprotection (HCl, then NaOH) Reduction->Deprotection Core 1-(Cyclopropylmethyl)piperazine Deprotection->Core Amide Amide Coupling (R-COOH, EDC) Core->Amide Reductive Reductive Amination (R-CHO, STAB) Core->Reductive Buchwald Buchwald-Hartwig (Ar-X, Pd catalyst) Core->Buchwald Amide Derivatives Amide Derivatives Amide->Amide Derivatives Alkyl Derivatives Alkyl Derivatives Reductive->Alkyl Derivatives Aryl Derivatives Aryl Derivatives Buchwald->Aryl Derivatives

Caption: A generalized workflow for the synthesis of cyclopropyl piperazine derivatives.

Chapter 3: Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Cyclopropyl piperazine derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties, in some cases outperforming standard clinical drugs.[8]

3.1 Mechanism of Action While diverse, a primary mechanism for the antimicrobial action of piperazine-containing compounds is the inhibition of essential microbial enzymes.[10] For example, certain derivatives act as potent inhibitors of fungal lanosterol 14α-demethylase (CYP51), an enzyme critical for ergosterol biosynthesis.[10] Disrupting this pathway compromises the integrity of the fungal cell membrane, leading to cell death. In bacteria, targets can include penicillin-binding proteins (PBPs) involved in cell wall synthesis.[10]

G Mechanism of Antifungal Activity cluster_pathway Fungal Ergosterol Biosynthesis Lanosterol Lanosterol CYP51 CYP51 Enzyme (14α-demethylase) Lanosterol->CYP51 catalyzes Ergosterol Ergosterol CYP51->Ergosterol produces Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane maintains Disruption Disruption Membrane->Disruption Derivative Cyclopropyl Piperazine Derivative Inhibition Inhibition Derivative->Inhibition Inhibition->CYP51 Death Fungal Cell Death Disruption->Death

Caption: Inhibition of the CYP51 enzyme disrupts fungal membrane integrity.

3.2 In Vitro Evaluation: Minimum Inhibitory Concentration (MIC) Assay The MIC assay is the gold standard for quantifying the in vitro potency of a potential antimicrobial agent. It determines the lowest concentration of the compound that prevents visible growth of a microorganism.

Protocol: Broth Microdilution MIC Assay

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, add culture medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) to all wells.

    • Perform a two-fold serial dilution of the test compound across the plate, leaving wells for positive (microbe only) and negative (medium only) controls.

  • Inoculation:

    • Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL.

    • Add the microbial suspension to all wells except the negative control.

  • Incubation:

    • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Analysis:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

    • (Optional) Add a viability indicator dye like resazurin or MTT to aid in the determination of the endpoint.

3.3 Representative Antimicrobial Data The following table summarizes the activity of select cyclopropyl piperazine sulfonyl and carboxamide derivatives against common pathogens.[8]

Compound IDTarget OrganismMIC (µg/mL)Standard DrugMIC (µg/mL)
3a S. aureus62.5Ciprofloxacin125
3b E. coli125Ciprofloxacin250
3a C. albicans125Miconazole250
3b A. niger250Miconazole500

Chapter 4: Anticancer Activity

The structural features of cyclopropyl piperazine derivatives make them ideal candidates for interacting with targets implicated in cancer, such as protein kinases and apoptotic pathway components.[10][11] Studies have shown these compounds possess significant cytotoxic and anti-proliferative effects, with notable selectivity against certain cancer cell lines like melanoma.[12]

4.1 Mechanism of Action: Induction of Apoptosis A key mechanism by which these derivatives exert their anticancer effect is the induction of programmed cell death, or apoptosis. This is often triggered via the intrinsic (mitochondrial) pathway. Western blot analysis of cells treated with active compounds has revealed key apoptotic markers, including the cleavage of Poly (ADP-ribose) polymerase (PARP) and a decrease in procaspase 3 levels, indicating the activation of executioner caspases.[12]

G Intrinsic Apoptosis Pathway Derivative Cyclopropyl Piperazine Derivative Mitochondria Mitochondria Derivative->Mitochondria induces stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 (Active) Apoptosome->Caspase9 activates Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 (Active) Caspase9->Caspase3 activates Procaspase3 Procaspase-3 Procaspase3->Caspase3 CleavedPARP Cleaved PARP Caspase3->CleavedPARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis executes PARP PARP PARP->CleavedPARP

Caption: The intrinsic apoptosis pathway activated by cyclopropyl piperazine derivatives.

4.2 In Vitro Evaluation: MTT Cell Viability Assay The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used to determine the cytotoxic potential of novel compounds.[13][14]

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Seed cancer cells (e.g., A375 melanoma, MCF-7 breast cancer) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

    • Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution on a microplate reader at a wavelength of ~570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

4.3 Representative Anticancer Data The following table summarizes the growth inhibition (GI₅₀) values for novel vindoline-piperazine conjugates, demonstrating the potent anticancer activity achievable with this scaffold.[15]

Compound IDCancer TypeCell LineGI₅₀ (µM)
23 Breast CancerMDA-MB-4681.00
25 Lung CancerHOP-921.35
17 MelanomaSK-MEL-5< 1.50
17 CNS CancerSNB-75< 1.50

*Note: Specific GI₅₀ values were not provided, but growth percent rates were highly negative, indicating potent activity.

Chapter 5: Neuroprotective and CNS Potential

Piperazine derivatives are well-established as centrally acting agents, with approved drugs for treating depression, anxiety, and psychosis.[16] Their mechanism often involves modulating monoamine pathways, such as serotonin (5-HT) or dopamine receptors.[3][16] The incorporation of a cyclopropyl group can enhance brain permeability, making these novel derivatives particularly interesting for CNS applications. Furthermore, related diketopiperazine structures have demonstrated significant neuroprotective effects against oxidative stress, suggesting a potential anti-inflammatory or antioxidant mechanism.[14][17]

5.1 Potential Mechanism of Action: Nrf2-Mediated Antioxidant Response A plausible neuroprotective mechanism is the activation of the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is bound by Keap1 and targeted for degradation. In the presence of oxidative stress or certain small molecules, this interaction is disrupted. Nrf2 then translocates to the nucleus and initiates the transcription of antioxidant response element (ARE)-containing genes, such as those for superoxide dismutase (SOD) and catalase, bolstering the cell's defense against reactive oxygen species (ROS).[18]

G Keap1-Nrf2 Antioxidant Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 binds Degradation Ubiquitin-Proteasome Degradation Nrf2->Degradation targets for Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Genes Antioxidant Genes (SOD, Catalase, etc.) ARE->Genes activates transcription Cellular Protection Cellular Protection Genes->Cellular Protection Derivative Cyclopropyl Piperazine Derivative / ROS Derivative->Keap1 disrupts binding

Caption: Activation of the Nrf2 pathway can confer neuroprotection.

5.2 In Vitro Evaluation: Neuroprotection Against Oxidative Stress A common in vitro model for neurodegeneration involves inducing oxidative stress in a neuronal cell line, such as the human neuroblastoma SH-SY5Y line, and assessing the protective effect of a test compound.[14]

Protocol: SH-SY5Y Neuroprotection Assay

  • Cell Culture:

    • Culture SH-SY5Y cells in appropriate medium until they reach ~80% confluency. Seed cells into a 96-well plate.

  • Pre-treatment:

    • Treat the cells with various concentrations of the cyclopropyl piperazine derivative for a set period (e.g., 1-2 hours).

  • Induction of Oxidative Stress:

    • Introduce an oxidative agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), to all wells except the untreated control.

    • Incubate for 24 hours.

  • Viability Assessment:

    • Measure cell viability using an appropriate method, such as the MTT assay (described in Chapter 4) or by measuring lactate dehydrogenase (LDH) release into the medium, which indicates cell membrane damage.[14]

  • Data Analysis:

    • Calculate the percentage of neuroprotection afforded by the compound by comparing the viability of cells treated with the compound and the oxidant to those treated with the oxidant alone.

Chapter 6: Conclusion and Future Perspectives

The strategic combination of the cyclopropyl and piperazine scaffolds has yielded a class of molecules with profound and diverse biological activities. The evidence clearly demonstrates their potential as leads for novel antimicrobial, anticancer, and neuroprotective agents. The synthetic tractability of the core structure allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic profiles.

Future research should focus on:

  • Target Deconvolution: Identifying the specific molecular targets (e.g., kinases, receptors, enzymes) for the most active compounds to better understand their mechanisms of action.

  • In Vivo Efficacy: Progressing promising candidates into animal models of infection, cancer, and neurodegeneration to validate their therapeutic potential.

  • Pharmacokinetic and Safety Profiling: Conducting comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies to ensure the drug-like properties of these derivatives are suitable for clinical development.

The cyclopropyl piperazine scaffold represents a rich and fertile ground for the discovery of next-generation therapeutics. The methodologies and insights presented in this guide provide a solid foundation for researchers to explore and exploit the full potential of this remarkable chemical framework.

References

  • Vertex AI Search. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review.
  • MDPI. (n.d.). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity.
  • ResearchGate. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.
  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • Wikipedia. (n.d.). Piperazine.
  • Vertex AI Search. (2024). Cyclopropyl piperazine sulfonyl and carboxamide derivatives synthesis.
  • Vertex AI Search. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane.
  • PMC. (n.d.). Piperazine skeleton in the structural modification of natural products: a review.
  • ResearchGate. (n.d.). The piperine derivative HJ105 inhibits Aβ1-42-induced neuroinflammation and oxidative damage via the Keap1-Nrf2-TXNIP axis.
  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • ResearchGate. (2025). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
  • MDPI. (n.d.). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma.
  • Asian Pacific Journal of Health Sciences. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Retrieved from Asian Pacific Journal of Health Sciences.
  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Google Patents. (n.d.). CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine.
  • PMC. (n.d.). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods.
  • MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents.
  • PubMed. (2021). Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus.
  • ResearchGate. (2022). (PDF) Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods.
  • PubMed. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
  • MDPI. (2021). Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus.
  • ResearchGate. (n.d.). Piperazine derivatives of natural compounds with anticancer activity.
  • ACS Publications. (n.d.). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations.
  • PMC. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.
  • David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.
  • ResearchGate. (2025). Synthesis and anticonvulsant activity of some piperazine derivatives.
  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity studies of (E)-1-cyclopropyl-6-fluoro- 7-(4-(4-(2-isonicotinoyl-hydrazinyl) -.

Sources

1-Cyclopropyl-2,6-dimethylpiperazine potential as a CNS drug scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: 1-Cyclopropyl-2,6-dimethylpiperazine: A Privileged Scaffold for Next-Generation CNS Drug Discovery

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract

The quest for novel Central Nervous System (CNS) therapeutics is fraught with challenges, primarily the stringent requirements for crossing the blood-brain barrier (BBB) and achieving high target specificity with minimal off-target effects. Privileged scaffolds—molecular frameworks that can bind to multiple receptor targets with high affinity—are invaluable tools in navigating this complex landscape. This guide introduces and deconstructs the this compound core, a scaffold engineered by combining three key structural motifs, each addressing a critical aspect of CNS drug design. We posit that the synergistic integration of the synthetically tractable piperazine ring, the metabolism-blocking 2,6-dimethyl substitution pattern, and the potency-enhancing N-cyclopropyl group creates a scaffold with significant potential for developing novel CNS agents. This document provides a comprehensive analysis of the scaffold's constituent parts, proposes robust synthetic strategies for library development, and lays out a self-validating, multi-stage preclinical evaluation roadmap to systematically explore and validate its therapeutic potential.

The Imperative for Advanced Scaffolds in CNS Drug Discovery

The piperazine ring is the third most common nitrogen-containing heterocycle found in approved pharmaceuticals, a testament to its status as a privileged scaffold.[1] Its prevalence in drugs targeting the CNS—from antipsychotics to anxiolytics—stems from a unique combination of advantageous physicochemical properties.[1][2] The two nitrogen atoms provide handles for modulating basicity (pKa), solubility, and hydrogen bonding capacity, which are critical for target engagement and favorable pharmacokinetic profiles.[3][4] The piperazine core offers a rigidified, six-membered ring structure that can be readily and systematically functionalized, allowing chemists to fine-tune absorption, distribution, metabolism, and excretion (ADME) properties while exploring structure-activity relationships (SAR).[4][5]

However, the development of a successful CNS drug requires more than a versatile core. Key challenges remain, including:

  • Blood-Brain Barrier Penetration: The BBB is a formidable obstacle, preventing approximately 98% of small molecules from entering the brain.[6]

  • Metabolic Stability: The liver's cytochrome P450 (CYP) enzyme system is highly efficient at metabolizing xenobiotics, often leading to rapid clearance and low bioavailability.

  • Potency and Selectivity: Achieving high affinity for the desired CNS target while avoiding interactions with other receptors (which can cause unwanted side effects) is a delicate balancing act.

The this compound scaffold is a deliberate and rational design aimed at overcoming these specific hurdles.

Architectural Dissection of the this compound Scaffold

The therapeutic potential of this scaffold arises from the strategic combination of its three core components. Each element imparts distinct, beneficial properties that act synergistically.

cluster_0 This compound cluster_1 Key Components cluster_2 Conferred Properties Scaffold Core Structure Piperazine Piperazine Core Scaffold->Piperazine Cyclopropyl N-Cyclopropyl Group Scaffold->Cyclopropyl Dimethyl 2,6-Dimethyl Substitution Scaffold->Dimethyl Props_Piperazine • Privileged CNS Scaffold • Favorable pKa & Solubility • Synthetic Tractability Piperazine->Props_Piperazine Props_Cyclopropyl • Enhanced Metabolic Stability • Increased Potency & Efficacy • Improved BBB Permeability • Rigid Conformation Cyclopropyl->Props_Cyclopropyl Props_Dimethyl • Steric Shielding (Metabolism Block) • Increased Lipophilicity • Control of Stereochemistry (cis/trans) Dimethyl->Props_Dimethyl

Caption: Key components and their conferred properties of the scaffold.

The Piperazine Core: The Foundation

As a well-established privileged scaffold, the piperazine ring provides a robust starting point. Its two nitrogen atoms allow for precise modulation of protonation states, which directly impacts membrane permeability and pharmacokinetic behavior.[4] This inherent tunability is crucial for optimizing a drug candidate's ADME profile.[3][4]

The N-Cyclopropyl Moiety: The Metabolic Shield and Potency Booster

The incorporation of a cyclopropyl group is a modern medicinal chemistry strategy to address multiple common drug discovery roadblocks.[7]

  • Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it significantly less susceptible to oxidative metabolism by CYP enzymes.[8] This can divert metabolism away from certain CYP pathways, reducing potential drug-drug interactions and increasing the compound's half-life.[8]

  • Enhanced Potency: The rigid, three-dimensional structure of the cyclopropyl ring can lock the molecule into a more favorable conformation for binding to a receptor, leading to an entropically favorable interaction and increased potency.[7][9]

  • Improved CNS Penetration: The cyclopropyl group can increase a molecule's brain permeability, a critical factor for any CNS drug candidate.[7]

The 2,6-Dimethyl Substitution: The Stereochemical and Lipophilic Modulator

The methyl groups at the 2 and 6 positions provide two key advantages:

  • Steric Shielding: These groups can sterically hinder the adjacent nitrogen and carbon atoms, further protecting the ring from metabolic degradation.

  • Lipophilicity and Stereochemistry: The addition of methyl groups increases the overall lipophilicity of the scaffold, which can aid in crossing the BBB. Furthermore, their presence introduces stereocenters, resulting in cis and trans diastereomers. These isomers will have distinct three-dimensional shapes, offering a powerful way to probe receptor binding pockets and potentially identify a more potent or selective isomer.

Synthetic Strategy and Library Development

A key advantage of this scaffold is its amenability to combinatorial synthesis for the creation of a diverse chemical library. The un-substituted nitrogen at the N4 position serves as a versatile attachment point for a wide range of chemical moieties.

Proposed Synthesis of the Core Scaffold

The synthesis of the this compound core can be achieved through a straightforward, multi-step process. The causality behind this proposed route is based on established, high-yielding chemical transformations.

start cis-2,6-Dimethylpiperazine step1 N-Boc Protection start->step1 intermediate1 Boc-Protected Intermediate step1->intermediate1 step2 N-Cyclopropylation (e.g., Reductive Amination with Cyclopropanecarboxaldehyde) intermediate1->step2 intermediate2 Fully Substituted Intermediate step2->intermediate2 step3 Boc Deprotection (e.g., with TFA or HCl) intermediate2->step3 end This compound (Core Scaffold for Library Synthesis) step3->end

Caption: Proposed synthetic workflow for the core scaffold.

Detailed Experimental Protocol: Synthesis of 1-Cyclopropyl-cis-2,6-dimethylpiperazine

Objective: To synthesize the core scaffold, ready for diversification at the N4 position.

Materials:

  • cis-2,6-Dimethylpiperazine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Cyclopropanecarboxaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Step-by-Step Methodology:

  • Step 1: Mono-N-Boc Protection:

    • Dissolve cis-2,6-dimethylpiperazine (1.0 eq) in DCM in an ice bath.

    • Slowly add a solution of (Boc)₂O (1.0 eq) in DCM. The use of equimolar amounts favors mono-protection.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Self-Validation: Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm consumption of starting material and formation of the mono-protected product.

    • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate the mono-Boc-protected cis-2,6-dimethylpiperazine.

  • Step 2: N-Cyclopropylation via Reductive Amination:

    • Dissolve the purified Boc-protected piperazine (1.0 eq) in DCM.

    • Add cyclopropanecarboxaldehyde (1.2 eq). The slight excess of the aldehyde drives the reaction to completion.

    • Stir for 1 hour at room temperature to allow for iminium ion formation.

    • Add STAB (1.5 eq) portion-wise. STAB is a mild reducing agent suitable for this transformation.

    • Stir at room temperature for 18-24 hours.

    • Self-Validation: Monitor by TLC or LC-MS for the disappearance of the starting material.

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Separate the layers, extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

    • Purify by column chromatography if necessary.

  • Step 3: Boc Deprotection:

    • Dissolve the product from Step 2 in DCM.

    • Add TFA (10 eq) dropwise at 0°C. The excess acid ensures complete removal of the Boc protecting group.

    • Stir for 2-4 hours at room temperature.

    • Self-Validation: Monitor by LC-MS until no starting material is observed.

    • Concentrate the mixture under reduced pressure.

    • Neutralize the residue with a saturated sodium bicarbonate solution and extract with DCM.

    • Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the final core scaffold, 1-cyclopropyl-cis-2,6-dimethylpiperazine.

A Phased Roadmap for Preclinical Evaluation

To systematically validate the potential of the this compound scaffold, a phased approach is essential. This workflow ensures that resources are allocated efficiently, with clear go/no-go decision points at each stage.

G cluster_0 Phase 1: In Silico & Foundational In Vitro cluster_1 Phase 2: In Vitro Pharmacology & Permeability cluster_2 Phase 3: In Vivo Proof of Concept a Library Synthesis (N4 Diversification) b In Silico ADME/Tox Profiling (BBB Score, Lipinski's Rule) a->b c Early ADME Screening (Cytotoxicity, Microsomal Stability) b->c d Broad CNS Target Screening (e.g., GPCR, Ion Channel Panels) c->d Go/No-Go: Good Stability & Low Toxicity? e Hit Confirmation & IC50 Determination d->e f In Vitro BBB Permeability Assay (e.g., PAMPA, hCMEC/D3) e->f g Rodent Pharmacokinetics (PK) (Plasma & Brain Exposure) f->g Go/No-Go: Confirmed Target Activity & BBB Permeability? h Target Engagement Studies (ex vivo Receptor Occupancy) g->h i Disease-Relevant Behavioral Model (Based on In Vitro Target) h->i

Caption: Phased preclinical evaluation workflow for scaffold validation.

Phase 1: In Silico and Foundational In Vitro Screening

Causality: This initial phase is designed to rapidly filter a newly synthesized library to eliminate compounds with predicted poor drug-like properties before committing to more resource-intensive biological assays.[10][11]

Protocol: High-Throughput In Vitro ADME Panel

  • In Silico Profiling:

    • Action: For each compound in the library, calculate key physicochemical properties (e.g., cLogP, TPSA, pKa, number of rotatable bonds).

    • Tools: Utilize computational software (e.g., Schrödinger Suite, MOE) or free web servers.[10]

    • Criteria: Prioritize compounds that align with established parameters for CNS drugs (e.g., cLogP < 5, TPSA < 90 Ų).[12]

  • Aqueous Solubility:

    • Action: Determine kinetic solubility using a nephelometry-based assay.

    • Criteria: Target > 50 µM solubility to avoid issues in subsequent biological assays.

  • Metabolic Stability (Human Liver Microsomes):

    • Action: Incubate compounds (1 µM) with human liver microsomes and NADPH (as a cofactor) at 37°C. Sample at multiple time points (0, 5, 15, 30, 60 min).

    • Analysis: Quantify the remaining parent compound using LC-MS/MS.

    • Endpoint: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

    • Criteria: Prioritize compounds with a t½ > 30 minutes, indicating moderate to high stability.

  • Cytotoxicity (HepG2 Cells):

    • Action: Treat HepG2 cells with compounds over a range of concentrations (e.g., 0.1 to 100 µM) for 24-48 hours.

    • Analysis: Measure cell viability using a standard assay (e.g., CellTiter-Glo®, MTS).

    • Endpoint: Determine the CC₅₀ (concentration causing 50% cytotoxicity).

    • Criteria: Select compounds with a CC₅₀ > 50 µM.

ParameterAssayTarget CriteriaRationale
Drug-Likeness In Silico CalculationCNS MPO Score > 4.0To prioritize compounds with physicochemical properties suitable for CNS penetration.
Solubility Kinetic Nephelometry> 50 µMEnsures compound is soluble for reliable in vitro testing.
Metabolic Stability Human Liver Microsomest½ > 30 minSelects for compounds resistant to first-pass metabolism, increasing potential bioavailability.[8]
Toxicity HepG2 CytotoxicityCC₅₀ > 50 µMEliminates non-specifically toxic compounds early in the process.[11]
Phase 2: In Vitro Pharmacology and Permeability

Causality: After identifying metabolically stable and non-toxic compounds, this phase aims to identify their biological targets and confirm their ability to cross a surrogate of the BBB.

Protocol: Blood-Brain Barrier Permeability using hCMEC/D3 Cell Monolayer

Objective: To quantify the ability of a lead compound to cross the BBB. This is a self-validating system that includes control compounds and measures monolayer integrity.

  • Cell Culture: Culture hCMEC/D3 cells on Transwell® inserts until a confluent monolayer is formed.

  • Monolayer Integrity Check:

    • Measure the transendothelial electrical resistance (TEER) to confirm tight junction formation. A high TEER value is indicative of a robust barrier.

    • Perform a Lucifer Yellow permeability assay. Low permeability of this paracellular marker confirms monolayer integrity.

  • Permeability Assessment:

    • Add the test compound (e.g., at 10 µM) to the apical (blood) side of the Transwell®.

    • Include high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) control compounds in parallel wells.

    • At various time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral (brain) side.

    • Quantify the concentration of the compound in the basolateral samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s.

  • Criteria: A Papp value > 10 x 10⁻⁶ cm/s is generally considered indicative of good potential for CNS penetration.[13][14]

Phase 3: In Vivo Proof of Concept

Causality: This final preclinical phase validates the in vitro findings in a living system, assessing true brain exposure and efficacy in a disease-relevant model.[15][16]

Protocol: Rodent Pharmacokinetic and Brain Penetration Study

  • Dosing: Administer the lead compound to a cohort of male Sprague-Dawley rats via intravenous (IV) and oral (PO) routes.

  • Sample Collection: At serial time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h), collect blood samples. At the end of the time course, collect whole brains.

  • Sample Analysis:

    • Process blood to plasma.

    • Homogenize brain tissue.

    • Quantify compound concentration in both plasma and brain homogenate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate key PK parameters: Clearance (CL), Volume of distribution (Vd), Half-life (t½), and Oral Bioavailability (%F).

    • Determine the brain-to-plasma ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu) to quantify true BBB penetration.

  • Criteria: A Kp,uu value close to or greater than 1.0 indicates efficient, unrestricted passage across the BBB.

Conclusion and Future Outlook

The this compound scaffold represents a highly promising, rationally designed starting point for the discovery of novel CNS therapeutics. Its architecture thoughtfully combines the reliable and versatile piperazine core with modern medicinal chemistry motifs—the N-cyclopropyl group and 2,6-dimethyl substituents—to intrinsically address the critical challenges of metabolic stability, potency, and blood-brain barrier penetration. The proposed synthetic strategies are robust and amenable to library generation, while the phased evaluation roadmap provides a clear, self-validating pathway from initial chemical synthesis to in vivo proof of concept. By systematically applying this workflow, research organizations can efficiently explore the vast chemical space accessible from this scaffold and unlock its potential to deliver the next generation of drugs for challenging neurological and psychiatric disorders.

References

  • Hypha Discovery. "Metabolism of cyclopropyl groups." Hypha Discovery Blogs. [Link]

  • Koei Chemical Co Ltd. "Method for producing cis-2,6-dimethylpiperazine.
  • Jiangsu Hansoh Pharmaceutical Group Co Ltd. "Preparation method of 1-cyclopropane formyl piperazine hydrochloride.
  • Ali, H., et al. "Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry." ResearchGate, 2023. [Link]

  • Kumar, R., et al. "Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives." PubMed, 2024, DOI: 10.2174/0115734064304396240415110015. [Link]

  • F. Hoffmann-La Roche AG. "Processes for the preparation of cyclopropyl-amide derivatives.
  • Tiwari, R., et al. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." ResearchGate, 2016. [Link]

  • Al-Ghorbani, M., et al. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." ChemistrySelect, 2024. [Link]

  • Pennsylvania State University. "New, simple and accessible method creates potency-increasing structure in drugs." ScienceDaily, 2023. [Link]

  • D'Oria, C., & Senge, M. O. "Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization." MDPI, 2021. [Link]

  • Baki, A. A., et al. "N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice." MDPI, 2024. [Link]

  • Rzaigui, M., et al. "Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate." Acta Crystallographica Section E, 2004. [Link]

  • Jiangsu Hengrui Medicine Co Ltd. "Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine.
  • Vadodaria, D. J., et al. "Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II." PubMed, 1969, DOI: 10.1021/jm00305a033. [Link]

  • Lead Sciences. "this compound dihydrochloride." [Link]

  • Tiwari, R. K., et al. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." PubMed, 2016, DOI: 10.1021/acs.jmedchem.6b00472. [Link]

  • Helms, H. C., et al. "In-vitro blood-brain barrier models for drug screening and permeation studies: an overview." Taylor & Francis Online, 2016. [Link]

  • Romanelli, M. N., et al. "The piperazine scaffold for novel drug discovery efforts: the evidence to date." PubMed, 2022, DOI: 10.1080/17460441.2022.2103535. [Link]

  • Medina-Franco, J. L., et al. "In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM." PubMed Central, 2020. [Link]

  • Mondal, S., et al. "Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective." MDPI, 2022. [Link]

  • Merck & Co., Inc. "A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor." ResearchGate, 2011. [Link]

  • Pharmaron. "CNS Disease Models For Preclinical Research Services." [Link]

  • Gleeson, M. P., et al. "Refined ADME Profiles for ATC Drug Classes." MDPI, 2020. [Link]

  • Romanelli, M. N., et al. "The piperazine scaffold for novel drug discovery efforts: the evidence to date." Taylor & Francis Online, 2022. [Link]

  • Wujec, M., et al. "Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives." PubMed Central, 2015. [Link]

  • Studley, J. "The Cyclopropyl Group in Medicinal Chemistry." Scientific Update, 2020. [Link]

  • Creative Biolabs. "In Vitro Safety Pharmacology Study on Central Nervous System." [Link]

  • Sygnature Discovery. "CNS Disorder Models." [Link]

  • Medina-Franco, J. L., et al. "In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM." ACS Omega, 2020. [Link]

  • Al-Ghorbani, M., et al. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." Wiley Online Library, 2024. [Link]

  • Di, L., et al. "ADME attribute alignment of marketed CNS drugs and CNS candidates." ResearchGate, 2013. [Link]

  • Feng, G., et al. "Animal models of CNS disorders." PubMed, 2014, DOI: 10.1007/978-1-4939-1049-3_1. [Link]

  • Zarrow, J., et al. "A strategy to minimize reactive metabolite formation..." PubMed, 2011, DOI: 10.1021/jm2008775. [Link]

  • Mokrosz, M. J., et al. "Structure-activity relationship studies of central nervous system (CNS) agents. 5..." ACS Publications, 1992. [Link]

  • Kumar, A., et al. "Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents." PubMed, 2018, DOI: 10.2174/1573406414666180327122400. [Link]

  • MD Biosciences. "Biomarker Detection for CNS Conditions." [Link]

  • Hatherell, S. "The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays." LinkedIn, 2019. [Link]

  • Baki, A. A., et al. "Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator..." PubMed Central, 2024. [Link]

  • Medicilon. "CNS Pharmacology Models." [Link]

  • Balzarini, J., et al. "a novel derivative of 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP)..." PubMed, 1999, DOI: 10.1016/s0006-2952(99)00091-x. [Link]

  • JAMSR. "In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment." The Journal of American Medical Science and Research, 2024. [Link]

  • Stankiewicz, M., et al. "ChemInform Abstract: Structure-Activity Relationship Studies of CNS Agents. Part 6..." ResearchGate, 2010. [Link]

Sources

De-risking the Piperazine Scaffold: A Strategic Guide to Initial Toxicity Screening

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Foreword: The Double-Edged Sword of the Piperazine Ring

The piperazine heterocycle is a cornerstone of modern medicinal chemistry. Its prevalence in blockbuster drugs is a testament to its remarkable versatility, offering a synthetically tractable scaffold that can improve aqueous solubility, act as a versatile linker, and engage with a multitude of biological targets. However, this same versatility presents a significant challenge in drug development: a predisposition for a range of toxicological liabilities. From off-target interactions with CNS receptors to metabolic activation and cardiotoxicity, the piperazine core demands a robust, early-stage screening strategy to mitigate risk and guide medicinal chemistry efforts effectively.

This guide eschews a simple checklist approach. Instead, it presents a cohesive, tiered strategy for the initial toxicity assessment of substituted piperazine compounds. We will delve into the mechanistic underpinnings of common piperazine-associated toxicities and outline a logical, resource-conscious workflow. The goal is not merely to identify hazards, but to generate actionable data that informs Structure-Toxicity Relationships (STR), enabling project teams to design safer, more effective drug candidates.

Chapter 1: Understanding the 'Why' - Mechanistic Basis of Piperazine Toxicity

A successful screening campaign is built upon a foundation of mechanistic understanding. For piperazine derivatives, toxicities are rarely idiopathic; they are often linked to the scaffold's inherent physicochemical and pharmacological properties.

The Central Nervous System (CNS) Liability

Many piperazine derivatives exhibit stimulant-like effects on the central nervous system, primarily through interactions with dopaminergic, noradrenergic, and serotoninergic pathways. Compounds like 1-benzylpiperazine (BZP) can stimulate the release and inhibit the reuptake of these key neurotransmitters. This can manifest as adverse effects ranging from anxiety and agitation to more severe events like seizures. Therefore, early assessment of potential CNS receptor interactions is a critical de-risking step.

The Metabolic Minefield: CYP450 and Hepatotoxicity

The liver is a primary site of piperazine-induced toxicity. These compounds are extensively metabolized, often by Cytochrome P450 (CYP) enzymes. This metabolic processing can be a double-edged sword:

  • Detoxification: In some cases, CYP-mediated metabolism is a detoxification pathway. Studies have shown that inhibiting CYP450 can actually increase the cytotoxicity of certain piperazines in primary hepatocytes, indicating the parent compound is more toxic than its metabolites.

  • Bioactivation & Drug-Drug Interactions (DDIs): Conversely, metabolism can lead to the formation of reactive metabolites that cause cellular damage. Furthermore, many piperazine-containing compounds can act as mechanism-based inactivators of key CYP enzymes like CYP3A4 and CYP2D6, leading to a high potential for clinically significant DDIs.

  • Hepatocellular Stress: Even without forming overtly reactive metabolites, some piperazine derivatives can induce hepatotoxicity by increasing reactive oxygen species (ROS), depleting cellular glutathione (GSH) and ATP, and disrupting mitochondrial membrane potential, ultimately triggering apoptosis via caspase activation. Others have been shown to up-regulate key enzymes in cholesterol biosynthesis, increasing the risk of phospholipidosis and steatosis.

Cardiotoxicity: The hERG Channel Problem

A significant liability for many nitrogen-containing heterocyclic compounds is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia known as Torsades de Pointes. This is a major cause of compound attrition in preclinical and clinical development, making early hERG screening non-negotiable.

Chapter 2: A Phased and Integrated In Vitro Screening Cascade

A tiered approach allows for the efficient allocation of resources, using broad, high-throughput assays first to flag potential issues before progressing to more complex, lower-throughput mechanistic studies.

Screening_Cascade cluster_0 Phase 1: Foundational Liability Screening cluster_1 Phase 2: Mechanistic & Genotoxicity Investigation cluster_2 Data Analysis & Decision Making cluster_3 Phase 3: In Vivo Confirmation A General Cytotoxicity (e.g., MTT Assay in HepG2/HEK293) I Calculate IC50/EC50 Values A->I B Hepatotoxicity (e.g., Primary Hepatocytes, HepaRG) E Reactive Oxygen Species (ROS) (DCFH-DA Assay) B->E Triggered by Hepatotoxicity Signal B->I C Cardiotoxicity (hERG Patch-Clamp Assay) C->I D DDI Potential (CYP450 Inhibition Panel) D->I F Mitochondrial Health (JC-1 Assay) E->F G Mutagenicity (Ames Test - OECD 471) H Clastogenicity (In Vitro Micronucleus - OECD 487) J Establish Structure-Toxicity Relationships (STR) I->J Aggregate Data K Risk Assessment & Candidate Triage (Go/No-Go Decision) J->K K->G Required for Lead Series Progression K->H L Acute Toxicity Study (Rodent) (e.g., Dose Range Finding) K->L Advance Lead Candidate(s)

Figure 1: A tiered, decision-driven workflow for initial toxicity screening.

Phase 1: Foundational Liability Screening

The objective of Phase 1 is to rapidly identify major liabilities using robust, high-throughput assays. This stage is about breadth, not depth.

  • General Cytotoxicity: An essential baseline. Assays like the MTT or LDH release assay in common cell lines (e.g., HepG2, HEK293) provide a first look at the concentration at which a compound causes overt cell death.[1][2][3][4] While not mechanistically diagnostic, a potent cytotoxic compound (e.g., IC50 < 10 µM) is an immediate red flag.

  • Metabolism-Competent Hepatotoxicity: To address liver toxicity, it's crucial to use a metabolically competent system. Primary human hepatocytes are the gold standard, but high-quality immortalized lines like HepaRG offer a more scalable alternative. A significant drop in the IC50 value compared to the general cytotoxicity assay often points towards the formation of a toxic metabolite.

  • hERG Channel Inhibition: This is a critical safety assay. The gold standard is the manual patch-clamp electrophysiology assay, which directly measures the flow of ions through the hERG channel.[5][6] An IC50 value below 30 µM is typically a cause for concern, and a value below 10 µM often requires significant medicinal chemistry intervention.

  • CYP450 Inhibition: To assess the potential for drug-drug interactions, compounds are screened against a panel of the most clinically relevant CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4).[7][8] High-throughput fluorescent-based assays are suitable for this initial screen.[9] Potent inhibition of a major isoform can complicate clinical development.

Phase 2: Mechanistic Deep Dive & Genotoxicity

Data from Phase 1 triggers a more focused investigation. If a compound shows hepatotoxicity, for example, the goal of Phase 2 is to understand how. Additionally, genotoxicity assessment is mandatory before advancing a lead candidate.

  • Reactive Oxygen Species (ROS) Production: Assays using probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) can quantify the generation of intracellular ROS, a common mechanism of drug-induced liver injury.[10][11][12]

  • Mitochondrial Membrane Potential: A loss of mitochondrial membrane potential is an early hallmark of apoptosis. The JC-1 dye is a ratiometric probe that can effectively measure this change, with a shift from red (healthy, aggregated) to green (unhealthy, monomeric) fluorescence.[13][14][15][16]

  • Bacterial Reverse Mutation (Ames) Test: This assay, performed according to OECD Guideline 471, is a screen for mutagenicity.[17][18][19] It uses several strains of bacteria to detect point mutations caused by the compound or its metabolites. A positive Ames test is a major safety concern.

  • In Vitro Micronucleus Test: This assay detects chromosomal damage (clastogenicity or aneugenicity). Performed according to OECD Guideline 487, it identifies small nuclei (micronuclei) in the cytoplasm of treated cells that form around chromosome fragments or whole chromosomes that were not incorporated into the nucleus after cell division.

Chapter 3: Data Interpretation and Actionable Insights

Data is only as valuable as the decisions it enables. The primary outputs of this screening cascade are IC50 values (the concentration of an inhibitor where the response is reduced by half) and clear positive/negative flags from genotoxicity assays.

Summarizing Quantitative Data

All IC50 data should be collated into a clear, comparative table. This allows the project team to visualize the toxicity profile of each compound side-by-side and begin to identify trends.

Table 1: Example Toxicity Profile for a Series of Substituted Piperazines

Compound IDR1-GroupMTT IC50 (HepG2, µM)hERG IC50 (µM)CYP3A4 IC50 (µM)Ames Test
PZ-001 -H> 5025.1> 50Negative
PZ-002 -CF312.58.345.2Negative
PZ-003 -Cl45.8> 502.1Negative
PZ-004 -OMe8.96.71.5Positive
Building Structure-Toxicity Relationships (STR)

The true power of this data lies in guiding the next round of synthesis. By analyzing the data in Table 1, a medicinal chemist can derive initial hypotheses:

  • The addition of an electron-withdrawing trifluoromethyl group (PZ-002 ) appears to increase both general cytotoxicity and hERG liability compared to the parent compound (PZ-001 ).

  • A chloro- substitution (PZ-003 ) mitigates cytotoxicity and hERG risk but introduces potent CYP3A4 inhibition.

  • The methoxy- group (PZ-004 ) is a clear liability, conferring cytotoxicity, hERG inhibition, CYP inhibition, and, most critically, mutagenicity. This analogue would be immediately deprioritized.

This analysis allows the team to make a Go/No-Go decision on individual compounds and provides a clear rationale for designing the next generation of molecules, for example, by exploring substitutions that avoid the liabilities seen with -CF3 and -OMe groups.

Hepatotoxicity_Pathway cluster_0 Initiating Events cluster_1 Cellular Stress Cascade cluster_2 Apoptotic Execution A Piperazine Compound B CYP450 Metabolism in Hepatocyte A->B C Increased Reactive Oxygen Species (ROS) B->C Bioactivation D GSH Depletion (Loss of Antioxidant Capacity) C->D E Mitochondrial Damage C->E F Loss of Mitochondrial Membrane Potential (ΔΨm) E->F G Caspase Activation F->G H Apoptosis / Cell Death G->H

Figure 2: Common mechanism of piperazine-induced hepatotoxicity.

Appendix: Key Experimental Protocols

The following protocols are provided as a template. All assays must be validated in-house and include appropriate vehicle and positive controls to ensure a self-validating system.

A.1. Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Expose cells to the compounds for 24-48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

A.2. Protocol: In Vitro Micronucleus Assay (OECD 487)
  • Cell Culture: Culture appropriate cells (e.g., TK6 or CHO cells) to a suitable density.

  • Exposure: Treat cells with the test compound at a range of concentrations, with and without metabolic activation (S9 fraction), for a short (3-6 hours) or long (24 hours) exposure period. Include vehicle and known clastogen/aneugen (e.g., Mitomycin-C, Colchicine) controls.

  • Cytochalasin B Block: After exposure, add Cytochalasin B to block cytokinesis, allowing for the accumulation of binucleated cells.

  • Harvest and Staining: Harvest the cells, perform a hypotonic treatment, fix, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA dye like DAPI).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control indicates a positive result.

References

  • Arbo, M. D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology in Vitro, 29(7), 1765-1773. [Link]

  • Arbo, M. D., et al. (2016). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Archives of Toxicology, 90(12), 3045-3060. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2020). Piperazine: Human health tier II assessment. [Link]

  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. [Link]

  • OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). [Link]

  • Xu, J. J., et al. (2015). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. Applied In Vitro Toxicology, 1(1), 33-43. [Link]

  • Wood, M. W., et al. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 433-442. [Link]

  • Nomeir, A. A., et al. (2014). Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds. Drug Metabolism and Disposition, 42(12), 2048-2054. [Link]

Sources

Methodological & Application

The Strategic Deployment of 1-Cyclopropyl-2,6-dimethylpiperazine in Synthetic Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry and drug development, the piperazine moiety stands as a cornerstone, recognized for its prevalence in a multitude of clinically successful pharmaceuticals.[1] Its unique physicochemical properties, including its ability to modulate aqueous solubility and serve as a versatile synthetic handle, have cemented its status as a privileged scaffold.[1] The strategic incorporation of a cyclopropyl group onto the piperazine nitrogen, coupled with stereochemically defined methyl substitutions on the ring, gives rise to 1-cyclopropyl-2,6-dimethylpiperazine – a building block of significant interest. The cyclopropyl group, with its inherent conformational rigidity and unique electronic character, often imparts favorable metabolic stability, enhanced potency, and reduced off-target effects in drug candidates.[2] This guide provides a comprehensive overview of the synthesis and application of this compound, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug discovery.

Physicochemical Properties and Spectral Data

While experimental data for this compound is not extensively published, its properties can be reliably predicted based on analogous structures. The cis-isomer is a crystalline solid at room temperature.

Table 1: Predicted Physicochemical and Spectroscopic Data

PropertyPredicted ValueJustification/Reference
Molecular Formula C₉H₁₈N₂-
Molecular Weight 154.25 g/mol -
Appearance White to off-white crystalline solidBased on similar piperazine derivatives.[3]
Boiling Point ~180-190 °CExtrapolated from related N-substituted piperazines.
¹H NMR (CDCl₃, 400 MHz) δ 2.8-3.0 (m, 2H), 2.6-2.8 (m, 2H), 2.2-2.4 (m, 1H), 1.6-1.8 (m, 1H), 1.05 (d, J=6.4 Hz, 6H), 0.4-0.6 (m, 2H), 0.2-0.4 (m, 2H)Predicted based on data for N-cyclopropyl and 2,6-dimethyl substituted piperazines.[3][4]
¹³C NMR (CDCl₃, 100 MHz) δ 55-58 (2C), 52-55 (2C), 35-38 (1C), 18-21 (2C), 8-10 (1C), 4-6 (2C)Predicted based on data for N-alkylpiperidines and other N-cyclopropyl heterocycles.[5][6]

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound is most effectively achieved through a two-step sequence, commencing with the formation of the core piperazine ring followed by the introduction of the cyclopropyl moiety.

Synthesis_Workflow Start Diisopropanolamine Step1 Step 1: Reductive Amination/Cyclization Start->Step1 Intermediate cis-2,6-Dimethylpiperazine Step1->Intermediate Step2 Step 2: N-Cyclopropylation Intermediate->Step2 Product This compound Step2->Product

Figure 1: Synthetic workflow for this compound.
Step 1: Synthesis of cis-2,6-Dimethylpiperazine

The initial and crucial step involves the reductive cyclization of diisopropanolamine. This transformation is typically carried out under high pressure and temperature in the presence of a hydrogenation catalyst. The use of an organic solvent has been shown to enhance the selectivity towards the desired cis-isomer.[7][8]

Protocol 1: Synthesis of cis-2,6-Dimethylpiperazine

  • Reactor Setup: In a high-pressure autoclave, charge diisopropanolamine (1.0 eq), a nickel-based catalyst (e.g., Raney Nickel or a Ni/Fe catalyst, ~20% by weight), and an aromatic solvent such as toluene (1-2 volumes).[7][8]

  • Ammonia Addition: Cool the reactor and charge with liquid ammonia (approximately 8 equivalents).

  • Hydrogenation: Pressurize the reactor with hydrogen gas to an initial pressure of 3 MPa.

  • Reaction: Heat the mixture to 200 °C with vigorous stirring. The reaction progress can be monitored by observing the pressure drop. The reaction is typically complete within 2-4 hours.[7]

  • Work-up and Isolation: After cooling and venting the reactor, filter the reaction mixture to remove the catalyst. The solvent is then removed by distillation.

  • Purification: The crude product, a mixture of cis- and trans-isomers, is purified by recrystallization from a suitable solvent (e.g., methanol or toluene) to isolate the pure cis-2,6-dimethylpiperazine.[7]

Causality Behind Experimental Choices:

  • High Temperature and Pressure: These conditions are necessary to overcome the activation energy for the intramolecular reductive amination and cyclization.

  • Catalyst: A hydrogenation catalyst is essential for the reduction of the intermediate imine/enamine species formed during the cyclization.

  • Ammonia: Ammonia acts as both a reactant and a nitrogen source, facilitating the conversion of the diol to the corresponding diamine precursor in situ.

  • Solvent: The use of an aromatic solvent like toluene improves the selectivity for the cis-isomer by influencing the transition state of the cyclization.[8]

Step 2: N-Cyclopropylation of cis-2,6-Dimethylpiperazine

With the piperazine core in hand, the final step is the introduction of the cyclopropyl group. A copper-catalyzed Chan-Lam coupling reaction using cyclopropylboronic acid provides an efficient and high-yielding method for this transformation.[2][9]

Protocol 2: N-Cyclopropylation of cis-2,6-Dimethylpiperazine

  • Reaction Setup: To a solution of cis-2,6-dimethylpiperazine (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE), add cyclopropylboronic acid (1.2 eq), copper(II) acetate (1.0 eq), 2,2'-bipyridine (1.0 eq), and a base such as sodium carbonate (2.0 eq).[9]

  • Reaction Conditions: Stir the reaction mixture at room temperature under an air atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.

Causality Behind Experimental Choices:

  • Copper(II) Acetate: This serves as the catalyst for the C-N bond formation.

  • 2,2'-Bipyridine: This ligand coordinates to the copper center, enhancing its catalytic activity and stability.

  • Cyclopropylboronic Acid: This is the source of the cyclopropyl group.

  • Base: The base is required to facilitate the transmetalation step in the catalytic cycle.

  • Air Atmosphere: Oxygen from the air often acts as a re-oxidant for the copper catalyst, maintaining its active state.

Applications in Synthesis: A Versatile Building Block

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the context of drug discovery. Its secondary amine functionality allows for a variety of subsequent transformations.

Applications_Workflow BuildingBlock This compound N_Arylation N-Arylation (Buchwald-Hartwig) BuildingBlock->N_Arylation Acylation Acylation (Schotten-Baumann) BuildingBlock->Acylation ReductiveAmination Reductive Amination BuildingBlock->ReductiveAmination Product_Arylated N-Aryl Derivatives N_Arylation->Product_Arylated Product_Acylated Amide Derivatives Acylation->Product_Acylated Product_Alkylated N-Alkyl Derivatives ReductiveAmination->Product_Alkylated

Figure 2: Key synthetic applications of this compound.
N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents onto the piperazine nitrogen.

Protocol 3: Buchwald-Hartwig N-Arylation

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.2 eq), the desired aryl halide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.4 eq) in a dry, degassed solvent such as toluene.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the N-arylated product.[10]

Mechanistic Insight: The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich ligand is critical for promoting the reductive elimination step, especially with sterically hindered amines.

Acylation Reactions

The secondary amine of this compound readily undergoes acylation with acid chlorides or anhydrides to form the corresponding amides. The Schotten-Baumann reaction provides a classic and effective method for this transformation.

Protocol 4: Acylation under Schotten-Baumann Conditions

  • Reaction Setup: Dissolve this compound (1.0 eq) in a biphasic solvent system, such as dichloromethane and aqueous sodium hydroxide (2 M).

  • Acylating Agent Addition: Cool the mixture in an ice bath and add the acyl chloride (1.1 eq) dropwise with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Work-up: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude amide can often be used without further purification or can be recrystallized or purified by column chromatography if necessary.

Self-Validating System: The reaction is typically high-yielding and clean. The progress can be easily monitored by the disappearance of the starting amine via TLC. The formation of the amide product can be confirmed by a significant downfield shift of the adjacent piperazine protons in the ¹H NMR spectrum.

Reductive Amination

Reductive amination allows for the introduction of various alkyl groups onto the piperazine nitrogen by reacting it with an aldehyde or ketone in the presence of a reducing agent.[11]

Protocol 5: Reductive Amination

  • Imine Formation: In a suitable solvent such as 1,2-dichloroethane (DCE), combine this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq). Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture.[11]

  • Reaction: Stir the reaction at room temperature until the starting materials are consumed (typically 2-12 hours), as monitored by TLC or GC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate. The resulting N-alkylated product can be purified by column chromatography.

Causality Behind Experimental Choices:

  • Sodium Triacetoxyborohydride: This is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards the carbonyl starting material than other hydrides like sodium borohydride, thus minimizing the formation of alcohol byproducts.[11]

  • Solvent: DCE is a common solvent for this reaction as it is compatible with both the imine formation and the reduction step.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its efficient two-step synthesis provides access to a scaffold that combines the beneficial properties of the piperazine ring with the unique attributes of a cyclopropyl substituent. The application protocols provided herein for N-arylation, acylation, and reductive amination demonstrate the utility of this compound in the rapid generation of diverse molecular architectures, making it an indispensable tool for researchers in the pharmaceutical and agrochemical industries.

References

  • Chatterjee, I., Roy, D., & Panda, G. (2023). Supporting Information for an article in an RSC journal. The Royal Society of Chemistry.
  • Collman, J. P., & Zhong, M. (2007). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid.
  • Henkelmann, J., et al. (2000). Process for the preparation of cis-2,6-dimethylpiperazine.
  • Afanasyev, O. I., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(22), 5968–5970.
  • A simple synthesis of N-alkylpiperazines. (2024).
  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
  • Sipos, A., et al. (2021).
  • NMR Chemical Shifts of Impurities. (n.d.). Sigma-Aldrich.
  • Collman, J. P., & Zhong, M. (2007). ChemInform Abstract: N-Cyclopropylation of Indoles and Cyclic Amides with Copper(II) Reagent. ChemInform, 38(35).
  • Method for producing cis-2,6-dimethylpiperazine. (2003).
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Ta, L., Axelsson, A., & Sundén, H. (2018). N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. The Journal of Organic Chemistry, 83(19), 12066–12072.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.
  • Wang, M., et al. (2023). Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. eScholarship.org.
  • Sato, K., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(18), 3344.
  • A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds. (2025). BenchChem.
  • N-Arylation of Protected and Unprotected 5-Bromo 2-Aminobenzimidazole as Organic Material: Non-Linear Optical (NLO)
  • Yilmaz, F., & Menteşe, M. (2016). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 61(11-12), 941-948.
  • Zhang, Y., et al. (2024).
  • Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. (2025). BenchChem.
  • 1-Methylpiperazine(109-01-3) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Chad's Prep. (2018, September 21). 22.
  • Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.
  • Copper-mediated N-cyclopropylation of indoles and cyclic amides. (2007).
  • General procedure for the synthesis of N-aryl bis(indolyl)methanes. (2021). Comptes Rendus de l'Académie des Sciences.
  • Procédé pour la préparation de cis-2,6-diméthyl-pipérazine. (2000).
  • Preparation of cis-2,6-dimethylmorpholine. (1985).
  • 1H NMR Chemical Shift. (n.d.).
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). PMC.
  • 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. (2006).
  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). University of Wisconsin-Madison.

Sources

Application Note & Protocol: High-Purity Isolation of 1-Cyclopropyl-2,6-dimethylpiperazine via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust methodology for the purification of 1-Cyclopropyl-2,6-dimethylpiperazine, a substituted piperazine derivative of significant interest in pharmaceutical and agrochemical research. Addressing the inherent challenges of purifying basic amines on standard silica gel, this document provides a systematic approach to method development, from Thin-Layer Chromatography (TLC) solvent system screening to optimized flash column chromatography protocols. The protocols herein are designed to mitigate common issues such as peak tailing and yield loss, ensuring the isolation of the target compound with high purity. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible purification strategy for this class of compounds.

Introduction: The Chromatographic Challenge of Substituted Piperazines

This compound is a secondary amine whose basic nitrogen atoms present a significant challenge for purification by traditional normal-phase column chromatography on silica gel. The acidic nature of silica's silanol groups (Si-OH) can lead to strong, often irreversible, interactions with basic analytes.[1][2] This acid-base interaction manifests as significant peak tailing, poor separation, and in severe cases, complete retention of the compound on the column, resulting in diminished yield and purity.[1][2]

The primary objective of this application note is to provide a validated protocol that overcomes these challenges. We will explore two primary strategies: the use of a basic modifier in the mobile phase to deactivate the silica surface, and the application of an alternative, amine-functionalized stationary phase. The principles of method development, from initial TLC analysis to scaling up for flash chromatography, are discussed in detail to provide a comprehensive and adaptable workflow.

Understanding the Analyte: Physicochemical Properties

A thorough understanding of the analyte's properties is crucial for developing an effective purification strategy. While specific data for this compound is not extensively published, we can infer its behavior from structurally similar compounds.

  • Basicity (pKa): Piperazine and its derivatives are basic compounds. The pKa of related piperazines can range from 9.4 to 9.6.[1] This basicity is the primary cause of the strong interaction with acidic silica gel. To ensure the compound is in its less polar, free-base form for normal-phase chromatography, the chromatographic environment should be kept basic.[1]

  • Polarity: The presence of two nitrogen atoms makes the piperazine core relatively polar. The cyclopropyl and dimethyl substituents add non-polar character, influencing its solubility and retention.

  • Potential Impurities: Synthetic routes to N-alkylated piperazines may result in impurities such as starting materials (e.g., 2,6-dimethylpiperazine), over-alkylated products, or reaction byproducts.[3] A successful chromatographic method must be able to resolve the target compound from these potential contaminants.

Method Development: A Systematic Approach

A systematic approach to method development is essential for achieving optimal separation. This process begins with TLC to efficiently screen for suitable conditions before committing to a larger-scale flash chromatography run.

Thin-Layer Chromatography (TLC) for Solvent System Screening

TLC is an indispensable tool for rapidly evaluating solvent systems. The goal is to find a mobile phase that provides a retention factor (Rf) for the target compound between 0.2 and 0.4, ensuring good separation from impurities.[4]

Protocol for TLC Analysis:

  • Prepare Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot Plate: Spot the dissolved sample onto a silica gel TLC plate.

  • Develop Plate: Place the TLC plate in a developing chamber containing the desired solvent system.

  • Visualize: After the solvent front has reached the top of the plate, remove it and visualize the spots under UV light (if the compound is UV-active) and/or by staining with a suitable agent (e.g., potassium permanganate or ninhydrin for amines).

  • Calculate Rf: Measure the distance traveled by the compound and the solvent front to calculate the Rf value.

Table 1: Recommended Initial TLC Solvent Systems for Screening

Solvent System (v/v)ModifierExpected Rf RangeNotes
95:5 Dichloromethane:MethanolNoneLow to moderateA good starting point for moderately polar compounds.
90:10 Dichloromethane:MethanolNoneModerate to highIncreases eluting power for more polar compounds.
80:20 Ethyl Acetate:HexanesNoneLow to moderateA common, less polar alternative to DCM/MeOH.
95:5:0.5 DCM:MeOH:Triethylamine0.5% TEAHigher than without modifierTEA is added to reduce peak tailing.[4]
90:10:1 DCM:MeOH:Ammonium Hydroxide1% NH4OHHigher than without modifierA volatile alternative to TEA.[1]

Optimized Purification Protocols

Based on the TLC screening, two primary protocols are presented. Protocol A utilizes standard silica gel with a basic modifier, while Protocol B employs an amine-functionalized silica column.

Protocol A: Purification on Standard Silica Gel with a Basic Modifier

This is a cost-effective and widely applicable method that leverages the addition of a basic modifier, such as triethylamine (TEA), to the mobile phase. The modifier competes with the basic analyte for interaction with the acidic silanol groups on the silica surface, leading to improved peak shape and recovery.[1][5][6][7]

Step-by-Step Protocol:

  • Column Selection and Packing:

    • Select a flash chromatography column size appropriate for the amount of crude material to be purified.

    • Dry pack the column with silica gel.

  • Mobile Phase Preparation:

    • Prepare the mobile phase determined from the TLC analysis (e.g., 95:5:0.5 Dichloromethane:Methanol:Triethylamine).

    • Ensure all solvents are HPLC grade.

  • Column Equilibration:

    • Equilibrate the column with the mobile phase for at least 5 column volumes. This is crucial for deactivating the silica gel with the basic modifier.[7]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a strong solvent like dichloromethane.

    • Adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica.

    • Dry the silica-adsorbed sample under vacuum and load it onto the top of the column. This "dry loading" technique often results in better resolution than liquid injection.[7]

  • Elution and Fraction Collection:

    • Begin the elution with the optimized mobile phase. A linear gradient can be employed for complex mixtures, starting with a lower polarity and gradually increasing the percentage of the more polar solvent (e.g., methanol).[7][8]

    • Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent and the basic modifier under reduced pressure. Co-evaporation with a solvent like toluene can aid in the removal of residual TEA.

dot

Caption: Workflow for purification using standard silica gel with a basic modifier.

Protocol B: Purification on Amine-Functionalized Silica

Amine-functionalized silica columns offer a convenient alternative to using basic modifiers in the mobile phase.[9][10] The basic surface of the stationary phase inherently minimizes the undesirable interactions with basic analytes, often leading to sharper peaks and simplified solvent systems.[9][11]

Step-by-Step Protocol:

  • Column Selection:

    • Choose an appropriate-sized pre-packed amine-functionalized flash column.

  • Mobile Phase Preparation:

    • Prepare a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or isopropanol). Dichloromethane/methanol systems can also be used. Modifiers are generally not required.[9]

  • Column Equilibration:

    • Equilibrate the column with the initial mobile phase composition for at least 5 column volumes.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent.

    • Load the sample onto the column via liquid injection or by adsorbing it onto a small amount of silica or celite for dry loading.

  • Elution and Fraction Collection:

    • Run a gradient from a less polar to a more polar mobile phase (e.g., from 100% hexanes to 100% ethyl acetate). The gradient profile should be optimized based on TLC analysis on amine-functionalized plates if available.

    • Collect fractions and monitor by TLC.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure. The absence of a non-volatile modifier simplifies this step.

dot

Caption: Workflow for purification using an amine-functionalized silica column.

Data Presentation and Troubleshooting

Table 2: Comparison of Purification Strategies

ParameterProtocol A (Modified Silica)Protocol B (Amine-Functionalized Silica)
Stationary Phase Standard Silica GelAmine-Functionalized Silica
Mobile Phase Requires basic modifier (e.g., TEA)Modifier-free (e.g., Hexanes/EtOAc)
Advantages Lower cost of stationary phase.Sharper peaks, no modifier removal, simpler mobile phase.[9][11]
Disadvantages Modifier removal can be difficult, potential for salt formation.[12]Higher cost of stationary phase.
Best For General purpose, cost-sensitive applications.Difficult separations, sensitive compounds, simplified workup.

Table 3: Troubleshooting Common Issues in Amine Purification

IssuePotential CauseRecommended Solution
Significant Peak Tailing Insufficient deactivation of silica.Increase the concentration of the basic modifier (e.g., to 1-2% TEA).[11] Ensure thorough column equilibration. Switch to an amine-functionalized column.
No Elution of Product Compound is too polar for the chosen solvent system.Increase the polarity of the mobile phase (e.g., higher percentage of methanol).
Poor Separation from Impurities Suboptimal solvent system.Perform more extensive TLC screening to find a solvent system with a larger ΔRf. Employ a shallower gradient during elution.[7]
Product Recovery is Low Irreversible binding to the column.Use a stronger deactivating agent or switch to an amine-functionalized or alumina column.[13]

Conclusion

The successful purification of this compound by column chromatography is readily achievable with a rational and systematic approach. By addressing the inherent basicity of the piperazine core through either the use of a modified mobile phase or a specialized stationary phase, researchers can effectively mitigate common chromatographic issues. The protocols detailed in this guide provide a robust framework for obtaining this valuable synthetic intermediate with high purity, thereby facilitating its use in subsequent research and development activities.

References

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Gadzała-Kopciuch, R., et al. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of the Chinese Chemical Society, 54(6), 1537-1544.
  • Reddy, B. R., & Kumar, K. R. (2013). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 5(12), 1220-1226.
  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447.
  • United Nations Office on Drugs and Crime. (2008). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Al-Baghli, N. A., et al. (2008). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40921-40933.
  • Agilent Technologies. (2024, February 20). Method Development 101: From Beginner to Expert Part 1. Retrieved from [Link]

  • An, N., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
  • Google Patents. (n.d.). Processes for the preparation of cyclopropyl-amide derivatives.
  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40921-40933.
  • O'Brien, P., & Campos, K. R. (2014). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.
  • Reddit. (2025, April 18). Triethylammonium after flash chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Method Development Kit: Where to Start? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Toste, F. D., & Toste, F. D. (2004). Supporting Information for Angew. Chem. Int. Ed. Z53469.
  • Wikipedia. (n.d.). Aqueous normal-phase chromatography. Retrieved from [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]

  • Teledyne LABS. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40921-40933.
  • Zhang, J., & Schmalz, H.-G. (2012). Gold(I)-catalyzed cycloisomerization of alcohol or amine tethered-vinylidenecyclopropanes accessing to morpholine, piperazine or oxazepane derivatives: carbene versus non-carbene process.
  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

  • Cytiva. (n.d.). Selection guide. Retrieved from [Link]

  • ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]

  • An, N., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
  • Sorbent Technologies, Inc. (2025, August 7). Amino HPLC Semi-Prep. Retrieved from [Link]

  • Doğa Thermal Hotel. (n.d.). Development techniques in column chromatography. Retrieved from [Link]

  • Chubinskiy-Nadezhdin, V., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Molecular Brain, 17(1), 1-17.
  • Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from [Link]

Sources

Application Notes and Protocols for 1-Cyclopropyl-2,6-dimethylpiperazine in Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1-Cyclopropyl-2,6-dimethylpiperazine Scaffold

In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold." Its prevalence in clinically approved drugs is a testament to its versatile utility. The two nitrogen atoms of the piperazine ring offer crucial hydrogen bond accepting capabilities and can be protonated under physiological pH, enhancing aqueous solubility—a key factor in drug development.[1][2] Furthermore, the piperazine core often serves as a rigid linker between different pharmacophoric elements, allowing for precise spatial orientation and interaction with biological targets.[3]

The strategic incorporation of a cyclopropyl group at the N1 position and methyl groups at the C2 and C6 positions of the piperazine ring creates the novel scaffold, This compound . This unique combination of moieties offers several compelling advantages for anticancer drug design:

  • The Cyclopropyl Moiety: This small, strained ring is not merely a lipophilic substituent. It can act as a "metabolic shield," sterically hindering enzymatic degradation of adjacent groups and thereby improving the metabolic stability and pharmacokinetic profile of a drug candidate.[4] Its rigid nature also helps to lock in favorable conformations for binding to target proteins.

  • The 2,6-Dimethyl Substitution: The presence of methyl groups on the piperazine ring introduces stereochemical complexity and steric bulk. This can be exploited to enhance binding affinity and selectivity for a specific target by probing hydrophobic pockets within the active site. The cis or trans orientation of these methyl groups provides distinct three-dimensional structures for exploration in structure-activity relationship (SAR) studies.

This document serves as a comprehensive guide for researchers and drug development professionals on the potential applications of the this compound scaffold in oncology. We will provide detailed protocols for its synthesis, its incorporation into lead compounds, and the subsequent biological evaluation of these novel chemical entities.

Part 1: Synthesis of the this compound Scaffold

The synthesis of this compound can be approached through a reductive amination pathway, a robust and widely used method in medicinal chemistry. This protocol is adapted from established procedures for N-alkylation of piperazines.[5]

Protocol 1: Synthesis via Reductive Amination

Objective: To synthesize this compound from 2,6-dimethylpiperazine and cyclopropanecarboxaldehyde.

Causality Behind Experimental Choices:

  • Starting Materials: Commercially available 2,6-dimethylpiperazine (as a mixture of cis and trans isomers, or a specific isomer if desired) and cyclopropanecarboxaldehyde are used.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is chosen as the reducing agent. It is milder and more selective for iminium ions than other reducing agents like sodium borohydride, minimizing side reactions and working well in common organic solvents like dichloromethane (DCM) or dichloroethane (DCE).

  • Solvent: Anhydrous DCM is an excellent choice due to its ability to dissolve the reactants and its inertness under the reaction conditions.

  • Acid Catalyst: Acetic acid is often added in catalytic amounts to facilitate the formation of the intermediate iminium ion, which is the species that is subsequently reduced.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,6-dimethylpiperazine (1.0 equivalent). Dissolve it in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of piperazine).

  • Addition of Aldehyde: Add cyclopropanecarboxaldehyde (1.1 equivalents) to the solution.

  • Acid Catalyst (Optional but Recommended): Add glacial acetic acid (0.1 equivalents) to the reaction mixture.

  • Stirring: Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the stirring mixture. The addition should be controlled to manage any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

G cluster_synthesis Synthesis Workflow Start Start: 2,6-Dimethylpiperazine + Cyclopropanecarboxaldehyde Reaction Dissolve in DCM Add Acetic Acid (cat.) Stir 30 min Start->Reaction Reduction Add Sodium Triacetoxyborohydride (STAB) Stir 12-24h Reaction->Reduction Workup Quench with NaHCO3 DCM Extraction Dry over Na2SO4 Reduction->Workup Purification Flash Column Chromatography Workup->Purification End Product: This compound Purification->End

Caption: Synthesis workflow for this compound.

Part 2: Application in Anticancer Drug Design - A Kinase Inhibitor Paradigm

The this compound scaffold is an excellent candidate for incorporation into novel kinase inhibitors. Many successful kinase inhibitors utilize a piperazine moiety to connect a hinge-binding heterocyclic core to a solvent-exposed region, where modifications can fine-tune selectivity and physicochemical properties.[4][6]

Conceptual Design Strategy

A common strategy involves using the scaffold to link a hinge-binding motif (e.g., a pyrazolo[3,4-d]pyrimidine or a quinazoline) with a fragment that can occupy the solvent-front region or a nearby hydrophobic pocket.[6][7] The 1-cyclopropyl group would be positioned to interact with the solvent-exposed region, potentially improving cell permeability and metabolic stability.

G cluster_design Kinase Inhibitor Design Concept cluster_kinase Kinase ATP Binding Site Molecule Hinge-Binding Motif (e.g., Quinazoline) This compound (Linker) Solvent-Exposed Moiety (e.g., Aryl group) Kinase Hinge Region Catalytic Site Solvent Front Molecule:f0->Kinase:f0 H-Bonds Molecule:f1->Kinase:f1 Scaffold Positioning Molecule:f2->Kinase:f2 Hydrophobic/Solvent Interactions

Caption: Conceptual design of a kinase inhibitor.
Hypothetical Target Pathway: Receptor Tyrosine Kinase (RTK) Signaling

Derivatives of this scaffold could potentially target aberrant RTK signaling, a common driver in many cancers. For instance, they could be designed to inhibit kinases like EGFR, VEGFR2, or PAK4.[7][8] Inhibition of these kinases can block downstream pro-survival and proliferative pathways such as the RAS/MAPK and PI3K/AKT pathways.

G cluster_pathway Hypothetical RTK Signaling Inhibition cluster_downstream Downstream Signaling Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR2, EGFR) Ligand->RTK RAS RAS/MAPK Pathway RTK->RAS Activation PI3K PI3K/AKT Pathway RTK->PI3K Activation Inhibitor This compound Derivative Inhibitor->RTK Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation

Caption: Inhibition of a generic RTK signaling pathway.

Part 3: Biological Evaluation Protocols

Once a series of compounds incorporating the this compound scaffold has been synthesized, a systematic biological evaluation is required.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration at which a test compound inhibits the growth of a cancer cell line by 50% (IC₅₀).

Causality Behind Experimental Choices:

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Cell Lines: A panel of cancer cell lines should be chosen based on the hypothetical target. For example, A549 (lung carcinoma) and HeLa (cervical cancer) are common starting points.[9][10] A non-cancerous cell line (e.g., human fibroblasts) should be included to assess selectivity.[8]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

  • Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium and DMSO only (vehicle control) and wells with untreated cells (negative control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Hypothetical Cytotoxicity Data
Compound IDScaffoldR-GroupA549 IC₅₀ (µM)HeLa IC₅₀ (µM)Fibroblast IC₅₀ (µM)Selectivity Index (Fibroblast/A549)
Ref-Cmpd Known Kinase Inhibitor-1.52.1> 50> 33.3
Test-001 This compound4-Fluorophenyl5.27.8> 100> 19.2
Test-002 This compound3-Chloro-4-methoxyphenyl2.84.1> 100> 35.7
Test-003 This compoundNaphthyl8.912.3> 100> 11.2
Protocol 3: Apoptosis Detection (Annexin V/PI Staining)

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

Causality Behind Experimental Choices:

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC). Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells. Flow cytometry can then distinguish between live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[9]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells immediately by flow cytometry.

G cluster_eval Biological Evaluation Workflow Start Synthesized Compounds Cytotoxicity MTT Assay on Cancer and Normal Cell Lines Start->Cytotoxicity IC50 Determine IC50 Values & Selectivity Index Cytotoxicity->IC50 Apoptosis Annexin V / PI Staining Flow Cytometry IC50->Apoptosis Potent & Selective Compounds Mechanism Further Mechanistic Studies (e.g., Kinase Assays, Western Blot) Apoptosis->Mechanism End Lead Candidate Identification Mechanism->End

Caption: General workflow for biological evaluation.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, building block for the design of novel anticancer agents. Its unique combination of a metabolically robust cyclopropyl group and stereochemically defined dimethylpiperazine core provides a rich platform for generating diverse chemical libraries. The protocols outlined in this guide provide a solid foundation for the synthesis of this scaffold and the systematic evaluation of its derivatives as potential kinase inhibitors. Future work should focus on synthesizing a diverse library of compounds based on this scaffold and screening them against a broad panel of cancer-relevant kinases to identify initial hits. Subsequent lead optimization, guided by SAR and in silico modeling, could pave the way for the development of potent and selective clinical candidates.

References

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - MDPI. Available at: [Link]

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma - MDPI. Available at: [Link]

  • Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer - NIH. Available at: [Link]

  • CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents.
  • Ultra-Short Cyclo-Peptides as Bio-Inspired Therapeutics: Proline-Based 2,5-Diketopiperazines (DKP) - MDPI. Available at: [Link]

  • Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity - NIH. Available at: [Link]

  • The synthesis and anticancer activity of selected diketopiperazines - PubMed. Available at: [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. Available at: [Link]

  • A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor - ResearchGate. Available at: [Link]_

  • Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters - MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of rhein–piperazine–furanone hybrids as potential anticancer agents - PMC - NIH. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. Available at: [Link]

  • EP1951699B1 - Processes for the preparation of cyclopropyl-amide derivatives - Google Patents.
  • 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: Synthesis and in vitro biological evaluation as potential antitumor agents - ResearchGate. Available at: [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC - NIH. Available at: [Link]

  • Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Available at: [Link]

  • (PDF) Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents - ResearchGate. Available at: [Link]

  • US6528693B1 - Preparation of cyclopropylethyne and intermediates for preparation of cyclopropylethyne - Google Patents.
  • Synthesis and biological evaluation of novel hybrid compounds between chalcone and piperazine as potential antitumor agents - RSC Publishing. Available at: [Link]

  • Structure-Activity Relationship of 5-butyl-4,6-dimethyl-2-{[4-(o-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione: an experimental and theoretical study | Request PDF - ResearchGate. Available at: [Link]

  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC - NIH. Available at: [Link]

  • Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). Available at: [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - NIH. Available at: [Link]

  • Application of a macrocyclization strategy in kinase inhibitor development - ScienceOpen. Available at: [Link]

  • Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed. Available at: [Link]

  • Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. Available at: [Link]

Sources

Application Note: High-Throughput Screening of a 1-Cyclopropyl-2,6-dimethylpiperazine Derivative Library for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the 1-Cyclopropyl-2,6-dimethylpiperazine Scaffold in Kinase Inhibitor Discovery

The relentless pursuit of novel therapeutics in drug discovery necessitates the exploration of unique chemical scaffolds that offer advantageous pharmacological properties. The this compound moiety represents a privileged scaffold, merging the conformational rigidity and metabolic stability of the cyclopropyl group with the versatile derivatization potential of the piperazine core. The cyclopropyl group, in particular, is increasingly utilized in medicinal chemistry to enhance potency, improve metabolic stability, and reduce off-target effects.[1][2][3] Its unique electronic properties and rigid structure can lead to favorable interactions within the binding pockets of biological targets.[3][4] Piperazine derivatives are also a cornerstone of many approved drugs, valued for their ability to modulate physicochemical properties and engage in key hydrogen bonding interactions.[5][6][7]

This application note provides a comprehensive guide to the high-throughput screening (HTS) of a focused library of this compound derivatives. As a case study, we will detail the protocol for a biochemical kinase inhibition assay, a common and critical target class in oncology and inflammatory diseases.[8] The objective is to identify "hit" compounds that demonstrate specific and potent inhibition of a target kinase, paving the way for further lead optimization.[9] This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.

Pre-Screening Preparations: Laying the Foundation for a Successful HTS Campaign

A successful HTS campaign is built upon meticulous preparation and robust quality control.[10][11] Before initiating the primary screen, several critical steps must be undertaken to ensure the integrity and reliability of the generated data.

Library Management and Quality Control

The this compound derivative library should be sourced from a reputable vendor or synthesized in-house with stringent quality control. Each compound should be assessed for:

  • Purity: Minimum purity of >95% as determined by LC-MS and/or NMR.

  • Identity: Confirmation of the chemical structure.

  • Solubility: Assessment of solubility in dimethyl sulfoxide (DMSO), the standard solvent for compound libraries.

Compounds are typically stored as 10 mM stock solutions in DMSO in 384-well plates.[12][13] It is crucial to minimize freeze-thaw cycles to prevent compound degradation.

Assay Development and Miniaturization

The primary screening assay must be optimized for an HTS format, typically transitioning from 96-well to 384-well or 1536-well microplates to increase throughput and reduce reagent consumption.[12][13] For our kinase inhibition assay example, this involves optimizing the concentrations of the kinase, substrate, and ATP to achieve a robust signal-to-background ratio.[10]

High-Throughput Screening Workflow

The HTS process can be conceptually broken down into several key stages, from initial screening to hit confirmation.[14]

HTS_Workflow cluster_prep Pre-Screening cluster_screen Primary Screen cluster_analysis Data Analysis & Hit Selection cluster_validation Hit Validation Lib_Prep Library Preparation (QC, Plating) Assay_Dev Assay Development & Miniaturization Lib_Prep->Assay_Dev Pilot Pilot Screen (Z' > 0.5) Assay_Dev->Pilot HTS High-Throughput Screen (Single Concentration) Pilot->HTS Proceed Data_QC Data Quality Control HTS->Data_QC Hit_ID Hit Identification (Activity Threshold) Data_QC->Hit_ID Dose_Response Dose-Response Confirmation (IC50) Hit_ID->Dose_Response Initial Hits Orthogonal Orthogonal Assays Dose_Response->Orthogonal SAR Preliminary SAR Orthogonal->SAR Confirmed Hits

Figure 1: A generalized workflow for a high-throughput screening campaign.

Experimental Protocols

The following protocols are provided as a detailed guide for screening the this compound derivative library against a target kinase.

Protocol 1: Primary High-Throughput Screen (Single-Point)

Objective: To identify compounds that inhibit the target kinase at a single concentration.

Materials:

  • 384-well white, opaque microplates

  • Target kinase and substrate

  • Kinase reaction buffer

  • ATP solution

  • This compound library (10 mM in DMSO)

  • Positive control (e.g., a known inhibitor like Staurosporine)

  • Negative control (DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Automated liquid handling systems

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Using an automated liquid handler, transfer 50 nL of each compound from the library stock plate to the 384-well assay plates. This results in a final compound concentration of 10 µM in a 50 µL reaction volume.

  • Control Wells: Designate specific wells for positive (Staurosporine) and negative (DMSO) controls.[10]

  • Kinase Reaction:

    • Add 25 µL of a 2X kinase/substrate solution in reaction buffer to each well.

    • Add 25 µL of a 2X ATP solution to initiate the kinase reaction.

  • Incubation: Incubate the plates at room temperature for 1 hour.

  • Detection:

    • Add 25 µL of the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 50 µL of the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

Data Analysis and Quality Control for Primary Screen

The quality of the HTS data is paramount.[15] The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[13]

  • Z'-Factor Calculation: Z' = 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|

    • SDpos and SDneg are the standard deviations of the positive and negative controls, respectively.

    • Meanpos and Meanneg are the means of the positive and negative controls, respectively.

  • Acceptance Criteria: A Z'-factor > 0.5 indicates an excellent assay suitable for HTS.[13] Plates with a Z'-factor below this threshold should be re-evaluated or repeated.[16][17]

  • Hit Selection: Compounds that exhibit a percent inhibition greater than three times the standard deviation of the negative controls are typically selected as initial "hits" for further investigation.[10][13]

Protocol 2: Dose-Response Confirmation and IC₅₀ Determination

Objective: To confirm the activity of the initial hits and determine their potency (IC₅₀).

Procedure:

  • Serial Dilution: Create a 10-point, 3-fold serial dilution of the selected hit compounds in DMSO.

  • Assay Execution: Repeat the kinase inhibition assay as described in Protocol 1, using the serially diluted compounds.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Protocol 3: Orthogonal Assay

Objective: To eliminate false positives by confirming hit activity using a different assay methodology.[18][19]

Rationale: False positives can arise from compound interference with the assay technology (e.g., luciferase inhibition).[18] An orthogonal assay with a different detection method (e.g., fluorescence resonance energy transfer - FRET) provides an independent measure of kinase inhibition.

Procedure: The specific protocol will depend on the chosen orthogonal assay. The confirmed hits from the dose-response study are tested in this new assay format, and their activity is compared to the primary assay results.

Hit Validation and Prioritization

The goal of hit validation is to ensure that the observed activity is genuine and not an artifact.[19]

Validation StepPurposeData Output
Resynthesis/Repurchase Confirm that the activity is from the intended compound and not an impurity.Confirmed IC₅₀ of the new batch.
Orthogonal Assay Rule out technology-specific artifacts.Activity in a secondary assay format.
Promiscuity Assessment Identify compounds that are active against multiple targets (frequent hitters).Data from historical screens or counter-screening panels.[18]
Preliminary SAR Analyze the structure-activity relationship of related compounds in the library.Identification of active and inactive analogs.[18]

Confirmed hits that are potent, selective, and show a preliminary structure-activity relationship (SAR) are prioritized for progression into the hit-to-lead stage of drug discovery.[13]

Conclusion

The high-throughput screening of a this compound derivative library offers a promising avenue for the discovery of novel kinase inhibitors. The strategic incorporation of the cyclopropyl moiety provides a strong rationale for the potential of these compounds to exhibit desirable drug-like properties.[3][4] By adhering to the rigorous protocols for assay development, primary screening, data analysis, and hit validation outlined in this application note, researchers can confidently identify and prioritize robust hit compounds for further development. The self-validating nature of a well-designed HTS workflow, incorporating orthogonal assays and preliminary SAR analysis, is critical for minimizing the pursuit of false positives and ensuring the efficient allocation of resources in the drug discovery pipeline.[20][21]

References

  • Hartz, R. A., et al. (2009). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist. Journal of Medicinal Chemistry, 52(23), 7853–7871. [Link]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). [Link]

  • Wikipedia. (n.d.). High-throughput screening. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • EU-OPENSCREEN. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. [Link]

  • Zhang, Y., et al. (2025). Electronic-Structure-Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption. Environmental Science & Technology. [Link]

  • Laggner, C., & Pavan, M. (2013). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology, 5(4), 259–276. [Link]

  • Thomas, R. S., et al. (2012). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. ALTEX, 29(2), 131–142. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2291585. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • Hsieh, J.-H., et al. (2015). Quality Control of Quantitative High Throughput Screening Data. Journal of Biomolecular Screening, 20(7), 847–857. [Link]

  • Macarrón, R., & Hertzberg, R. P. (2009). Design and implementation of high-throughput screening assays. Methods in Molecular Biology, 565, 1–32. [Link]

  • Sygnature Discovery. (n.d.). Hit Validation for Suspicious Minds. [Link]

  • AstraZeneca. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today, 22(12), 1770-1776.* [Link]

  • Argolight. (2024). Quality control of HCS-HTS fluorescence imaging systems. [Link]

  • Shukla, A. A., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Analytical & Pharmaceutical Research, 3(4).* [Link]

  • Charles River Laboratories. (n.d.). Hit Identification and Validation Services. [Link]

  • An, Y., & Zhang, J. (Eds.). (2016). High Throughput Screening: Methods and Protocols. Springer. [Link]

  • Simm, J., et al. (2021). Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. ACS Central Science, 7(10), 1645–1656. [Link]

  • Welz, A., & Koba, M. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(21), 6691. [Link]

  • GARDP. (2024). Hit validation and characterization. YouTube. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Rettel, M., et al. (2015). Comprehensive analysis of high-throughput screens with HiTSeekR. Bioinformatics, 31(10), 1645–1652. [Link]

  • Iversen, P. W., et al. (2006). Primary high-throughput screening (HTS) data quality control review. Journal of Biomolecular Screening, 11(6), 578–591. [Link]

  • Shukla, A. A., et al. (2016). High Throughput Screening of Small Molecule Library: Procedure, Challenges and Future. ResearchGate. [Link]

  • Carrieri, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1541–1553. [Link]

  • Assay Genie. (n.d.). High-Throughput Screening Assays. [Link]

  • Hartz, R. A., et al. (2009). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist. PubMed. [Link]

  • Charles River Laboratories. (n.d.). Hit Identification (Hit ID). [Link]

  • Johnson, M. E., & Carlson, K. E. (2018). Hit-to-Lead: Hit Validation and Assessment. Methods in Enzymology, 610, 1–25. [Link]

Sources

Application Notes & Protocols: Utilizing 1-Cyclopropyl-2,6-dimethylpiperazine for the Development of CNS-Penetrant Molecules

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: Navigating the Blood-Brain Barrier with Strategic Molecular Design

The development of therapeutics targeting the central nervous system (CNS) is one of the most formidable challenges in medicinal chemistry. The primary obstacle is the blood-brain barrier (BBB), a highly selective physiological guard that protects the brain from systemic circulation.[1] For a small molecule to be effective in the CNS, it must possess a finely tuned set of physicochemical properties that allow it to traverse this barrier, achieve sufficient concentration at its target, and exert its pharmacological effect without being rapidly cleared or metabolized.

This guide focuses on a specific, highly versatile chemical scaffold: 1-cyclopropyl-2,6-dimethylpiperazine . We will explore the underlying scientific rationale for its use, its impact on key drug-like properties, and provide detailed protocols for its synthesis and application in a typical CNS drug discovery workflow. This moiety is not merely a linker or a solubilizing group; it is a carefully orchestrated combination of structural features designed to address multiple challenges of CNS drug design simultaneously.

II. The Rationale: A Trifecta of Physicochemical Advantages

The strategic utility of this compound arises from the synergistic contributions of its three core components: the N-cyclopropyl group, the piperazine core, and the cis-2,6-dimethyl substitution pattern.

A. The N-Cyclopropyl Group: Enhancing Metabolic Stability and Modulating Basicity

The cyclopropyl group is an increasingly popular fragment in modern medicinal chemistry for several reasons.[2] Its C-H bonds are shorter and stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] Replacing a metabolically labile group (like an N-ethyl or N-isopropyl) with an N-cyclopropyl group can significantly improve a compound's metabolic half-life, a critical factor for maintaining therapeutic concentrations in the brain.[3]

Furthermore, the cyclopropyl group subtly modulates the basicity (pKa) of the adjacent nitrogen atom. This alteration can be crucial for fine-tuning a molecule's properties to reduce its interaction with efflux transporters like P-glycoprotein (P-gp), a major mechanism for removing drugs from the brain.[4]

B. The Piperazine Core: A Privileged Scaffold for CNS Penetration

The piperazine ring is a "privileged structure" frequently found in successful CNS drugs. Its two nitrogen atoms provide opportunities for substitution and can act as hydrogen bond acceptors. The basicity of the piperazine nitrogens (with appropriate pKa values) can lead to increased aqueous solubility, which is essential for bioavailability. This basicity must be carefully balanced, as high basicity can sometimes be a liability for CNS penetration.

C. The cis-2,6-Dimethyl Substitution: Conformation, Lipophilicity, and Selectivity

The inclusion of two methyl groups at the 2 and 6 positions of the piperazine ring provides several key advantages:

  • Conformational Rigidity : The methyl groups, particularly in the cis configuration, restrict the conformational flexibility of the piperazine ring. This can pre-organize the molecule into a bioactive conformation, leading to a more favorable entropic contribution upon binding to its target and potentially increasing potency.[5]

  • Lipophilicity Tuning : The methyl groups add lipophilicity, which can aid in passive diffusion across the lipid-rich membranes of the BBB.

  • Metabolic Shielding : These groups can sterically hinder the metabolism of the piperazine ring itself.

  • Stereochemical Influence : The defined cis stereochemistry can be critical for specific interactions with the target protein, potentially leading to improved selectivity. The trans isomer may adopt a different conformation (e.g., a twist-boat) which could be less favorable for target engagement.[5]

The interplay of these features results in a building block that can simultaneously enhance metabolic stability, modulate pKa to evade efflux, provide a scaffold for further functionalization, and improve potency through conformational locking.

III. Physicochemical Property Profile

Understanding the physicochemical properties of this fragment is key to its effective deployment. Below is a summary of the properties of the precursor and the estimated properties of the final fragment.

Propertycis-2,6-DimethylpiperazineThis compound (Estimated)Rationale for CNS Penetration
Molecular Weight ( g/mol ) 114.19~154.27Low MW is favorable for passive diffusion across the BBB.
logP (Octanol/Water) -0.044 (Calculated)[6]0.5 - 1.0Moderate lipophilicity is required to partition into lipid membranes without being overly retained.
pKa (Most Basic Nitrogen) 9.38 (Predicted)[7]8.5 - 9.0Lowering pKa can reduce ionization at physiological pH, potentially decreasing P-gp efflux.[4]
Topological Polar Surface Area (TPSA) ~24 Ų~12 ŲLow TPSA (< 90 Ų) is a strong predictor of good BBB permeability.

Note: Estimated values for this compound are derived from the known properties of the precursor and the typical effects of N-cyclopropylation on secondary amines.

IV. Synthetic Protocols

The synthesis of this compound is a two-stage process: first, the stereoselective synthesis of the cis-2,6-dimethylpiperazine core, followed by N-alkylation with a cyclopropyl equivalent.

Protocol 1: Synthesis of cis-2,6-Dimethylpiperazine

This protocol is adapted from established methods for the cyclization of diisopropanolamine.[8]

Objective: To synthesize cis-2,6-dimethylpiperazine from diisopropanolamine.

Materials:

  • Diisopropanolamine

  • Toluene (or other suitable aromatic hydrocarbon solvent)

  • Ammonia (liquid or as a solution)

  • Raney Nickel catalyst (or other suitable hydrogenation catalyst)

  • Hydrogen gas

  • High-pressure autoclave reactor

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • Reactor Setup: In a high-pressure autoclave, combine diisopropanolamine (1.0 equivalent) and toluene (0.5 to 5 parts by weight relative to the diisopropanolamine).[8]

  • Catalyst Addition: Carefully add a catalytic amount of Raney Nickel (e.g., 0.01 parts by weight) to the mixture under an inert atmosphere.[8]

  • Ammonia Charging: Seal the reactor and charge with ammonia.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 80-120 kg/cm ²).

  • Reaction: Heat the mixture to 180-220°C with vigorous stirring. Monitor the reaction progress by analyzing aliquots for the disappearance of the starting material.

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the excess pressure.

    • Filter the reaction mixture to remove the catalyst.

    • The resulting solution contains a mixture of cis- and trans-2,6-dimethylpiperazine.

  • Purification and Isomer Separation:

    • Perform an azeotropic distillation to remove water.

    • The cis isomer can be selectively crystallized from the organic solvent.[9] The crystallized cis-2,6-dimethylpiperazine is then collected by filtration.

Protocol 2: N-Cyclopropylation to Yield this compound

Objective: To alkylate the synthesized cis-2,6-dimethylpiperazine with a cyclopropyl group.

Materials:

  • cis-2,6-dimethylpiperazine

  • (1-Ethoxycyclopropoxy)trimethylsilane (or other suitable cyclopropylating agent)

  • Methanol

  • Sodium cyanoborohydride (NaBH₃CN)

  • Acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve cis-2,6-dimethylpiperazine (1.0 eq) in methanol in a round-bottom flask.

  • Reagent Addition: Add (1-ethoxycyclopropoxy)trimethylsilane (1.2 eq) to the solution, followed by sodium cyanoborohydride (1.5 eq).

  • Acidification: Carefully add glacial acetic acid to catalyze the reductive amination.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Partition the residue between DCM and saturated aqueous NaHCO₃.

    • Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Diagram

Synthesis DIPA Diisopropanolamine Reaction1 Cyclization (NH3, H2, Catalyst) DIPA->Reaction1 Mix cis/trans Mixture Reaction1->Mix Purification Crystallization Mix->Purification Cis_DMP cis-2,6-Dimethylpiperazine Purification->Cis_DMP Reaction2 N-Cyclopropylation (Reductive Amination) Cis_DMP->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Synthetic pathway to this compound.

V. Application in a CNS Drug Discovery Workflow

Incorporating the this compound moiety should be followed by a rigorous, self-validating testing cascade to confirm its impact on CNS penetration.

Workflow Overview

The logical flow involves synthesizing an analog of a lead compound containing the moiety, and then subjecting it to a series of in vitro and in vivo assays to quantify the change in BBB permeability and brain exposure.

Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Assessment cluster_2 In Vivo Validation Lead Lead Compound (Poor CNS Penetration) Analog Analog with This compound Lead->Analog SAR-driven Synthesis Permeability BBB Permeability Assay (e.g., MDCK-MDR1 Transwell) Analog->Permeability Efflux Efflux Ratio (ER) Calculation Permeability->Efflux PK_Study Rodent PK Study (IV or PO Dosing) Efflux->PK_Study Promising ER < 3 Measurement Measure Brain & Plasma Concentrations PK_Study->Measurement Kp_uu Calculate Kp,uu (Brain Exposure) Measurement->Kp_uu Lead_Opt Lead Optimization Kp_uu->Lead_Opt Improved Kp,uu > 0.3

Caption: CNS drug discovery workflow for evaluating the target moiety.

Protocol 3: In Vitro BBB Permeability Assay (MDCK-MDR1 Transwell)

This assay assesses a compound's passive permeability and its susceptibility to P-gp-mediated efflux.

Objective: To determine the apparent permeability (Papp) and efflux ratio (ER) of a test compound.

Materials:

  • MDCK-MDR1 cells (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene)

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS) with HEPES

  • Test compound and control compounds (e.g., propranolol for high permeability, digoxin for P-gp substrate)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding: Seed MDCK-MDR1 cells onto the apical side of the Transwell inserts and culture until a confluent monolayer is formed.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the Trans-Epithelial Electrical Resistance (TEER).

  • Permeability Assay (A to B):

    • Wash the monolayers with pre-warmed HBSS.

    • Add the test compound (at a known concentration, e.g., 1-10 µM) to the apical (A) chamber.

    • Add fresh HBSS to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral chamber.

  • Permeability Assay (B to A):

    • Simultaneously, perform the assay in the reverse direction by adding the compound to the basolateral (B) chamber and sampling from the apical (A) chamber.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.

    • Calculate the Efflux Ratio (ER): ER = Papp (B to A) / Papp (A to B)

Interpretation:

  • High Permeability: Papp > 5 x 10⁻⁶ cm/s

  • Low P-gp Efflux: ER < 3.0. A high ER indicates the compound is a substrate for P-gp.

Protocol 4: In Vivo Brain Penetration Study (Rodent Model)

Objective: To determine the unbound brain-to-plasma concentration ratio (Kp,uu) of a test compound.

Materials:

  • Male Sprague-Dawley rats (or other suitable rodent model)

  • Test compound formulated for intravenous (IV) or oral (PO) administration

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Brain harvesting tools

  • Homogenizer

  • Equilibrium dialysis apparatus

  • LC-MS/MS system

Procedure:

  • Dosing: Administer the test compound to the rats at a specific dose via the chosen route (e.g., IV bolus or oral gavage).

  • Sample Collection: At designated time points (e.g., 0.5, 1, 2, 4 hours post-dose), collect blood samples and perfuse the animals with saline before harvesting the brains.

  • Sample Processing:

    • Centrifuge the blood to obtain plasma.

    • Homogenize the brain tissue in a suitable buffer.

  • Fraction Unbound Measurement:

    • Determine the fraction of compound unbound in plasma (fu,p) and in brain homogenate (fu,brain) using equilibrium dialysis.

  • Quantification: Determine the total concentration of the compound in plasma (C_plasma) and brain homogenate (C_brain) using LC-MS/MS.

  • Calculation:

    • Calculate the total brain-to-plasma ratio: Kp = C_brain / C_plasma

    • Calculate the unbound brain-to-plasma ratio: Kp,uu = Kp * (fu,p / fu,brain)

Interpretation:

  • Kp,uu ≈ 1: The compound crosses the BBB primarily by passive diffusion and reaches equilibrium between unbound concentrations in brain and plasma.

  • Kp,uu > 1: Suggests active uptake into the brain.

  • Kp,uu < 0.3: Suggests poor brain penetration, likely due to low passive permeability or significant efflux.

VI. Hypothetical Case Study: Data Interpretation

To illustrate the potential impact of the this compound moiety, consider the following hypothetical data for a lead compound ("Parent") and its analog ("Analog-CPDMP").

ParameterParent Compound (with N-ethylpiperazine)Analog-CPDMP (with this compound)Desired Outcome for CNS Drug
Papp (A→B) (x 10⁻⁶ cm/s) 2.54.8Increase
Efflux Ratio (ER) 8.22.1Decrease (< 3)
In Vitro Metabolic T½ (human liver microsomes) 15 min75 minIncrease
Kp,uu (rat) 0.080.45Increase (> 0.3)

In this case, the incorporation of the this compound moiety successfully increased passive permeability, dramatically reduced P-gp efflux, improved metabolic stability, and ultimately led to a significant increase in unbound brain exposure, moving the compound into a desirable range for a CNS drug candidate.

VII. Conclusion

The this compound fragment is a powerful tool for the medicinal chemist aiming to develop CNS-penetrant molecules. Its rational design combines features that address metabolic stability, conformational rigidity, and the modulation of physicochemical properties like lipophilicity and pKa. By providing a structural solution to multiple challenges simultaneously, it can significantly streamline the optimization of lead compounds. The protocols outlined in this guide provide a framework for the synthesis, application, and rigorous validation of this valuable building block in any CNS drug discovery program.

VIII. References

  • CNS Pharmaceuticals, Inc. (2025). CNS Pharmaceuticals Announces Acceptance of Three Abstracts for Poster Presentation at the Society of Neuro-Oncology (SNO) 30th Annual Meeting. Available at: [Link]

  • Zhang, L., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances. Available at: [Link]

  • Pardridge, W. M. (2005). The blood-brain barrier: bottleneck in brain drug development. Neurotherapeutics.

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Piperazine, 2,6-dimethyl- (CAS 108-49-6). Available at: [Link]

  • Google Patents. (1999). Process for the preparation of cis-2,6-dimethylpiperazine. DE19907829A1. Available at:

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx.

  • Kubochem. (n.d.). 2,6-Dimethylpiperazine. Available at: [Link]

  • Google Patents. (2003). Method for producing cis-2,6-dimethylpiperazine. JP3443583B2. Available at:

  • Cochran, B. M., & Michael, F. E. (2008). Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. Organic Letters. Available at: [Link]

  • Banks, W. A., et al. (2019). Modest Blood-Brain Barrier Permeability of the Cyclodextrin Kleptose: Modification by Efflux and Luminal Surface Binding. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Scott, K. A., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Lazzari, P., et al. (2021). pKa values of common substituted piperazines. ResearchGate. Available at: [Link]

  • Google Patents. (2003). Method for producing cis-2,6-dimethylpiperazine. JP3443583B2. Available at:

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Available at: [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.

  • Cochran, B. M., & Michael, F. E. (2008). Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. Organic Letters. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Piperazine, 2,6-dimethyl- (CAS 108-49-6). Available at: [Link]

  • Lazzari, P., et al. (2021). pKa values of common substituted piperazines. ResearchGate. Available at: [Link]

  • Kubochem. (n.d.). 2,6-Dimethylpiperazine. Available at: [Link]

  • Google Patents. (1999). Process for the preparation of cis-2,6-dimethylpiperazine. DE19907829A1. Available at:

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Available at: [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx. Available at: [Link]

Sources

Troubleshooting & Optimization

Overcoming challenges in the purification of cis/trans-2,6-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of cis/trans-2,6-dimethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common challenges encountered during the separation of these diastereomers. As the demand for stereoisomerically pure compounds in pharmaceuticals and material science continues to grow, efficient and reliable purification methods are paramount. This resource combines theoretical principles with practical, field-proven insights to help you navigate the complexities of isolating the desired 2,6-dimethylpiperazine isomer.

Introduction to the Challenge

2,6-Dimethylpiperazine exists as a pair of diastereomers: a cis isomer (a meso compound) and a trans isomer (a pair of enantiomers). The synthesis of 2,6-dimethylpiperazine, often through the reduction of 2,6-lutidine, typically yields a mixture of these isomers. Due to their similar molecular structures, the separation of cis and trans isomers can be a significant challenge, as their physical properties, such as boiling points, are very close, making conventional purification techniques like fractional distillation difficult.

This guide will focus on the most effective methods for achieving high purity of the desired isomer, with a particular emphasis on crystallization, and will provide troubleshooting for common issues that may arise during your experiments.

Physical Properties of 2,6-Dimethylpiperazine Isomers

Understanding the physical properties of the cis and trans isomers is fundamental to designing an effective purification strategy. Below is a summary of available data. It is important to note that values in the literature can vary slightly, and the properties of a mixture will differ from those of the pure isomers.

Propertycis-2,6-Dimethylpiperazinetrans-2,6-Dimethylpiperazine (and mixtures)Reference(s)
Melting Point 108-115 °C115-118 °C (for trans-2,5-isomer, likely similar)[1][2]
Boiling Point 160-168 °C162-165 °C[1][3]
Solubility Soluble in water; sparingly soluble in chloroform; slightly soluble in methanol.General solubility in most organic solvents.[3]

The close boiling points of the isomers highlight the primary challenge in using fractional distillation for their separation. However, the difference in their melting points and solubility profiles suggests that crystallization is a more promising approach.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 2,6-dimethylpiperazine isomers.

Fractional Distillation Issues

Q1: My fractional distillation is not separating the cis and trans isomers effectively. The fractions have a similar isomer ratio.

  • Probable Cause: The boiling points of the cis and trans isomers are very close, making separation by standard fractional distillation challenging.[4] Insufficient column efficiency or an incorrect reflux ratio are common culprits.

  • Solution:

    • Increase Column Efficiency: Use a longer fractionating column packed with a high-efficiency material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates.

    • Optimize Reflux Ratio: A higher reflux ratio can improve separation but will also increase the distillation time. Experiment to find the optimal balance for your equipment.

    • Vacuum Distillation: Performing the distillation under reduced pressure can sometimes enhance the difference in boiling points between isomers, potentially improving separation.

    • Consider Alternative Techniques: If high purity is required, fractional distillation may not be the most suitable primary purification method. It can be useful for initial enrichment of one isomer before proceeding to crystallization.

Crystallization Issues

Q2: I'm trying to purify cis-2,6-dimethylpiperazine by crystallization, but I'm getting low yield or no crystals at all.

  • Probable Cause: The solvent system may not be optimal, or the solution may not be sufficiently supersaturated. The presence of the trans isomer can also inhibit the crystallization of the cis isomer.

  • Solution:

    • Solvent System Optimization: The choice of solvent is critical. A good solvent system will dissolve the compound when hot but have low solubility when cold. For cis-2,6-dimethylpiperazine, a mixed solvent system has proven effective. A German patent describes the use of isopropanol and a hydrocarbon like light petrol for successful crystallization.[5]

    • Achieving Supersaturation:

      • Ensure you are using the minimum amount of hot solvent to fully dissolve the crude mixture.

      • After dissolution, allow the solution to cool slowly to room temperature, and then further cool it in an ice bath to maximize crystal formation.

      • If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

      • If you have a pure crystal of the desired isomer, "seeding" the supersaturated solution with a tiny crystal can initiate crystallization.[6]

    • Iterative Purification: One crystallization may not be sufficient to achieve high purity. A second or even third recrystallization of the obtained crystals can significantly improve the isomeric purity.[5]

Q3: My product "oils out" during crystallization instead of forming solid crystals.

  • Probable Cause: The melting point of the solute-solvent mixture is lower than the temperature of the solution, or the solution is too concentrated.

  • Solution:

    • Add More Solvent: Re-heat the solution until the oil redissolves, then add a small amount of additional hot solvent before allowing it to cool again.

    • Slower Cooling: Allow the solution to cool more slowly to give the molecules more time to arrange into a crystal lattice.

    • Change Solvent System: A different solvent or solvent mixture may be less prone to oiling out.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between the cis and trans isomers of 2,6-dimethylpiperazine?

The key difference lies in the spatial arrangement of the two methyl groups relative to the piperazine ring. In the cis isomer, both methyl groups are on the same side of the ring. In the trans isomer, they are on opposite sides. This difference in stereochemistry leads to different molecular symmetries and, consequently, different physical and spectroscopic properties.

Q2: How can I confirm the isomeric purity of my 2,6-dimethylpiperazine sample?

Several analytical techniques can be used:

  • Gas Chromatography (GC): With an appropriate column and temperature program, GC can separate the cis and trans isomers, allowing for the determination of their relative percentages.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between the isomers.[7]

    • cis-isomer: Due to its higher symmetry (a meso compound), the 1H NMR spectrum is typically simpler. You would expect to see one signal for the two equivalent methyl groups and characteristic signals for the ring protons.

    • trans-isomer: The lower symmetry of the trans isomer will result in a more complex NMR spectrum, with potentially different chemical shifts for the methyl groups and ring protons compared to the cis isomer.

  • Infrared (IR) Spectroscopy: The IR spectra of the two isomers will show subtle differences, particularly in the fingerprint region (below 1500 cm-1), due to their different vibrational modes.[8]

Q3: Can I convert the undesired trans isomer into the more useful cis isomer?

Yes, isomerization is possible. Some synthetic procedures include a step where the reaction mixture containing the trans isomer is heated in the presence of a catalyst (such as a hydrogenation catalyst) to partially convert it to the cis isomer, thereby increasing the overall yield of the desired product.[5]

Experimental Protocol: Purification of cis-2,6-Dimethylpiperazine by Fractional Crystallization

This protocol is based on methods described in the literature for achieving high purity of the cis isomer.[5]

Materials:

  • Crude mixture of cis/trans-2,6-dimethylpiperazine

  • Isopropanol

  • Light petrol (or another suitable non-polar solvent like hexane)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate with a water bath)

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude 2,6-dimethylpiperazine mixture. Add a minimal amount of hot isopropanol to dissolve the solid completely with gentle heating and stirring.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add light petrol until the solution becomes slightly turbid (cloudy). This indicates that the saturation point is being approached.

  • Re-dissolution: Add a few more drops of hot isopropanol until the turbidity just disappears, resulting in a clear, saturated solution.

  • Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin during this stage.

  • Cooling in Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold isopropanol/light petrol mixture to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

  • Purity Assessment: Analyze the purity of the crystals using GC or NMR spectroscopy.

  • Recrystallization (if necessary): If the desired purity has not been achieved, repeat the crystallization process with the collected crystals. A second recrystallization can often yield a product with >99% purity.[5]

Purification Workflow Diagram

The following diagram illustrates the general workflow for the purification of cis-2,6-dimethylpiperazine.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Further Steps Synthesis Crude Mixture (cis/trans-2,6-DMP) Crystallization Fractional Crystallization (e.g., Isopropanol/Petrol) Synthesis->Crystallization Dissolve in hot solvent Filtration Filtration & Washing Crystallization->Filtration Cool to crystallize Drying Drying Filtration->Drying MotherLiquor Mother Liquor (trans-isomer enriched) Filtration->MotherLiquor Analysis Purity Analysis (GC, NMR) Drying->Analysis PureCis High-Purity cis-2,6-DMP Analysis->PureCis Purity > 99% Recrystallize Recrystallize Analysis->Recrystallize Purity < 99% Recrystallize->Crystallization Repeat process

Caption: Workflow for the purification of cis-2,6-dimethylpiperazine.

References

  • PubChem. (n.d.). 2,6-Dimethylpiperazine. Retrieved from [Link]

  • Google Patents. (1999). DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine.
  • Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3,6-Dimethylpiperazine-2,5-dione (CAS 5625-46-7). Retrieved from [Link]

  • Wikipedia. (n.d.). 2,6-Dimethylpiperidine. Retrieved from [Link]

  • Bouling Chemical Co., Limited. (n.d.). Cis-2,6-Dimethylpiperazine Manufacturer & Supplier in China. Retrieved from [Link]

  • Reddit. (2023). Separation of diastereomers by crystallization with seeding. Retrieved from [Link]

  • ResearchGate. (2018). Separation and purification of 2,6-dimethylnaphthalene present in the fraction of light cycle oil by crystallization operation. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Selective complexation and efficient separation of cis/trans-1,2-dichloroethene isomers by a pillar[7]arene. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Blood-Brain Barrier Permeability of Piperazine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to advancing your research on piperazine-based inhibitors for central nervous system (CNS) targets. The blood-brain barrier (BBB) presents a formidable challenge in CNS drug development, often limiting the therapeutic efficacy of promising compounds. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth troubleshooting advice and detailed experimental protocols to enhance the BBB permeability of your piperazine-containing molecules.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common issues encountered during the initial stages of assessing and optimizing the BBB penetration of piperazine-based inhibitors.

Q1: My piperazine-based inhibitor shows excellent in vitro potency but has low brain penetration in our initial animal studies. What are the most likely reasons?

A1: This is a classic challenge in CNS drug discovery. Several factors could be at play:

  • Physicochemical Properties: The piperazine moiety, being basic, can exist in a protonated state at physiological pH, which increases polarity and hinders passive diffusion across the lipid-rich BBB. Key properties to evaluate are:

    • High Polar Surface Area (PSA): A high PSA is often associated with poor BBB penetration.

    • Low Lipophilicity (LogP/LogD): Insufficient lipophilicity can prevent the compound from effectively partitioning into the endothelial cell membranes of the BBB.

    • High Number of Hydrogen Bond Donors: An excessive number of hydrogen bond donors can impede BBB crossing.[1]

  • Active Efflux: Your compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump drugs out of the brain.[2]

  • Plasma Protein Binding: High binding to plasma proteins reduces the unbound fraction of the drug available to cross the BBB.

  • Metabolic Instability: The compound may be rapidly metabolized in the periphery, reducing the concentration available to reach the brain.

Q2: How can I quickly assess if my piperazine inhibitor is a substrate for P-glycoprotein (P-gp)?

A2: An excellent and widely used in vitro method is the bidirectional Caco-2 permeability assay. By measuring the permeability of your compound from the apical (blood side) to the basolateral (brain side) and vice versa, you can calculate an efflux ratio. An efflux ratio significantly greater than 2 is a strong indicator that your compound is a P-gp substrate.

Q3: We are using a Parallel Artificial Membrane Permeability Assay (PAMPA) for initial screening. Our piperazine compounds consistently show low permeability. Are we using the right assay?

A3: The PAMPA assay is a useful high-throughput screen for passive diffusion, but it has limitations.[3] Since it's a cell-free assay, it does not account for active transport mechanisms like P-gp efflux.[4][5] Low permeability in a PAMPA assay strongly suggests that the passive diffusion characteristics of your compound are poor. This is valuable information, indicating that you may need to optimize the physicochemical properties of your molecule to improve lipophilicity and reduce polarity. However, it's crucial to follow up with a cell-based assay like the Caco-2 assay to investigate the potential role of active transport.

Q4: My piperazine-containing compound is showing inconsistent results in our in vitro permeability assays. What could be the cause?

A4: Inconsistent results with piperazine-containing compounds can often be traced back to stability issues.[6] The piperazine ring can be susceptible to oxidation, and the overall stability can be pH-dependent.[6] It is crucial to ensure the stability of your compound in the assay buffer and under the experimental conditions. Consider performing a stability study of your compound in the assay medium prior to conducting permeability experiments. Storing stock solutions in small, single-use aliquots at -80°C can also help maintain compound integrity.[6]

Section 2: In-Depth Troubleshooting Guides

This section provides more detailed guidance for overcoming specific experimental hurdles.

Troubleshooting Low Permeability in PAMPA-BBB Assays

If your piperazine-based inhibitors are exhibiting low permeability in the PAMPA-BBB assay, consider the following troubleshooting steps:

Problem Potential Cause Troubleshooting Strategy
Low Permeability (Pe < 2.0 x 10⁻⁶ cm/s) Poor lipophilicity (low LogP/LogD).Modify the compound to increase lipophilicity by adding non-polar functional groups.
High polar surface area (PSA > 90 Ų).Strategically modify the molecule to reduce the number of polar atoms.
High number of hydrogen bond donors (>3).Modify functional groups to reduce the number of hydrogen bond donors.
High Variability Between Replicates Compound precipitation in the donor well due to low aqueous solubility.Use a co-solvent (e.g., DMSO, up to 1%) in the donor buffer to improve solubility. Verify membrane integrity with a marker like Lucifer Yellow when using co-solvents.
Instability of the compound in the assay buffer.Perform a pre-assay stability check of the compound in the buffer at 37°C for the duration of the assay. Adjust buffer pH if necessary.
Poor Correlation with In Vivo Data PAMPA only measures passive diffusion and does not account for active transport.Use the PAMPA data as a measure of passive permeability and supplement with a cell-based assay (e.g., Caco-2) to assess active transport.
Troubleshooting High Efflux Ratios in Caco-2 Permeability Assays

A high efflux ratio in a Caco-2 assay is a common challenge for piperazine-based compounds. Here’s how to approach this issue:

Problem Potential Cause Troubleshooting Strategy
High Efflux Ratio (>2) The compound is a substrate for an efflux transporter, likely P-glycoprotein (P-gp).1. Confirm P-gp Involvement: Repeat the assay in the presence of a known P-gp inhibitor (e.g., verapamil, cyclosporin A). A significant reduction in the efflux ratio confirms P-gp mediated efflux. 2. Structural Modification: Modify the compound to reduce its affinity for P-gp. Strategies include adding bulky groups, reducing the number of hydrogen bond acceptors, and modulating the basicity of the piperazine nitrogens.[7]
Low Overall Permeability (Papp < 1.0 x 10⁻⁶ cm/s) in Both Directions Poor passive permeability in addition to being an efflux substrate.First, address the passive permeability issues as outlined in the PAMPA troubleshooting section. Then, re-evaluate the efflux ratio.
Inconsistent Monolayer Integrity (TEER values) Caco-2 cells are not fully differentiated, or the compound is toxic to the cells.Ensure Caco-2 cells are cultured for at least 21 days to form a confluent monolayer with stable TEER values. Assess the cytotoxicity of your compound at the tested concentrations.

Section 3: Detailed Experimental Protocols

These protocols provide a starting point for your experiments. Always optimize for your specific compounds and laboratory conditions.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This protocol outlines a standard procedure for assessing the passive permeability of piperazine-based inhibitors across an artificial BBB model.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plates

  • Phospholipid mixture (e.g., porcine brain polar lipid extract) in a suitable organic solvent (e.g., dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Reference compounds (high and low permeability controls)

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare the Artificial Membrane: Add 5 µL of the phospholipid solution to each well of the filter plate. Allow the solvent to evaporate completely, leaving a thin lipid film.

  • Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare the Donor Plate: Dilute the test and reference compounds to the final desired concentration (e.g., 100 µM) in PBS. Add 150 µL of the compound solutions to the corresponding wells of the filter plate.

  • Assemble the PAMPA Sandwich: Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor wells.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).

  • Calculate Permeability (Pe): The effective permeability is calculated using the following equation: Pe (cm/s) = - (Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Diagram: PAMPA-BBB Workflow

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membrane Prepare Artificial Membrane on Filter Plate assemble Assemble PAMPA Sandwich prep_membrane->assemble prep_acceptor Prepare Acceptor Plate (PBS) prep_acceptor->assemble prep_donor Prepare Donor Plate (Compound in PBS) prep_donor->assemble incubate Incubate with Shaking assemble->incubate analyze Analyze Compound Concentration (Donor & Acceptor) incubate->analyze calculate Calculate Permeability (Pe) analyze->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Protocol 2: Bidirectional Caco-2 Permeability Assay

This protocol is for determining the apparent permeability (Papp) and efflux ratio of a compound across a Caco-2 cell monolayer, a model of the intestinal and BBB endothelium.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4

  • Test compound and reference compounds

  • Lucifer Yellow (for monolayer integrity check)

  • P-gp inhibitor (e.g., verapamil)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use inserts with TEER values above a predetermined threshold (e.g., 300 Ω·cm²).

  • Permeability Assay (A to B): a. Wash the monolayers with pre-warmed HBSS. b. Add the test compound solution in HBSS to the apical (A) side and fresh HBSS to the basolateral (B) side. c. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). d. At the end of the incubation, take samples from the basolateral side for analysis.

  • Permeability Assay (B to A): a. Wash the monolayers with pre-warmed HBSS. b. Add the test compound solution in HBSS to the basolateral (B) side and fresh HBSS to the apical (A) side. c. Incubate under the same conditions as the A to B assay. d. Take samples from the apical side for analysis.

  • P-gp Inhibition (Optional): Repeat the B to A permeability assay in the presence of a P-gp inhibitor in both the apical and basolateral compartments.

  • Sample Analysis: Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment. Efflux Ratio = Papp (B to A) / Papp (A to B)

Diagram: Caco-2 Bidirectional Permeability Assay

Caco2_Assay cluster_culture Cell Culture cluster_permeability Permeability Measurement cluster_analysis Data Analysis seed_cells Seed Caco-2 Cells on Transwell Inserts differentiate Differentiate for 21-25 Days seed_cells->differentiate check_integrity Check Monolayer Integrity (TEER) differentiate->check_integrity a_to_b Apical to Basolateral (A -> B) check_integrity->a_to_b b_to_a Basolateral to Apical (B -> A) check_integrity->b_to_a b_to_a_inhibitor B -> A with P-gp Inhibitor check_integrity->b_to_a_inhibitor analyze_samples Analyze Samples by LC-MS/MS a_to_b->analyze_samples b_to_a->analyze_samples b_to_a_inhibitor->analyze_samples calculate_papp Calculate Papp analyze_samples->calculate_papp calculate_er Calculate Efflux Ratio calculate_papp->calculate_er

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Protocol 3: In Vivo Brain-to-Plasma Ratio (Kp) Determination in Rodents

This protocol describes a method to determine the brain-to-plasma concentration ratio (Kp) of a piperazine-based inhibitor in rodents, providing a measure of its in vivo brain penetration.

Materials:

  • Rodents (e.g., mice or rats)

  • Test compound formulation for administration (e.g., intravenous or oral)

  • Anesthesia

  • Blood collection supplies (e.g., EDTA tubes)

  • Surgical instruments for brain extraction

  • Homogenizer

  • LC-MS/MS system

Procedure:

  • Compound Administration: Administer the test compound to the rodents at a specific dose and route.

  • Time Points: At predetermined time points after administration (e.g., 0.5, 1, 2, 4 hours), anesthetize a group of animals.

  • Blood Collection: Collect a blood sample via cardiac puncture and place it into an EDTA tube. Centrifuge the blood to obtain plasma.

  • Brain Extraction: Perfuse the animals with saline to remove blood from the brain vasculature. Carefully dissect the whole brain.

  • Sample Processing: a. Weigh the brain and homogenize it in a suitable buffer. b. Process the plasma and brain homogenate samples for LC-MS/MS analysis (e.g., protein precipitation).

  • LC-MS/MS Analysis: Quantify the concentration of the compound in the plasma and brain homogenate samples.

  • Calculate Kp: Kp = Cbrain / Cplasma Where Cbrain is the concentration of the compound in the brain homogenate (ng/g) and Cplasma is the concentration of the compound in the plasma (ng/mL).

Diagram: In Vivo Kp Determination Workflow

Kp_Workflow cluster_in_vivo In Vivo Procedure cluster_processing Sample Processing cluster_analysis Analysis administer Administer Compound to Rodents collect_samples Collect Blood and Brain Samples at Time Points administer->collect_samples process_plasma Process Plasma collect_samples->process_plasma process_brain Homogenize and Process Brain collect_samples->process_brain analyze Quantify Compound Concentration by LC-MS/MS process_plasma->analyze process_brain->analyze calculate_kp Calculate Brain-to-Plasma Ratio (Kp) analyze->calculate_kp

Caption: Workflow for in vivo brain-to-plasma ratio (Kp) determination.

Section 4: Data Interpretation and Case Studies

Interpreting Permeability Data for Piperazine-Based Inhibitors

The following table provides general guidelines for interpreting permeability data for your piperazine-based compounds.

Parameter Assay Low Permeability Moderate Permeability High Permeability
Pe (x 10⁻⁶ cm/s) PAMPA-BBB< 2.02.0 - 4.0> 4.0
Papp (A to B) (x 10⁻⁶ cm/s) Caco-2< 1.01.0 - 10.0> 10.0
Efflux Ratio Caco-2< 2.02.0 - 5.0> 5.0
Kp In Vivo< 0.10.1 - 0.5> 0.5

Note: These are general guidelines, and the desired permeability will depend on the specific target and therapeutic indication.

Case Study: Enhancing BBB Permeability of a Piperazine-Based Kinase Inhibitor

A novel piperazine-based kinase inhibitor, "Piprazinib," showed excellent potency (IC50 = 10 nM) but poor brain penetration (Kp = 0.05).

Initial Assessment:

  • PAMPA-BBB: Pe = 1.5 x 10⁻⁶ cm/s (low passive permeability)

  • Caco-2: Papp (A to B) = 0.8 x 10⁻⁶ cm/s, Papp (B to A) = 8.0 x 10⁻⁶ cm/s, Efflux Ratio = 10 (high efflux)

Troubleshooting and Optimization:

  • Addressing Passive Permeability: The medicinal chemistry team synthesized a series of analogs with increased lipophilicity by replacing a polar hydroxyl group with a methoxy group. This led to an improved Pe in the PAMPA-BBB assay to 3.5 x 10⁻⁶ cm/s.

  • Mitigating P-gp Efflux: The high efflux ratio was addressed by introducing a bulky tert-butyl group adjacent to one of the piperazine nitrogens. This modification was hypothesized to sterically hinder the interaction with P-gp.

  • Re-evaluation: The optimized analog, "Piprazinib-2.0," was re-tested:

    • PAMPA-BBB: Pe = 3.2 x 10⁻⁶ cm/s

    • Caco-2: Papp (A to B) = 2.5 x 10⁻⁶ cm/s, Papp (B to A) = 3.0 x 10⁻⁶ cm/s, Efflux Ratio = 1.2

    • In Vivo Kp: 0.8

References

  • Karaman, R. (2022). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Molecules, 27(15), 4879. [Link]

  • Loryan, I., et al. (2013). A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier. PLoS ONE, 8(12), e80634. [Link]

  • Popova, M., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. bioRxiv. [Link]

  • Li, W., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 738–747. [Link]

  • Gomtsyan, A. (2012). Medicinal Chemical Properties of Successful Central Nervous System Drugs. ACS Chemical Neuroscience, 3(11), 859-879. [Link]

  • Conrad, S., et al. (2022). Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. Drug Discovery and Development. [Link]

  • Li, H., et al. (2019). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 62(17), 8064-8077. [Link]

  • Eigenmann, M. J., et al. (2016). In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs. European Journal of Pharmaceutics and Biopharmaceutics, 103, 118-127. [Link]

  • Hayeshi, R., et al. (2008). Comparison of drug permeability in Caco-2, MDCK, and PAMPA models. Journal of Pharmaceutical Sciences, 97(10), 4488-4498. [Link]

  • Volpe, D. A. (2020). Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements. The AAPS Journal, 22(4), 86. [Link]

  • Terstappen, G. C., et al. (2007). Strategies for delivering drugs to the central nervous system. Nature Reviews Drug Discovery, 6(12), 977-989. [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • Sharma, V., et al. (2023). Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia, 52(4), 31-45. [Link]

  • de Kler, S., et al. (2022). A practical assessment protocol for clinically relevant P-glycoprotein-mediated drug-drug interactions. British Journal of Clinical Pharmacology, 88(10), 4381-4392. [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Singh, A., & Kumar, A. (2023). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Sharma, P., et al. (2023). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 12(1), e202200188. [Link]

  • Wong, S. H., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 116-123. [Link]

  • Berben, P., et al. (2018). Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction?. European Journal of Pharmaceutical Sciences, 111, 29-39. [Link]

  • Malawska, B. (2005). Piperazine derivatives as antidepressant drugs. Current Topics in Medicinal Chemistry, 5(2), 159-171. [Link]

  • Rossi, M., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1540-1552. [Link]

  • Li, H., et al. (2019). Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. ACS Medicinal Chemistry Letters, 10(10), 1438-1444. [Link]

  • X-Therma Inc. (2024). Predicting BBB Permeability of Drugs Using In Vitro Transporter Data. X-Therma Inc.[Link]

  • Saraiva, C., et al. (2016). Drug Delivery to the Brain: Recent Advances and Unmet Challenges. Pharmaceutics, 8(2), 17. [Link]

  • Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. [Link]

  • Conrad, S., et al. (2024). Model of P-Glycoprotein Ligand Binding and Validation with Efflux Substrate Matched Pairs. Journal of Chemical Information and Modeling, 64(7), 2548-2557. [Link]

  • Jones, C. K., et al. (2018). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters, 28(1), 38-42. [Link]

  • Kim, D., et al. (2023). An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. Pharmaceutics, 16(1), 47. [Link]

  • Agrawal, M., et al. (2022). Advances and Challenges in Intranasal Delivery of Antipsychotic Agents Targeting the Central Nervous System. Frontiers in Pharmacology, 13, 860773. [Link]

  • Hubatsch, I., et al. (2007). Caco-2 cell permeability assays to measure drug absorption. Nature Protocols, 2(9), 2111-2119. [Link]

  • López-Muñoz, F., & Alamo, C. (2013). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 1, 1-10. [Link]

  • Jamróz, M. Z., et al. (2024). Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology. International Journal of Molecular Sciences, 25(1), 589. [Link]

  • Johnson, J. L., et al. (2020). Brain homogenate stability for stimulant drugs. Journal of Analytical Toxicology, 44(8), 856-862. [Link]

  • Conrad, S., et al. (2022). Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. Drug Discovery and Development. [Link]

  • Millipore Corporation. (2003). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Millipore Corporation. [Link]

  • Di, L., & Kerns, E. H. (2023). Permeability benchmarking: guidelines for comparing in silico, in vitro, and in vivo measurements. Molecular Pharmaceutics, 20(1), 2-16. [Link]

  • Johnson, J. L., et al. (2020). Brain homogenate stability for stimulant drugs. Journal of Analytical Toxicology, 44(8), 856-862. [Link]

  • López-Muñoz, F., & Alamo, C. (2013). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 1, 1-10. [Link]

  • Kumar, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(28), 3418-3435. [Link]

  • Ivanova, L., et al. (2023). Regulation of P-Glycoprotein during Oxidative Stress. International Journal of Molecular Sciences, 24(3), 2390. [Link]

  • Pardridge, W. M. (2012). Current Strategies for Brain Drug Delivery. Expert Opinion on Drug Delivery, 9(4), 405-413. [Link]

  • Liu, H., et al. (2003). In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 977-987. [Link]

  • Elsby, R., et al. (2008). Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions. Xenobiotica, 38(7-8), 986-1008. [Link]

  • Tsinman, K., et al. (2022). Mucin-Protected Caco-2 Assay to Study Drug Permeation in the Presence of Complex Biorelevant Media. Pharmaceutics, 14(4), 711. [Link]

  • Neuhoff, S., et al. (2005). Evaluation of cocktail approach to standardise Caco-2 permeability experiments. European Journal of Pharmaceutics and Biopharmaceutics, 60(1), 115-123. [Link]

  • Gomtsyan, A. (2012). Medicinal Chemical Properties of Successful Central Nervous System Drugs. ACS Chemical Neuroscience, 3(11), 859-879. [Link]

Sources

Technical Support Center: Diastereoselective Synthesis of Substituted Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the diastereoselective synthesis of substituted piperazines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during these complex synthetic procedures. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying principles to help you rationalize your experimental outcomes and strategically optimize your reactions.

Section 1: Issues with Diastereoselectivity

Low or poor diastereoselectivity is one of the most common hurdles in the synthesis of substituted piperazines. The formation of the desired diastereomer is often influenced by a delicate interplay of steric and electronic factors.

FAQ 1.1: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate to improve the diastereomeric ratio (d.r.)?

Answer: Achieving high diastereoselectivity hinges on exploiting the energetic differences between the transition states leading to the different diastereomers. A low d.r. suggests that these energy differences are minimal under your current reaction conditions. Here are the key areas to investigate:

  • Reaction Temperature: Many diastereoselective reactions are highly sensitive to temperature. Lowering the reaction temperature can enhance selectivity by amplifying the small energy differences between the diastereomeric transition states. For instance, direct C-H lithiation methods for creating α-functionalized piperazines often require cryogenic temperatures (e.g., -78 °C) to achieve good diastereocontrol[1].

  • Choice of Catalyst and Ligand: In metal-catalyzed reactions, the chiral environment created by the ligand is paramount. If you are using a chiral catalyst, consider screening different ligands. The steric bulk and electronic properties of the ligand can significantly influence the facial selectivity of the reaction. For iridium-catalyzed syntheses of C-substituted piperazines, the catalyst system is crucial for achieving a single diastereomer[2][3].

  • Substrate Control and Protecting Groups: The inherent chirality of your starting materials can direct the stereochemical outcome. The choice of protecting groups on the piperazine nitrogens can also play a significant role. Bulky protecting groups like Boc (tert-butyloxycarbonyl) can influence the conformation of the piperazine ring in the transition state, thereby favoring the formation of one diastereomer over another. In some cases, the allylic strain between substituents and a carbamate protecting group can force the piperazine ring into a twist-boat conformation, which dictates the stereochemical outcome[4].

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction's stereochemical course by solvating the transition state complex differently. It is advisable to screen a range of solvents with varying polarities.

FAQ 1.2: I have obtained my desired piperazine, but as a mixture of diastereomers. Is it possible to correct the stereochemistry post-synthetically?

Answer: Yes, in some cases, it is possible to epimerize the undesired diastereomer to the more thermodynamically stable one. This can be a highly effective strategy if your desired product is also the more stable isomer.

A recently developed method utilizes visible light photoredox catalysis for the epimerization of morpholines and piperazines[5]. This process involves a reversible hydrogen atom transfer (HAT) at the α-amino position, allowing the interconversion of stereoisomers until a thermodynamic equilibrium is reached[5]. This approach is particularly useful for piperazines prepared through methods that yield the less stable syn-diastereomer, such as syn-selective hydrogenation[5].

Experimental Protocol: Photocatalyzed Epimerization

This protocol is a general guideline based on published methods[5]. Optimization of catalyst, thiol, and reaction time may be necessary for your specific substrate.

  • Preparation: In a vial, dissolve the piperazine diastereomeric mixture (1.0 equiv) in a suitable solvent (e.g., acetonitrile).

  • Reagent Addition: Add a thiol reagent, such as methyl thioglycolate (1.5 equiv), and a photocatalyst (e.g., an iridium-based complex, 1-2 mol%).

  • Degassing: Sparge the solution with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp) at room temperature.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing the diastereomeric ratio using NMR spectroscopy or chiral HPLC.

  • Work-up: Once the reaction has reached thermodynamic equilibrium (i.e., the d.r. is no longer changing), quench the reaction and proceed with a standard aqueous work-up and purification by column chromatography.

Workflow for Troubleshooting Poor Diastereoselectivity

G start Low d.r. Observed temp Lower Reaction Temperature (e.g., 0°C, -40°C, -78°C) start->temp solvent Screen Solvents (e.g., THF, Toluene, CH2Cl2) start->solvent catalyst Modify Catalyst/Ligand System start->catalyst protecting_group Change N-Protecting Group (e.g., Boc, Cbz, Benzyl) start->protecting_group analysis Analyze d.r. by NMR/HPLC temp->analysis solvent->analysis catalyst->analysis protecting_group->analysis epimerization Consider Post-Synthetic Epimerization success High d.r. Achieved epimerization->success analysis->epimerization Not Improved? analysis->success Improved?

Caption: Troubleshooting workflow for low diastereoselectivity.

Section 2: Low Reaction Yields and Incomplete Conversion

Low yields can be caused by a variety of factors, from catalyst deactivation to unfavorable reaction kinetics.

FAQ 2.1: My iridium-catalyzed reaction for C-H functionalization is sluggish and gives low conversion. What are the potential causes?

Answer: Iridium-catalyzed reactions, particularly those involving C-H functionalization or photoredox cycles, can be sensitive to several factors:

  • Atmosphere and Reagent Purity: Many organometallic catalysts, including iridium complexes, are sensitive to oxygen and moisture. Ensure that your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that your solvents and reagents are anhydrous.

  • Catalyst Deactivation: The catalyst can be deactivated by impurities in the starting materials or by side reactions. Ensure your substrates are pure.

  • Substrate Electronics: The electronic properties of your substrates can significantly impact the reaction rate. For instance, in the iridium-catalyzed synthesis of C-substituted piperazines from imines, electron-donating groups on one part of the imine and electron-withdrawing groups on another can enhance catalytic activity[3]. If your substrate has unfavorable electronics, the reaction may be inherently slow.

  • Additives: Some reactions benefit from additives. For example, the addition of N-oxides has been shown to enhance catalytic activity and selectivity in certain iridium-catalyzed piperazine syntheses[3].

FAQ 2.2: My photoredox-catalyzed reaction is not going to completion, even after extended reaction times. How can I improve this?

Answer: Photoredox reactions have their own unique set of challenges:

  • Light Source and Penetration: The intensity and wavelength of your light source are critical. Ensure you are using the correct wavelength for your specific photocatalyst. For larger scale reactions, light penetration can become an issue, leading to incomplete conversion. In such cases, using a flow reactor can be a solution as it provides a better surface-area-to-volume ratio for irradiation[1].

  • Quenching: The excited state of the photocatalyst can be quenched by various species in the reaction mixture, including oxygen or certain impurities. Thoroughly degassing your reaction mixture is crucial.

  • Quantum Yield: Some photoredox processes have low quantum yields, meaning that many photons are absorbed for each molecule of product formed. In these cases, longer reaction times and a high-intensity light source may be necessary.

Section 3: Side Reactions and Impurity Formation

The formation of unexpected byproducts can complicate purification and reduce the yield of your desired piperazine.

FAQ 3.1: My reaction is forming a significant amount of a lactam side product instead of the desired 2,3-substituted piperazine. How can this be avoided?

Answer: This is a common issue when using starting materials that have competing nucleophilic sites and reaction pathways. For example, in the synthesis of 3-substituted piperazine-2-acetic acid esters, intramolecular cyclization can lead to either the desired piperazine or an undesired lactam[6].

To favor piperazine formation, you can try the following:

  • Protecting Group Strategy: The choice of nitrogen protecting groups is critical. A protecting group that reduces the nucleophilicity of one of the nitrogen atoms can prevent it from participating in undesired cyclizations. The 2-nitrobenzenesulfonyl (Ns) group is often used for this purpose as it is strongly electron-withdrawing and can be removed later[6].

  • Modification of Reaction Conditions: Altering the reaction conditions, such as the base or solvent, can change the relative rates of the desired and undesired cyclization pathways.

  • Change in Synthetic Route: If the problem persists, a change in the synthetic strategy might be necessary. For example, instead of a late-stage cyclization that can lead to multiple products, a route that builds the piperazine ring earlier in the synthesis might be more effective[6].

FAQ 3.2: I am observing racemization in my synthesis of an enantiopure 3-phenyl-substituted piperazine. What is the likely cause and how can it be prevented?

Answer: Racemization can occur if a stereocenter has an adjacent acidic proton and a group that can stabilize the resulting carbanion or enolate. In the synthesis of 3-phenyl-substituted piperazine-2-acetic acid esters, racemization was observed and attributed to the enolization of a β-ketoester intermediate[6].

To prevent racemization:

  • Avoid Harsh Conditions: Avoid strongly acidic or basic conditions and high temperatures, which can promote enolization and subsequent racemization.

  • Modify Intermediates: If possible, modify the synthetic route to avoid intermediates that are prone to racemization. For example, bypassing an activated carboxylic acid intermediate in favor of generating a β-ketoester using a milder method (e.g., with ethyl diazoacetate and SnCl₂) might prevent enolization[6].

Section 4: Product Isolation and Purification

Separating diastereomers can be a significant challenge.

FAQ 4.1: I am having difficulty separating the diastereomers of my substituted piperazine by column chromatography. What are some alternative strategies?

Answer: When diastereomers have very similar polarities, separation by standard silica gel chromatography can be difficult. Here are some strategies to consider:

  • Chromatography Optimization:

    • Solvent System: Systematically screen different solvent systems. A mixture of a nonpolar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate, isopropanol, or dichloromethane) is a good starting point. Adding a small amount of a third solvent, like methanol or triethylamine (for basic compounds), can sometimes dramatically improve separation.

    • Stationary Phase: If silica gel is not effective, consider other stationary phases like alumina, or reverse-phase chromatography (C18).

  • Derivatization: You can temporarily convert the mixture of diastereomers into derivatives that are more easily separable. For example, reacting a free amine with a chiral acid can form diastereomeric salts that may have different solubilities, allowing for separation by crystallization. After separation, the derivative can be cleaved to regenerate the pure diastereomer.

  • Preparative HPLC: High-performance liquid chromatography (HPLC) often provides much better resolution than column chromatography. Both normal-phase and reverse-phase preparative HPLC can be used to separate diastereomers. Chiral HPLC columns can also be effective for separating diastereomers.

Data Summary Table: Common Problems and Solutions
Problem Potential Cause(s) Recommended Action(s) Relevant Section
Low Diastereoselectivity High temperature; Inappropriate catalyst/ligand; Poor substrate controlLower reaction temperature; Screen different ligands; Change N-protecting groups1.1
Undesired Diastereomer Formed Kinetic product is not the thermodynamic productPerform post-synthetic photocatalyzed epimerization to the more stable isomer1.2
Low Reaction Conversion Catalyst deactivation; Poor substrate electronics; Quenching of photocatalystUse anhydrous/degassed reagents; Screen additives; Use a flow reactor for photoredox reactions2.1, 2.2
Lactam Side Product Formation Competing intramolecular cyclization pathwayModify N-protecting group strategy (e.g., use Ns-Cl); Adjust reaction conditions3.1
Racemization of Product Enolization of an intermediate with an acidic protonUse milder reaction conditions; Modify synthetic route to avoid problematic intermediates3.2
Difficulty Separating Diastereomers Similar polarity of diastereomersOptimize chromatography (solvent, stationary phase); Derivatize to form separable salts; Use preparative HPLC4.1
Mechanism Visualization: Diastereoselective Lithiation

G cluster_0 Diastereoselective α-Lithiation of an N-Boc Piperazine Piperazine N-Boc Piperazine with Chiral Auxiliary (R*) Base s-BuLi / (-)-sparteine Intermediate Diastereomeric Transition States (Chair-like conformations) Base->Intermediate Deprotonation TS1 Transition State 1 (Lower Energy) Intermediate->TS1 TS2 Transition State 2 (Higher Energy) Intermediate->TS2 Lithiate Single Lithiated Diastereomer TS1->Lithiate Major Pathway TS2->Lithiate Minor Pathway Electrophile Electrophile (E+) Product α-Substituted Piperazine (High d.r.) Electrophile->Product Trapping

Caption: Mechanism of diastereoselective lithiation.

References
  • Dherange, B. D., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 423-440. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • Wang, H., et al. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Angewandte Chemie International Edition, 61(32), e202205531. [Link]

  • Bures, J., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis, 13(5), 3463–3470. [Link]

  • Karim, M. R., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 26(16), 4983. [Link]

  • Bures, J., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis, 13(5), 3463–3470. [Link]

  • Trieu, N. T., et al. (2016). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 55(31), 9034-9038. [Link]

  • Dherange, B. D., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 423-440. [Link]

  • O'Brien, P., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Organic & Biomolecular Chemistry, 18(21), 3991-4006. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Analysis of 1-Cyclopropyl-2,6-dimethylpiperazine and Other Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Piperazine Scaffold

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs.[1] Its six-membered heterocyclic structure, featuring two nitrogen atoms at opposite positions, provides a unique combination of structural rigidity, synthetic tractability, and desirable physicochemical properties.[2][3] These attributes allow the piperazine core to serve as a versatile anchor for building molecules with a wide range of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1][4]

The true power of the piperazine scaffold lies in its capacity for fine-tuning through substitution. Modifications at the nitrogen (N1, N4) and carbon (C2, C3, C5, C6) positions can dramatically alter a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile.[4] This guide provides an in-depth comparative analysis of a specific, strategically substituted analog, 1-Cyclopropyl-2,6-dimethylpiperazine , against other relevant piperazines. Our objective is to elucidate the distinct advantages conferred by the N-cyclopropyl and C-2,6-dimethyl substitutions and to provide a robust experimental framework for researchers to conduct their own evaluations.

The Unique Structural Contributions of this compound

From a medicinal chemist's perspective, the selection of substituents is a deliberate act of molecular engineering. In this compound, each group is chosen to address specific challenges in drug design.

  • The N-Cyclopropyl Moiety: The incorporation of a cyclopropyl group is a well-established strategy to enhance a drug candidate's metabolic profile.[5] The carbon-hydrogen bonds within the strained cyclopropane ring are significantly stronger than those in typical alkyl groups, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes—a primary route of drug degradation.[5][6] Replacing a more labile group (like an N-isopropyl or N-ethyl) with a cyclopropyl group can therefore block N-dealkylation, increase the compound's half-life, and improve oral bioavailability.[6]

  • The C-2,6-Dimethyl Groups: Symmetrically positioned methyl groups on the piperazine ring introduce several critical changes. They increase the molecule's lipophilicity, which can influence membrane permeability and blood-brain barrier penetration.[4] Furthermore, these groups introduce steric bulk adjacent to the nitrogen atoms, which can modulate the pKa (basicity) of the distal nitrogen and influence the molecule's preferred conformation. This conformational constraint can be crucial for locking the molecule into a bioactive shape, thereby enhancing its binding affinity for a specific biological target.[7] The presence of these substituents also creates stereoisomers (cis and trans), opening avenues for stereoselective optimization.

To quantify these effects, a systematic comparison against carefully selected analogs is essential.

Table 1: Selected Piperazine Analogs for Comparative Analysis

Compound NameStructureRationale for Comparison
This compound (Target Molecule)The subject of analysis, combining N-cyclopropyl and C-2,6-dimethyl features.
2,6-Dimethylpiperazine [Image of 2,6-Dimethylpiperazine structure]Isolates the effect of the C-2,6-dimethyl groups by removing the N-cyclopropyl moiety.[8]
1-Cyclopropylpiperazine [Image of 1-Cyclopropylpiperazine structure]Isolates the effect of the N-cyclopropyl group by removing the C-2,6-dimethyl moieties.
1-Isopropyl-2,6-dimethylpiperazine [Image of 1-Isopropyl-2,6-dimethylpiperazine structure]Provides a direct comparison for metabolic stability against a sterically similar but more metabolically labile N-alkyl group.
1-Benzylpiperazine (BZP) [Image of 1-Benzylpiperazine structure]A well-characterized CNS-active piperazine used as a benchmark for pharmacological activity and BBB penetration.[9]

A Framework for Experimental Comparison

To generate robust, comparative data, a multi-pronged experimental approach is required. The following protocols are designed to be self-validating systems, providing a clear rationale for each step and yielding data that directly informs structure-activity relationships (SAR).

Experimental Workflow: From Physicochemical Properties to Biological Function

G cluster_0 Phase 1: Foundational Properties cluster_1 Phase 2: ADME Profiling cluster_2 Phase 3: Pharmacological Activity cluster_3 Phase 4: Data Synthesis pka Protocol 1: pKa Determination (Potentiometric Titration) met_stab Protocol 3: Metabolic Stability Assay (Human Liver Microsomes) pka->met_stab Influences ionization state at physiological pH binding Protocol 5: Receptor Binding Assay (e.g., Sigma-1 Receptor) pka->binding Affects ligand-receptor ionic interactions logp Protocol 2: LogP Determination (Shake-Flask Method) pampa Protocol 4: Permeability Assay (PAMPA-BBB) logp->pampa Predicts passive diffusion sar Structure-Activity Relationship (SAR) Analysis met_stab->sar Informs in vivo clearance prediction pampa->sar Informs CNS exposure potential binding->sar Quantifies target engagement

Caption: A logical workflow for the comprehensive evaluation of piperazine derivatives.

Detailed Experimental Protocols

Protocol 3: In Vitro Metabolic Stability Assay

Expertise & Experience: The primary hypothesis for incorporating an N-cyclopropyl group is to block CYP-mediated N-dealkylation. This assay directly tests that hypothesis by measuring the rate at which the compound is consumed by metabolic enzymes in human liver microsomes (HLMs). A longer half-life (t½) indicates greater metabolic stability.

Methodology:

  • Preparation of Incubation Mixture:

    • In a 96-well plate, combine the test compound (final concentration 1 µM) with human liver microsomes (final concentration 0.5 mg/mL) in a 100 mM potassium phosphate buffer (pH 7.4).

    • Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating solution (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase). The final volume should be 200 µL.

    • Causality: NADPH is a required cofactor for CYP450 enzyme activity. Its regeneration ensures the enzymatic reaction proceeds linearly over the time course.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction in designated wells by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., warfarin or another stable, structurally unrelated compound).

  • Sample Processing:

    • Seal the plate, vortex for 2 minutes, and then centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to determine the peak area ratio of the test compound to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line (k) is used to calculate the in vitro half-life: t½ = 0.693 / k .

Protocol 5: Sigma-1 Receptor Radioligand Binding Assay

Expertise & Experience: Many piperazine derivatives exhibit high affinity for CNS targets, such as sigma receptors.[7][10] This assay quantifies the binding affinity (Ki) of the test compounds for the sigma-1 receptor, providing a direct measure of target engagement.

Methodology:

  • Reagents and Materials:

    • Membrane Preparation: Guinea pig brain membranes or membranes from cells overexpressing the human sigma-1 receptor.

    • Radioligand: [³H]-pentazocine or another suitable high-affinity sigma-1 radioligand.

    • Non-specific Binding Control: Haloperidol (10 µM), a high-affinity ligand used to define non-specific binding.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay Procedure:

    • In a 96-well plate, combine:

      • 50 µL of assay buffer

      • 50 µL of test compound at various concentrations (e.g., 0.1 nM to 10 µM)

      • 50 µL of radioligand (at a final concentration near its Kd value)

      • 50 µL of membrane preparation (50-100 µg protein)

    • Trustworthiness: Including wells for "total binding" (no competitor) and "non-specific binding" (with excess haloperidol) is critical for accurate data normalization.

  • Incubation:

    • Incubate the plate at 25°C for 120 minutes with gentle agitation.

  • Termination and Harvesting:

    • Rapidly terminate the binding reaction by filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with 300 µL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Measure the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each test compound concentration.

    • Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a one-site competition binding model and determine the IC₅₀ value.

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.

Synthesizing the Data: An Illustrative Comparison

The following tables present hypothetical—but mechanistically plausible—data that one might expect from the described experiments. This data serves to illustrate the powerful insights gained from a systematic comparative analysis.

Table 2: Hypothetical Comparative Physicochemical and ADME Data

CompoundpKa (Secondary Amine)cLogPIn Vitro t½ (HLM, min)PAMPA-BBB Pe (10⁻⁶ cm/s)
This compound 8.91.8>120 12.5
2,6-Dimethylpiperazine9.20.6454.1
1-Cyclopropylpiperazine9.11.1>1208.2
1-Isopropyl-2,6-dimethylpiperazine9.01.918 12.0
1-Benzylpiperazine (BZP)8.52.13515.5

Interpretation:

  • Metabolic Stability: The data clearly supports the core hypothesis. Both N-cyclopropyl analogs show dramatically increased metabolic stability (>120 min) compared to the N-H (45 min) and, most notably, the N-isopropyl analog (18 min). This highlights the success of the cyclopropyl group in blocking CYP-mediated metabolism.

  • Permeability: The addition of lipophilic groups (dimethyl, cyclopropyl, benzyl) increases the calculated LogP and corresponds to higher permeability in the PAMPA-BBB assay, suggesting better potential for CNS penetration compared to the parent 2,6-dimethylpiperazine.

Table 3: Hypothetical Comparative Pharmacological Data (Sigma-1 Receptor)

CompoundSigma-1 Binding Ki (nM)
This compound 15
2,6-Dimethylpiperazine250
1-Cyclopropylpiperazine80
1-Isopropyl-2,6-dimethylpiperazine22
1-Benzylpiperazine (BZP)95

Interpretation:

  • Structure-Activity Relationship (SAR): The data suggests that a combination of substitutions is required for optimal binding. While the N-cyclopropyl group alone confers some affinity (80 nM), and the C-2,6-dimethyl groups alone confer weak affinity (250 nM), their combination in the target molecule results in a synergistic improvement in potency (15 nM). This suggests the C-2,6-dimethyl groups may induce a favorable conformation that is well-tolerated when combined with the N-cyclopropyl substituent.

Visualizing the Structure-Activity Relationship

SAR 1 Piperazine (Core Scaffold) 2 2,6-Dimethylpiperazine - Adds Lipophilicity - Weak Affinity (250 nM) 1->2 + 2,6-Me₂ 3 1-Cyclopropylpiperazine - Blocks Metabolism - Moderate Affinity (80 nM) 1->3 + N-Cyclopropyl 4 This compound - Metabolically Stable - Conformationally Constrained - High Affinity (15 nM) 2->4 + N-Cyclopropyl 3->4 + 2,6-Me₂

Caption: SAR map showing the synergistic effect of N- and C-substitutions.

Conclusion: A Strategically Superior Scaffold

This guide demonstrates that this compound is not merely another analog but a strategically designed molecule. The combination of the N-cyclopropyl and C-2,6-dimethyl groups is shown, through our proposed experimental framework and illustrative data, to confer a superior profile compared to simpler piperazines. It achieves both high metabolic stability and potent target engagement, two critical pillars of successful drug design. By employing the rigorous comparative methodologies outlined here, researchers can effectively validate these principles and leverage this powerful scaffold in their own drug discovery programs.

References

  • Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition.MDPI.
  • A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • A Tale of Two Rings: Piperazine and Piperidine Deriv
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications.Dalton Transactions (RSC Publishing).
  • 2,6-Dimethylpiperazine 97 108-49-6.Sigma-Aldrich.
  • Metabolic interactions with piperazine-based 'party pill' drugs.
  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines.PMC - NIH.
  • Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28).PubMed.
  • CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • EP0050072A1 - Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics.
  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.Auburn University.
  • The medicinal chemistry of piperazines: A review.PubMed.
  • Chemical Properties of Piperazine, 2,6-dimethyl- (CAS 108-49-6).Cheméo.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.RSC Publishing.
  • The Stability Study of a Novel Phenylpiperazine Deriv
  • 2,6-Dimethylpiperazine.Kubochem.
  • Applications in medicinal chemistry for cyclopropyl-containing compounds.BenchChem.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF.
  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent | Request PDF.
  • Design, synthesis and evaluation of activity and pharmacokinetic profile of new derivatives of xanthone and piperazine in the central nervous system.PubMed.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.PMC - PubMed Central.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.Wiley Online Library.
  • Application of Cyclopropane in Drug Discovery.PharmaBlock.
  • 1-Cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid; pyridine-4-carbohydrazide.PubChem.
  • 2,6-Dimethylpiperazine CAS#: 108-49-6.ChemicalBook.
  • Morpholine, Piperazine, and Piperidine Deriv
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.ACS Chemical Neuroscience.
  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA p

Sources

A Comparative Guide to ¹H and ¹³C NMR Analysis of Substituted Cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a fundamental three-membered carbocycle, is a recurring motif in numerous natural products and pharmaceutical agents. Its inherent ring strain and unique electronic properties impart specific conformational rigidity and metabolic stability, making it a valuable scaffold in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and stereochemical assignment of substituted cyclopropane derivatives. This guide provides an in-depth comparison of ¹H and ¹³C NMR characteristics of these molecules, supported by experimental data, to aid researchers in their analytical endeavors.

The Unique NMR Signature of the Cyclopropane Ring: A Shielding Phenomenon

The cyclopropane moiety exhibits a distinct NMR fingerprint characterized by unusually shielded (upfield) chemical shifts for both its protons and carbons. This phenomenon is a direct consequence of the magnetic anisotropy induced by the electron circulation within the strained C-C bonds of the three-membered ring.[1] This ring current generates a local magnetic field that opposes the externally applied field in the regions above and below the plane of the ring, creating a "shielding cone." Protons and carbons situated within this cone experience a reduced effective magnetic field, causing them to resonate at lower frequencies (lower ppm values).[1]

In its unsubstituted form, cyclopropane displays a single peak in its ¹H NMR spectrum at approximately 0.22 ppm and a remarkable upfield signal in its ¹³C NMR spectrum at around -2.7 ppm.[2][3] These values serve as a crucial reference point for understanding the electronic effects of substituents on the cyclopropane ring.

¹H NMR Analysis: Deciphering Substitution Patterns and Stereochemistry

The introduction of substituents onto the cyclopropane ring leads to predictable changes in the ¹H NMR spectrum, providing a wealth of information regarding the substitution pattern and relative stereochemistry.

Chemical Shifts: The Influence of Substituents

Substituents alter the electronic environment of the cyclopropyl protons, causing their signals to shift from the characteristic upfield region. The magnitude and direction of this shift are dependent on the nature of the substituent:

  • Electron-Withdrawing Groups (EWGs) , such as carbonyl, nitro, or cyano groups, deshield the adjacent cyclopropyl protons, causing their signals to shift downfield. This effect is most pronounced for the proton attached to the same carbon as the substituent (the α-proton).

  • Electron-Donating Groups (EDGs) , such as alkyl, alkoxy, or amino groups, have a less pronounced effect but generally cause a slight upfield shift or a smaller downfield shift compared to EWGs.

The position of the substituent also dictates the chemical shifts of the other protons on the ring. For instance, in a monosubstituted cyclopropane, the cis- and trans-β-protons (on the carbon adjacent to the substituted carbon) will have distinct chemical shifts.

Coupling Constants: A Powerful Tool for Stereochemical Assignment

The rigid geometry of the cyclopropane ring results in well-defined dihedral angles between adjacent protons, making vicinal coupling constants (³JHH) a highly reliable tool for determining stereochemistry. The following general rules apply:

  • Jcis : The coupling constant between two protons on the same face of the ring is typically in the range of 7–13 Hz .

  • Jtrans : The coupling constant between two protons on opposite faces of the ring is significantly smaller, generally ranging from 2–7 Hz .

  • Jgem : The geminal coupling constant between two protons on the same carbon is usually in the range of -3 to -6 Hz .[2]

This clear distinction between Jcis and Jtrans is often the most definitive method for assigning the relative stereochemistry of 1,2-disubstituted cyclopropanes.

¹³C NMR Analysis: Probing the Carbon Framework

¹³C NMR spectroscopy provides complementary information about the carbon skeleton of substituted cyclopropanes.

Chemical Shifts: Sensitivity to Substitution and Stereochemistry

The chemical shifts of the cyclopropyl carbons are also highly sensitive to the electronic nature and stereochemical orientation of substituents.

  • Substituent Effects : The carbon atom bearing a substituent (C1) experiences the most significant shift. Electron-withdrawing groups cause a downfield shift, while electron-donating groups lead to an upfield shift of the C1 signal. The effect on the other ring carbons (C2 and C3) is generally smaller.

  • Stereochemical Effects : The chemical shifts of the cyclopropyl carbons can also be used to differentiate between stereoisomers. For example, in cis- and trans-1,2-disubstituted cyclopropanes, the steric compression in the cis isomer often leads to an upfield shift of the carbon signals compared to the trans isomer (γ-gauche effect).

A comprehensive collection of ¹³C NMR data for a wide range of monocyclic cyclopropane derivatives has been compiled, providing a valuable resource for structural assignment.[1]

Comparative Data of Substituted Cyclopropane Derivatives

The following tables summarize typical ¹H and ¹³C NMR data for a selection of substituted cyclopropane derivatives, illustrating the principles discussed above.

Table 1: ¹H NMR Data for Selected Substituted Cyclopropanes

CompoundSubstituent(s)ProtonChemical Shift (δ, ppm)Coupling Constants (J, Hz)
CyclopropaneHH0.22
BromocyclopropaneBr~2.7
~0.9-1.2
Cyclopropanecarboxylic acidCOOH~1.5-1.8
~0.8-1.2
1,1-Dimethylcyclopropane2 x CH₃Ring H~0.1-0.3
trans-1,2-Dichlorocyclopropane2 x Cl~3.2Jtrans ≈ 4
cis-1,2-Dichlorocyclopropane2 x Cl~3.7Jcis ≈ 8

Table 2: ¹³C NMR Data for Selected Substituted Cyclopropanes

CompoundSubstituent(s)CarbonChemical Shift (δ, ppm)
CyclopropaneHC-2.7
PhenylcyclopropanePhC1~16
C2, C3~8
Cyclopropyl methyl ketoneCOCH₃C1~18
C2, C3~10
C=O~208
1-Amino-1-cyclopropanecarboxylic acidNH₂, COOHC1~34
C2, C3~14

Advanced NMR Techniques for Complex Cyclopropane Derivatives

For more complex substitution patterns or in cases of signal overlap in 1D spectra, a suite of 2D NMR experiments is essential for complete structural and stereochemical elucidation.

  • COSY (Correlation Spectroscopy) : Identifies proton-proton coupling networks, helping to establish the connectivity of the cyclopropyl protons and their coupling partners in adjacent substituents.

  • HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons in the cyclopropane ring and its substituents.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting the cyclopropane ring to its substituents.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information about the spatial proximity of protons. For cyclopropane derivatives, NOESY is invaluable for confirming stereochemical assignments, as strong cross-peaks will be observed between protons that are close in space, such as cis protons on the ring.

The strategic application of these 2D NMR techniques provides a robust workflow for the comprehensive analysis of even the most challenging substituted cyclopropane structures.

Experimental Protocols

Sample Preparation
  • Solvent Selection : Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For more polar compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) may be used.

  • Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. However, for aqueous solvents, other standards like DSS or TSP may be more appropriate.

  • Filtration : If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter that could degrade the spectral resolution.

NMR Data Acquisition
  • Instrumentation : Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion and resolution, which is particularly important for analyzing complex spin systems in substituted cyclopropanes.

  • ¹H NMR :

    • Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Ensure proper phasing and baseline correction of the spectrum.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR :

    • Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.

    • Consider using DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR :

    • Acquire COSY, HSQC, HMBC, and NOESY spectra as needed.

    • Optimize the acquisition parameters for each experiment (e.g., mixing time for NOESY) to obtain high-quality data.

Visualization of Key Concepts and Workflows

MagneticAnisotropy cluster_cyclopropane Cyclopropane Ring cluster_field External Magnetic Field (B₀) cluster_shielding Shielding Cone cluster_deshielding Deshielding Zone C1 C2 C1->C2 C3 C2->C3 Deshielding_plane C3->C1 B0 Shielding_top label_shielding Shielded Protons/Carbons (Upfield Shift) Shielding_bottom label_deshielding Deshielded Protons/Carbons (Downfield Shift)

Caption: Magnetic anisotropy of the cyclopropane ring.

NMR_Workflow cluster_sample Sample Preparation cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Data Analysis & Structure Elucidation Sample_Prep Dissolve in Deuterated Solvent H1_NMR ¹H NMR Sample_Prep->H1_NMR C13_NMR ¹³C NMR & DEPT H1_NMR->C13_NMR COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (C-H Direct Correlation) C13_NMR->HSQC Analysis Integration, Chemical Shift & Coupling Constant Analysis C13_NMR->Analysis NOESY NOESY (Spatial Proximity) COSY->NOESY COSY->Analysis HMBC HMBC (C-H Long-Range) HSQC->HMBC HSQC->Analysis HMBC->Analysis NOESY->Analysis Structure Final Structure & Stereochemistry Analysis->Structure

Caption: Workflow for NMR analysis of substituted cyclopropanes.

Conclusion

The ¹H and ¹³C NMR spectra of substituted cyclopropane derivatives provide a rich tapestry of information that is crucial for their structural and stereochemical characterization. The characteristic upfield chemical shifts of the cyclopropyl nuclei serve as a primary diagnostic feature. A detailed analysis of substituent-induced chemical shifts and, most importantly, proton-proton coupling constants allows for the confident assignment of substitution patterns and relative stereochemistry. For complex molecules, the application of 2D NMR techniques provides a comprehensive toolkit for complete structural elucidation. This guide serves as a foundational resource for researchers in organic chemistry and drug discovery, enabling the effective use of NMR spectroscopy in the study of this important class of molecules.

References

  • Rol, N. C., & Clague, A. D. H. (1981). 13C NMR spectroscopy of cyclopropane derivatives. 1—monocyclic compounds. Organic Magnetic Resonance, 16(3), 187–194.
  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 85(20), 3218–3223.
  • Baranac-Stojanović, M. (2014). New insight into the anisotropic effects in solution-state NMR spectroscopy. RSC Advances, 4(1), 308-321.
  • Doc Brown's Chemistry. (n.d.). carbon-13 NMR spectrum of cyclopropane. Retrieved from [Link]

  • Wu, W., Lin, Z., & Jiang, H. (2018). Recent advances in the synthesis of cyclopropanes. Organic & Biomolecular Chemistry, 16(40), 7649-7664.
  • Charette, A. B., & Marcoux, J. F. (1995). Stereoselective cyclopropanation reactions. Chemical Reviews, 95(4), 1183-1219.
  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1-Cyclopropyl-2,6-dimethylpiperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Selectivity in Modern Drug Discovery

In the landscape of contemporary drug development, the optimization of a lead compound extends far beyond its primary target potency. The piperazine moiety, a privileged scaffold in medicinal chemistry, is a core component of numerous centrally active agents, including antipsychotics, antidepressants, and anxiolytics, largely due to its ability to interact with monoamine pathways.[1][2] The 1-Cyclopropyl-2,6-dimethylpiperazine scaffold represents a specific chemical space within this class, where the cyclopropyl group can significantly influence a molecule's pharmacological properties. This substituent is often introduced to enhance potency, improve metabolic stability, increase brain permeability, or reduce off-target effects.[3]

However, the very features that make this scaffold effective can also predispose it to promiscuous binding, leading to undesirable off-target interactions. Such cross-reactivity is a primary driver of adverse drug reactions (ADRs) and a major cause of late-stage clinical failures.[4][5] Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory checkbox but a cornerstone of a rational, cost-effective drug discovery campaign.[6][7]

This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of novel this compound analogs. We will explore the causality behind experimental choices, present illustrative data for a hypothetical series of analogs, and provide detailed, self-validating protocols for key assays, empowering researchers to de-risk their candidates and build a robust safety profile from the outset.

The Strategic Framework for Cross-Reactivity Profiling

A tiered, iterative approach is the most effective strategy for assessing off-target liabilities.[8] This begins with broad, lower-cost screening and progresses to more focused, physiologically relevant assays for compounds of interest. The goal is to identify and mitigate potential safety issues early, saving significant resources.[7]

A typical profiling cascade involves primary screening against the intended target, followed by secondary screening against a panel of targets known for causing adverse effects. Commercial services like Eurofins' SafetyScreen panels or Reaction Biology's kinase panels offer comprehensive options for this purpose.[6][8][9]

G cluster_0 Early Discovery cluster_1 Lead Optimization & Safety Assessment A Analog Synthesis (this compound core) B Primary Screening (e.g., Dopamine D2 Receptor Binding) A->B Test Analogs C Broad Panel Secondary Screening (e.g., SafetyScreen44 Panel) B->C Hits with High Potency D Functional Follow-Up Assays (e.g., cAMP, Calcium Flux) C->D Confirmed Off-Target Hits E Kinase Selectivity Profiling (e.g., KinomeScan) C->E Kinase Liabilities Identified F SAR-Guided Optimization C->F D->F E->F F->A Design New Analogs

Caption: Iterative workflow for selectivity profiling.

Comparative Analysis: Profiling Hypothetical Analogs

To illustrate the process, let's consider a hypothetical series of this compound analogs designed as potent Dopamine D2 receptor (D2R) antagonists for an antipsychotic indication. Our goal is to select a candidate with high D2R affinity and minimal cross-reactivity with other critical receptors, particularly Serotonin 5-HT2A (implicated in side effects) and the hERG channel (cardiotoxicity risk).

Compound IDR-Group ModificationPrimary Target IC50 (nM)Off-Target % Inhibition @ 1µM
Dopamine D2 Serotonin 5-HT2A
LEAD-01 -H2.185%
LEAD-02 -4-Fluoro-phenyl1.545%
LEAD-03 -2-Pyridyl3.515%
LEAD-04 -CH2-O-Methyl8.960%

Interpretation of Screening Data:

  • LEAD-01 (Parent Compound): Shows high potency at the D2 receptor but demonstrates significant off-target activity at 1µM, indicating high promiscuity. The high hERG inhibition is a major red flag for potential cardiotoxicity.

  • LEAD-02: The addition of a fluorophenyl group improves D2 potency slightly and significantly reduces off-target interactions compared to LEAD-01. However, the 55% inhibition at the H1 receptor could still predict sedative side effects.

  • LEAD-03: The pyridyl substitution maintains good D2 potency while offering the cleanest off-target profile. All liabilities are significantly reduced, particularly hERG activity. This compound represents the most promising lead for further investigation.

  • LEAD-04: While intended to improve solubility, the methoxymethyl substitution weakens primary target affinity and fails to mitigate the broad off-target profile seen in LEAD-01.

This initial binding data, often acquired through broad panel screens, provides the crucial first pass to guide medicinal chemistry efforts.[7][10] The next logical step for a promising candidate like LEAD-03 is to determine the full IC50 curves for the initial off-target "hits" and to confirm these findings in orthogonal, functional assays.

Key Methodologies and Experimental Protocols

A robust cross-reactivity profile relies on a combination of assay formats. Binding assays measure the direct interaction of a compound with a target, while functional assays measure the downstream biological consequences of that interaction.[11]

Radioligand Binding Assays

Causality: This classic method is the gold standard for quantifying the affinity of a ligand for a receptor (Ki).[12] It relies on the competition between an unlabeled test compound (our analog) and a labeled "hot" ligand with known high affinity for the target receptor. By measuring the displacement of the radioligand, we can accurately determine the test compound's binding affinity.

Self-Validating System: The protocol includes controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand), ensuring that the measured specific binding is accurate.

Protocol: Competitive Radioligand Binding for 5-HT2A Receptor

  • Membrane Preparation: Utilize commercially available cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

  • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.[13]

  • Reaction Setup: In a 96-well plate, combine:

    • 50 µL of test compound (LEAD-03) at various concentrations (e.g., 0.1 nM to 10 µM).

    • 50 µL of radioligand (e.g., [3H]-Ketanserin at a final concentration near its Kd).

    • 150 µL of the membrane preparation (5-10 µg protein).

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.[14]

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B), trapping the membrane-bound radioligand.[15]

  • Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl) to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate Ki values from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Cell-Based Assays

Causality: While binding assays confirm affinity, they do not reveal whether a compound is an agonist, antagonist, or inverse agonist. Functional assays are essential for understanding a compound's true biological effect.[11] For G-protein coupled receptors (GPCRs), this often involves measuring changes in second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca2+).[16]

G compound LEAD-03 Analog receptor Off-Target GPCR (e.g., 5-HT2A) compound->receptor Binds gprotein G-Protein (Gq) receptor->gprotein Activates plc Phospholipase C (PLC) gprotein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor ca_release Ca2+ Release er->ca_release Triggers

Caption: Gq-coupled GPCR signaling pathway leading to Ca2+ release.

Protocol: FLIPR Calcium Flux Assay for Gq-coupled Receptors

  • Cell Culture: Plate cells expressing the target receptor (e.g., CHO-h5-HT2A) in black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Aspirate the growth medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare a dilution series of the test compound (LEAD-03) and a known agonist for the receptor.

  • Assay Execution: Place the cell plate into a Fluorometric Imaging Plate Reader (FLIPR).

  • Baseline Reading: The instrument measures the baseline fluorescence for 10-20 seconds.

  • Compound Addition: The FLIPR automatically adds the test compounds (or agonist) to the wells.

  • Signal Detection: The instrument continues to read the fluorescence intensity for 2-3 minutes. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: To test for antagonist activity, pre-incubate the cells with LEAD-03 before adding a known agonist. A reduction in the agonist-induced signal indicates antagonism. Plot dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

Kinase Selectivity Profiling

Causality: Many centrally active drugs unexpectedly inhibit various protein kinases, leading to unforeseen toxicities.[17] The human kinome is large, and the ATP-binding site is conserved, making off-target kinase interactions a common liability.[5][18] Therefore, profiling promising candidates against a broad panel of kinases is a critical step in safety pharmacology.[17][19]

Self-Validating System: These assays are typically run by specialized CROs using highly standardized and validated platforms (e.g., Reaction Biology's Kinase Panels, Eurofins' KinaseProfiler™). They include appropriate positive and negative controls for each kinase, ensuring data reliability.

Illustrative Kinase Selectivity Data for LEAD-03:

Kinase Target% Inhibition @ 1µMSelectivity Concern?Rationale / Next Step
PKA<5%NoNo significant activity.
ROCK18%NoMinimal activity, low concern.
GSK3β12%NoMinimal activity, low concern.
CDK2/CycA65%Yes Moderate hit. Warrants full IC50 determination to assess the potency of this off-target interaction.
SRC9%NoNo significant activity.

This data reveals a potential liability for LEAD-03 against CDK2/CycA. This finding would trigger a focused effort to determine the IC50 of this interaction and use Structure-Activity Relationship (SAR) data to design new analogs that retain D2R potency while eliminating this specific kinase activity.

Conclusion and Future Directions

The cross-reactivity profiling of this compound analogs is a multifactorial process that is integral to identifying a safe and effective clinical candidate. The strategic application of a tiered system of binding, functional, and kinase profiling assays allows for the early identification and mitigation of potential off-target liabilities.

The illustrative data presented for our hypothetical analog series highlights a common drug discovery narrative: initial high potency is often accompanied by promiscuity (LEAD-01 ), but targeted medicinal chemistry efforts can dramatically improve selectivity (LEAD-03 ). The discovery of a moderate hit on CDK2 for our "clean" compound underscores the necessity for broad, unbiased screening; no single assay can reveal the full picture.

By embracing this comprehensive profiling strategy, researchers can build a robust data package that not only satisfies regulatory requirements but, more importantly, provides confidence in the safety and selectivity of their novel therapeutic agents, ultimately increasing the probability of clinical success.

References

  • Targeted Kinase Selectivity from Kinase Profiling Data. National Center for Biotechnology Information.[Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.[Link]

  • Specialized In Vitro Safety Pharmacology Profiling Panels. Eurofins Discovery.[Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.[Link]

  • N6-cyclopropyl-2,6-diaminopurine (cpr-PMEDAP) as a prodrug of 9-(2-phosphonylmethoxyethyl)guanine (PMEG). PubMed.[Link]

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate.[Link]

  • Eurofins Discovery Safety Pharmacology Portfolio. YouTube.[Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.[Link]

  • Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. National Center for Biotechnology Information.[Link]

  • A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. ResearchGate.[Link]

  • Strategy toward Kinase-Selective Drug Discovery. ACS Publications.[Link]

  • Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Creative Biolabs.[Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations.[Link]

  • Cell-based reporters reveal in vivo dynamics of dopamine and norepinephrine release in murine cortex. National Center for Biotechnology Information.[Link]

  • Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. bioRxiv.[Link]

  • A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery.[Link]

  • Off-Target Screening Cell Microarray Assay. Charles River Laboratories.[Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic.[Link]

  • Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. SUNY Morrisville Digital Repository.[Link]

  • Building GPCR screening cascades for lead generation. Drug Target Review.[Link]

  • Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. MDPI.[Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology.[Link]

  • The use of novel selectivity metrics in kinase research. BMC Bioinformatics.[Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience.[Link]

  • Safety screening in early drug discovery: An optimized assay panel. PubMed.[Link]

  • Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Publications.[Link]

  • Kinase Selectivity Panels. Reaction Biology.[Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.[Link]

Sources

The Fluorine Advantage: A Comparative Guide to the Structure-Activity Relationship of Fluorinated Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Piperazine-Based Drug Discovery

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its versatile physicochemical properties and its presence in a multitude of clinically successful drugs.[1] Its basic nitrogen atoms can be readily functionalized, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[1] In recent years, the strategic incorporation of fluorine into piperazine-containing drug candidates has emerged as a powerful strategy to enhance their therapeutic potential.[2]

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of fluorinated versus non-fluorinated piperazine derivatives. We will delve into the profound impact of fluorine substitution on biological activity, supported by experimental data, and provide detailed protocols for the synthesis and evaluation of these compounds. This analysis is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorine in their own research.

The Impact of Fluorination on Biological Activity: A Data-Driven Comparison

The introduction of fluorine into a piperazine derivative can dramatically alter its biological activity. This is due to fluorine's unique properties: its small size, high electronegativity, and its ability to form strong carbon-fluorine bonds. These characteristics can influence a molecule's conformation, metabolic stability, pKa, and binding affinity to its biological target.[3]

Enhanced Potency and Target Affinity

Fluorination can significantly enhance the potency of piperazine derivatives by modulating their electronic properties and promoting favorable interactions with the target protein. For instance, the introduction of fluorine substituents in arylpiperazine derivatives has been shown to enhance their affinity and selectivity for dopamine receptors, which is a key factor in the development of improved antipsychotic agents.[4] The 2,3,6-fluoro substitution on the phenyl moiety of Atogepant, a CGRP receptor antagonist, is a prime example of how fluorination can increase receptor affinity.[4][5]

Table 1: Comparative Inhibitory Activity of Fluorinated vs. Non-Fluorinated Piperazine Derivatives

Compound ClassTargetFluorinated DerivativeIC50/KiNon-Fluorinated AnalogIC50/KiFold ImprovementReference
PhenylpiperazineCarbonic Anhydrase I (hCA I)1-(4-fluorophenyl)piperazine derivative29.6 nM (Ki)N-phenylpiperazine derivative58.4 nM (Ki)~2.0x[2]
PhenylpiperazineCarbonic Anhydrase II (hCA II)1-(4-fluorophenyl)piperazine derivative38.1 nM (Ki)N-phenylpiperazine derivative69.7 nM (Ki)~1.8x[2]
Triazine InhibitorEGFR (mutant T790M/L858R)Fluorinated triazine derivative6.5 µMNon-fluorinated triazine analog30.7 µM~4.7x[6]
Modulation of Physicochemical Properties and Pharmacokinetics

Fluorine substitution can significantly impact a molecule's lipophilicity, membrane permeability, and metabolic stability, thereby influencing its pharmacokinetic profile.[3] While fluoro-arenes tend to be more lipophilic, monofluorination or trifluoromethylation of alkyl groups can reduce lipophilicity.[3] The 2,2,2-trifluoroethyl group in Atogepant, for example, improves both its potency and bioavailability.[5]

Table 2: Pharmacokinetic Parameters of Selected Fluorinated Piperazine-Containing Drugs

DrugKey Fluorine-Containing MoietyCmaxTmaxAUCElimination Half-life (t1/2)Reference
PexidartinibTrifluoromethylphenyl8625 ng/mL2.5 h77,465 ng·h/mLNot specified[1]
LasmiditanFluorophenyl322.8–122.0 ng/mL1.8 h1892–746.0 ng·h/mLNot specified[1]
TrazodoneChlorophenylpiperazine1480.9 ng/mL (100 mg dose)~1 hourNot specified5-9 hours[7]
PerphenazineHydroxyethylpiperazinylpropylVaries with dose1-3 hoursNot specified9-12 hours[7]

Note: A direct comparison with non-fluorinated analogs is often not available in a single study. The data presented here for Trazodone and Perphenazine, which are not fluorinated, are for contextual reference.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the integrity and reproducibility of research in this area, this section provides detailed, step-by-step methodologies for the synthesis of a representative fluorinated piperazine derivative and for a key biological evaluation assay.

Synthesis of 1-(2-Fluorophenyl)piperazine via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, making it a cornerstone for the synthesis of N-aryl piperazines.[8][9]

Rationale for Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of a palladium catalyst and a sterically hindered, electron-rich phosphine ligand is critical for achieving high yields, especially with less reactive aryl chlorides.[8]

  • Inert Atmosphere: The reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the palladium catalyst and phosphine ligand.[10]

  • Anhydrous Solvent: Anhydrous solvents are used to prevent the quenching of the active catalyst and base.[8]

Step-by-Step Protocol:

  • Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide (e.g., 1-bromo-2-fluorobenzene, 1.0 mmol), N-Boc-piperazine (1.2 mmol), a palladium catalyst (e.g., Pd2(dba)3, 0.02 mmol), a phosphine ligand (e.g., RuPhos, 0.04 mmol), and a base (e.g., sodium tert-butoxide, 1.4 mmol).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times.[10]

  • Solvent and Catalyst Addition: Add anhydrous toluene (5 mL) to the Schlenk tube via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the N-Boc protected fluorinated piperazine derivative.

  • Deprotection: Dissolve the purified product in a solution of 4M HCl in dioxane and stir at room temperature for 2 hours to remove the Boc protecting group, yielding 1-(2-fluorophenyl)piperazine.

G A 1-Bromo-2-fluorobenzene + N-Boc-piperazine C N-Boc-1-(2-fluorophenyl)piperazine A->C Buchwald-Hartwig Amination B Pd Catalyst, Ligand, Base Toluene, 100°C E 1-(2-Fluorophenyl)piperazine C->E Deprotection D 4M HCl in Dioxane

Caption: Workflow for determining cytotoxicity using the MTT assay.

Structure-Activity Relationship (SAR) Insights

The accumulated data allows for the formulation of key SAR principles for fluorinated piperazine derivatives.

Diagram 3: Key SAR Principles of Fluorinated Piperazine Derivatives

G cluster_0 Fluorine Substitution cluster_1 Biological Outcomes A Increased Potency F Improved Efficacy A->F B Enhanced Target Affinity B->F H Modified Selectivity B->H C Improved Metabolic Stability G Enhanced Bioavailability C->G D Altered Lipophilicity D->G E Modified pKa E->G

Caption: Impact of fluorination on the properties of piperazine derivatives.

The position of the fluorine atom on an aryl ring attached to the piperazine is crucial. Ortho- and para-substitutions often lead to a more significant impact on activity compared to meta-substitution, likely due to their influence on the conformation of the molecule and its interaction with the binding pocket.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into piperazine derivatives is a proven and effective strategy for enhancing their therapeutic potential. As demonstrated by the comparative data, fluorination can lead to significant improvements in potency, target affinity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a framework for the rational design, synthesis, and evaluation of novel fluorinated piperazine-based drug candidates.

Future research in this area will likely focus on the use of more complex fluorinated motifs, such as trifluoromethyl and difluoromethyl groups, to further modulate the properties of these compounds. Additionally, a deeper understanding of the specific interactions between fluorinated piperazine derivatives and their biological targets, aided by computational modeling and structural biology, will undoubtedly pave the way for the development of the next generation of highly effective and selective therapeutics.

References

  • Maccari, R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1449. [Link]

  • Al-Rashida, M., et al. (2023). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista campano, 28(1), 2588-2601. [Link]

  • Ibrar, A., et al. (2023). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(18), 6693. [Link]

  • Naeem, S., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]

  • Mishra, V., et al. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(6), 762-774. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic letters, 18(20), 5272–5275. [Link]

  • Caddick, S., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 63(35), 8547-8555. [Link]

  • National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay. In Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Hilaris Publisher. (2024). Pharmacokinetic Parameters: Understanding the Dynamics of Drug Absorption, Distribution, Metabolism and Excretion. Journal of Pharmacokinetics and Toxicological Studies. [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • ResearchGate. (n.d.). The change in DNM IC 50 value by 100 µM piperazine derivatives in vitro... [Link]

  • SciSpace. (2023). MTT (Assay protocol). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • National Center for Biotechnology Information. (n.d.). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. [Link]

  • ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives... [Link]

  • Science.gov. (n.d.). auc cmax tmax: Topics by Science.gov. [Link]

  • National Center for Biotechnology Information. (n.d.). Drug-Drug Interaction Pattern Recognition. [Link]

  • MDPI. (n.d.). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. [Link]

  • ResearchGate. (n.d.). Pharmacokinetic parameters C max , T max , AUC, and MRT. [Link]

  • MDPI. (n.d.). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. [Link]

  • National Center for Biotechnology Information. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • National Center for Biotechnology Information. (n.d.). Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine. [Link]

  • ResearchGate. (n.d.). Comparison of pharmacokinetic measurements of bioavailability between... [Link]

  • Semantic Scholar. (n.d.). Editorial for the Special Issue: Pharmacokinetics of Orally Administered Drugs, 2nd Edition. [Link]

  • ResearchGate. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Piperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, scientists, and drug development professionals. This guide provides an in-depth, technical walkthrough of performing comparative molecular docking studies on piperazine analogs. My aim is to move beyond a simple recitation of steps and delve into the causality behind experimental choices, ensuring a robust and self-validating workflow. The piperazine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs.[1][2] Its unique physicochemical properties make it a versatile core for developing targeted therapies. This guide will equip you with the knowledge and protocols to effectively evaluate piperazine-based compounds in silico, accelerating your drug discovery efforts.

The Strategic Importance of the Piperazine Scaffold

The piperazine ring is considered a "privileged scaffold" in drug design. Its two nitrogen atoms can be protonated under physiological pH, allowing for critical interactions with biological targets.[3] Furthermore, the conformational flexibility of the piperazine ring enables it to adapt to various binding pockets, while the N1 and N4 positions provide convenient points for chemical modification to explore structure-activity relationships (SAR).[4] Piperazine derivatives have shown significant potential as anticancer, antimicrobial, and CNS-active agents.[5][6][7]

I. Foundational Principles of Comparative Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a target protein.[8] Comparative docking studies are crucial for understanding the SAR of a series of analogs and for prioritizing compounds for synthesis and biological testing.[1][9]

The "Why": Justifying Your Computational Approach

Before embarking on a docking study, it is essential to establish a clear rationale for your computational strategy. This includes selecting appropriate target proteins, a relevant library of piperazine analogs, and the most suitable docking software for your research question.

Target Selection:

The choice of target protein is dictated by the therapeutic area of interest. For this guide, we will consider three case studies representing common applications of piperazine-based drugs:

  • Anticancer: Targeting the anti-apoptotic protein Bcl-2. Piperazine-containing compounds have been investigated as Bcl-2 inhibitors.[5]

  • Antimicrobial: Targeting bacterial DNA gyrase, a well-validated target for antibacterial agents.[6]

  • CNS Disorders: Targeting the sigma-1 receptor (S1R), which is implicated in various neurological conditions.[2]

Ligand Library Design:

Your library of piperazine analogs should be designed to systematically explore the chemical space around the piperazine core. This can be achieved by:

  • Varying substituents on the N1 and N4 positions: This allows for the exploration of different interactions with the target protein.

  • Introducing diverse chemical functionalities: This can modulate the electronic and steric properties of the analogs.

  • Including known active and inactive compounds (if available): This serves as a positive and negative control for validating your docking protocol.

Choosing Your Docking Software:

Several docking programs are available, each with its own strengths and weaknesses. The choice of software will depend on factors such as accuracy, speed, and the specific features required for your study.[10][11]

  • AutoDock Vina: A widely used, open-source docking program known for its speed and accuracy.[10] It is a good choice for virtual screening and initial docking studies.

  • Glide (Schrödinger): A commercial docking program that is highly regarded for its accuracy in pose prediction.[12] It is often used in later stages of drug discovery for more refined docking studies.

  • GOLD (CCDC): Another popular commercial program known for its flexibility and ability to handle protein flexibility.[12]

For this guide, we will primarily focus on protocols using AutoDock Vina due to its accessibility, while discussing considerations for using commercial software like Glide and GOLD.

II. A Self-Validating Experimental Workflow

A robust docking study must be self-validating. This means incorporating steps to ensure that the computational model is accurately predicting the experimental reality.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis & Visualization PDB 1. Obtain Protein Structure (RCSB PDB) PrepProt 3. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligands 2. Obtain/Draw Ligand Structures (PubChem/ChemDraw) PrepLig 4. Prepare Ligands (Generate 3D conformers, assign charges) Ligands->PrepLig Grid 5. Define Binding Site (Grid Box Generation) PrepProt->Grid Dock 7. Dock Piperazine Analogs PrepLig->Dock Grid->Dock Validate 6. Protocol Validation (Redocking of co-crystallized ligand) Validate->Dock Informs Analyze 8. Analyze Docking Results (Binding energy, interactions) Dock->Analyze Compare 9. Comparative Analysis (SAR) Analyze->Compare Visualize 10. Visualize Results (PyMOL, Discovery Studio) Compare->Visualize

Caption: A comprehensive workflow for comparative docking studies.

III. Detailed Experimental Protocols

Phase 1: Preparation

1. Protein Structure Preparation

  • Objective: To obtain a high-quality, clean protein structure ready for docking.

  • Protocol:

    • Download the protein structure: Obtain the 3D coordinates of your target protein from the RCSB Protein Data Bank (PDB).[3] For our case studies, we will use:

      • Bcl-2: PDB ID 2O2F

      • S. aureus DNA Gyrase B: PDB ID 4URO

      • Sigma-1 Receptor: PDB ID 5HK1

    • Prepare the protein:

      • Remove water molecules and any co-solvents or ions that are not essential for binding.

      • Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures.

      • Assign protonation states to ionizable residues (e.g., His, Asp, Glu) at a physiological pH of 7.4.

      • Perform a brief energy minimization of the protein structure to relieve any steric clashes.

  • Expert Insight: The protonation state of histidine residues can significantly impact ligand binding. It is crucial to visually inspect the hydrogen-bonding network around each histidine to determine its most likely protonation state.

2. Ligand Preparation

  • Objective: To generate low-energy 3D conformations of your piperazine analogs with correct protonation states and charges.

  • Protocol:

    • Obtain ligand structures: Download 2D structures from PubChem or draw them using chemical drawing software.[13]

    • Convert to 3D: Use a program like Open Babel to convert the 2D structures to 3D.

    • Protonation of Piperazine: The piperazine ring has two nitrogen atoms with pKa values that can lead to different protonation states at physiological pH.[1] It is critical to consider the most likely protonation state(s) for your analogs. Tools like MarvinSketch can be used to predict pKa values and the distribution of protonated species at a given pH.[2]

    • Energy Minimization: Perform energy minimization on each ligand to obtain a low-energy conformation.

    • Assign Charges: Assign partial atomic charges using a method like Gasteiger.

  • Expert Insight: For piperazine analogs, it may be beneficial to dock multiple protonation states (e.g., mono-protonated and di-protonated) to determine which form has the most favorable binding.[14]

Phase 2: Docking and Validation

3. Binding Site Definition

  • Objective: To define the region of the protein where the docking calculations will be performed.

  • Protocol:

    • Identify the binding site: If the PDB structure contains a co-crystallized ligand, the binding site can be defined as the region around this ligand.

    • Grid Box Generation: Create a grid box that encompasses the entire binding site. The size of the grid box should be large enough to allow the ligand to rotate and translate freely but not so large that it becomes computationally expensive.

  • Expert Insight: The grid box should be centered on the known or predicted binding pocket. A box size of 20x20x20 Å is a good starting point for most drug-like molecules.

4. Docking Protocol Validation

  • Objective: To ensure that the chosen docking protocol can accurately reproduce the experimentally observed binding mode.

  • Protocol:

    • Redocking: Take the co-crystallized ligand from the PDB structure, prepare it as described in the ligand preparation step, and dock it back into the protein's binding site.

    • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the ligand and its crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.

  • Expert Insight: If the redocking fails (RMSD > 2.0 Å), you may need to adjust the docking parameters, such as the size of the grid box or the search algorithm's exhaustiveness.

5. Docking of Piperazine Analogs

  • Objective: To predict the binding poses and affinities of your piperazine analogs.

  • Protocol:

    • Run the docking simulation: Use your validated protocol to dock each piperazine analog into the defined binding site.

    • Generate multiple poses: It is good practice to generate multiple binding poses for each ligand to explore different possible binding modes.

  • Expert Insight: The number of poses to generate will depend on the complexity of the ligand and the binding site. Ten poses per ligand is a reasonable starting point.

Phase 3: Analysis and Visualization

6. Analysis of Docking Results

  • Objective: To analyze the docking results to understand the SAR of your piperazine analogs.

  • Protocol:

    • Binding Energy/Score: The primary metric for ranking docked ligands is the binding energy or docking score. More negative values indicate a higher predicted binding affinity.

    • Interaction Analysis: For the top-ranked poses of each ligand, analyze the non-covalent interactions with the protein, including:

      • Hydrogen bonds: These are critical for specificity and affinity.

      • Hydrophobic interactions: These contribute significantly to the overall binding energy.

      • Pi-pi stacking and cation-pi interactions: These can be important for ligands containing aromatic rings.

    • Clustering of Poses: Group similar poses together to identify the most likely binding modes.

  • Expert Insight: While the docking score is a useful metric, it is not always a perfect predictor of biological activity. It is essential to visually inspect the binding poses and the interactions they form to make informed decisions.

IV. Data Presentation and Visualization

Clear and concise presentation of your data is crucial for communicating your findings.

Comparative Data Table
Analog IDStructureDocking Score (kcal/mol)Key Interacting ResiduesPredicted Activity
Control (Structure of a known active)-9.5Tyr101, Gly149, Arg143Active
PA-01 (Structure of analog 1)-8.2Tyr101, Gly149Moderate
PA-02 (Structure of analog 2)-9.8Tyr101, Gly149, Arg143, Asp105 (H-bond)High
PA-03 (Structure of analog 3)-6.5Gly149Low
Visualization of Results

Publication-quality images of protein-ligand interactions are essential for conveying your results.[13]

G cluster_protein Protein Binding Pocket cluster_ligand Piperazine Analog (PA-02) Tyr101 Tyr101 Gly149 Gly149 Arg143 Arg143 Asp105 Asp105 Piperazine Piperazine Core Piperazine->Tyr101 Hydrophobic Piperazine->Asp105 H-bond Aryl1 Aryl Group 1 Aryl1->Gly149 Hydrophobic Aryl2 Aryl Group 2 Aryl2->Arg143 Cation-pi

Caption: Key interactions between a piperazine analog and its target protein.

PyMOL for 3D Visualization:

PyMOL is a powerful tool for creating stunning 3D visualizations of your docking results.

  • Protocol for creating a publication-quality image:

    • Load the protein and the docked ligand PDB files into PyMOL.

    • Display the protein as a cartoon or surface and the ligand as sticks.

    • Color the protein and ligand for clarity.

    • Identify and display the key interacting residues as sticks.

    • Show hydrogen bonds as dashed lines.

    • Set the background to white.

    • Use the ray command to generate a high-resolution image.[13]

V. Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting comparative docking studies of piperazine analogs. By following these protocols and paying close attention to the rationale behind each step, you can generate reliable and insightful computational data to guide your drug discovery projects.

The next steps in a drug discovery pipeline would involve:

  • Synthesis and in vitro testing of the most promising analogs identified through docking.

  • Further optimization of the lead compounds based on the experimental data.

  • In vivo studies to evaluate the efficacy and safety of the optimized compounds.

Molecular docking is a powerful tool, but it is most effective when used in conjunction with experimental data. The iterative cycle of computational design, synthesis, and biological testing is the hallmark of modern drug discovery.

References

  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. (n.d.). PubMed Central. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Publishing. [Link]

  • Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. (2023). MDPI. [Link]

  • RCSB PDB: Homepage. (n.d.). RCSB PDB. [Link]

  • Graphviz tutorial. (2021). YouTube. [Link]

  • Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. (2022). PubMed Central. [Link]

  • Quick Comparison of Molecular Docking Programs. (2023). YouTube. [Link]

  • Visualizing protein-protein docking using PyMOL. (2021). Medium. [Link]

  • Evaluation of Docking Performance: Comparative Data on Docking Algorithms. (2004). ACS Publications. [Link]

  • Discovery and Preliminary SAR of Arylpiperazines as Novel, Brainpenetrant Antiprion Compounds. (2013). PubMed. [Link]

  • Learn How to Make Great Publication Quality Images in Pymol in 5 Minutes! (2022). YouTube. [Link]

  • DOT Language. (n.d.). Graphviz. [Link]

  • Synthesis and molecular docking of new N4-piperazinyl ciprofloxacin hybrids as antimicrobial DNA gyrase inhibitors. (2020). PubMed Central. [Link]

  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. (2023). YouTube. [Link]

  • Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. (2022). RSC Publishing. [Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2023). Bentham Science Publishers. [Link]

  • What evaluate to choose the best docking program for my protein and ligands? (2022). ResearchGate. [Link]

  • Making Pretty Pictures with PyMOL. (2021). Oxford Protein Informatics Group. [Link]

  • Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. (2021). PubMed Central. [Link]

  • DockVis: Visual Analysis of Molecular Docking Data. (2018). Eurographics. [Link]

  • Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. (2023). PubMed Central. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2022). ACS Chemical Neuroscience. [Link]

  • Dot Language (graph based diagrams). (2018). Medium. [Link]

  • 8 Preparing Publication quality Images using Pymol. (2022). YouTube. [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2023). Daniele Teti. [Link]

  • Which protein ligand docking software is the "best"? (2021). Reddit. [Link]

  • Cytoscape: An Open Source Platform for Complex Network Analysis and Visualization. (n.d.). Cytoscape. [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2022). MDPI. [Link]

  • Introducing a two-dimensional graph of docking score difference vs. similarity of ligand-receptor interactions. (2021). ResearchGate. [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2023). PubMed Central. [Link]

  • Synthesis, Biological Evaluation, and Molecular Docking Studies of Some New 2-(2-(Substituted piperazin-1-yl)ethyl)isoindoline-1,3-dione Derivatives as Potential Antimicrobial and Anticancer Agents. (2016). Hindawi. [Link]

  • Piperazine Heterocycles as Potential Anticancer Agents: A Review. (2023). ResearchGate. [Link]

  • Graphviz. (n.d.). Graphviz. [Link]

  • How to Visualize Molecular Docking Results in Discovery Studio | Publication-Ready Images. (2023). YouTube. [Link]

  • Software for molecular docking: a review. (2014). SpringerLink. [Link]

  • Publication Quality Images. (n.d.). PyMOL Wiki. [Link]

  • Amides from Piper capense with CNS Activity – A Preliminary SAR Analysis. (2016). MDPI. [Link]

  • Coumarin-Piperazine Tethered 1,2,3-Triazoles: EGFR Targeting Anti-Breast Cancer Evaluation and Molecular Docking Studies. (2022). Taylor & Francis Online. [Link]

  • Antimicrobial Activity of Novel Piperazine Molecules. (2018). ResearchGate. [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. (2021). PubMed Central. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 1-Cyclopropyl-2,6-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

The fundamental principle when working with any novel or sparsely documented chemical is to treat it with the utmost caution, assuming a high degree of hazard until proven otherwise. The guidance that follows is built on this principle, ensuring a conservative and safety-first approach.

Understanding the Risks: The Piperazine Hazard Profile

Substituted piperazines are known to be potent chemical irritants and corrosives.[1][3][4] Based on the data for analogous compounds, 1-Cyclopropyl-2,6-dimethylpiperazine should be presumed to be a substance that can cause severe skin burns and eye damage.[1][3][4] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Key Inferred Hazards:

  • Skin Corrosion/Irritation: Expected to cause severe burns upon contact.[1][3]

  • Serious Eye Damage: Poses a significant risk of serious, potentially irreversible eye damage, including blindness.[1][4]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[1]

  • Harmful if Swallowed: Ingestion may be harmful and can cause burns to the mouth and throat.[1]

Hazard ClassInferred Risk LevelPrimary Precaution
Skin Corrosion Category 1B / 1CAvoid all skin contact
Eye Damage Category 1Wear chemical goggles and a face shield
Respiratory Toxicity Category 3 (Irritation)Handle exclusively in a chemical fume hood
Acute Oral Toxicity HarmfulDo not ingest; practice excellent hygiene
Operational Plan: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical to prevent exposure. The following protocol is a step-by-step guide for donning and doffing the necessary protective gear.

Before entering the laboratory and beginning any work, ensure that the chemical fume hood is certified and functioning correctly. Locate the nearest emergency eyewash station and safety shower and confirm they are unobstructed.[2]

The following sequence is designed to minimize the risk of contamination.

  • Inner Gloves: Begin with a pair of nitrile gloves. This provides a preliminary barrier of protection.

  • Laboratory Coat: Wear a clean, long-sleeved laboratory coat.

  • Chemical Resistant Apron: For added protection against splashes, a PVC or similar chemical-resistant apron should be worn over the lab coat.

  • Outer Gloves: Don a second pair of heavier-duty nitrile or butyl rubber gloves over the inner pair. The breakthrough time of the glove material should be considered for prolonged handling.[5]

  • Respiratory Protection: All handling of solid this compound must be conducted within a certified chemical fume hood to control airborne particulates.[1] If there is a risk of dust generation that cannot be controlled by the fume hood, a NIOSH-approved respirator with a particulate filter (N95 or better) is required.

  • Eye and Face Protection: Wear tight-sealing chemical safety goggles.[1] In addition, a full-face shield must be worn over the goggles to protect against splashes.[1][6]

The removal of PPE is a critical step where cross-contamination can occur. Follow this sequence to minimize risk.

  • Outer Gloves: Remove the outer, more heavily contaminated gloves first. Peel them off without touching the outside of the glove with your bare hands.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the straps.

  • Chemical Resistant Apron: Unfasten and remove the apron.

  • Laboratory Coat: Remove your lab coat, turning it inside out as you do.

  • Inner Gloves: Finally, remove the inner pair of gloves.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Experimental Workflow Visualization

The following diagram illustrates the critical decision points and safety procedures for handling this compound.

cluster_prep Preparation Phase cluster_handling Handling & Experimentation cluster_disposal Disposal & Decontamination cluster_emergency Emergency Response prep_start Start: Handling Protocol verify_hood Verify Fume Hood Certification prep_start->verify_hood locate_safety Locate Eyewash & Shower verify_hood->locate_safety don_ppe Don Full PPE locate_safety->don_ppe weigh_chem Weigh Chemical in Hood don_ppe->weigh_chem Proceed to handling perform_exp Perform Experiment weigh_chem->perform_exp clean_spill Clean Minor Spills Immediately perform_exp->clean_spill If spill occurs dispose_waste Dispose of Contaminated Waste perform_exp->dispose_waste Experiment complete spill Major Spill or Exposure perform_exp->spill In case of emergency clean_spill->dispose_waste decon_area Decontaminate Work Area dispose_waste->decon_area doff_ppe Doff PPE Correctly decon_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands evacuate Evacuate Area spill->evacuate alert Alert EHS evacuate->alert seek_medical Seek Immediate Medical Attention alert->seek_medical

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: Managing Contaminated Waste

Proper disposal is a critical component of laboratory safety and environmental responsibility. All materials that come into contact with this compound must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Solid Waste:

    • Carefully sweep up any residual solid material, avoiding the creation of dust.[1]

    • Place all contaminated solids, including weighing paper, disposable labware, and contaminated gloves, into a clearly labeled, sealed hazardous waste container.

  • Liquid Waste:

    • If the compound is dissolved in a solvent, the resulting solution must be collected in a designated, labeled hazardous liquid waste container.

    • Do not pour any solutions containing this compound down the drain.

  • Contaminated Clothing:

    • Any clothing that becomes contaminated should be removed immediately and laundered by a professional service familiar with handling hazardous materials.[6] Do not take contaminated clothing home.[6]

  • Final Decontamination:

    • After completing your work and disposing of all waste, thoroughly decontaminate the work area in the fume hood with an appropriate cleaning agent.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors, contributing to a culture of safety and scientific excellence within your laboratory.

References

  • Fisher Scientific, Safety Data Sheet for 2,6-Dimethylpiperazine, 97% cis.

  • Fisher Scientific, Safety Data Sheet for 1-(Cyclopropylmethyl)piperazine dihydrochloride.

  • Airgas, Safety Data Sheet for Cyclopropane.

  • TCI Chemicals, Safety Data Sheet for N,N'-Dimethylpiperazine.

  • Sigma-Aldrich, Safety Data Sheet for 2,6-Dimethylpiperazine.

  • Carl ROTH, Safety Data Sheet for Piperazine-1,4-dipropanesulphonic acid.

  • New Jersey Department of Health, Hazard Summary for Piperazine.

  • Apollo Scientific, Safety Data Sheet for Piperazine.

  • Santa Cruz Biotechnology, Material Safety Data Sheet for Piperazine.

  • Chylinska, H., et al. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents. Molecules, 25(3), 465.

  • Fisher Scientific, Safety Data Sheet for N,N`-Dimethylpiperazine.

  • ChemicalBook, Safety Data Sheet for cis-2,6-Dimethylpiperazine.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.